2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-15-11(16-2)9-4-3-7-5-8(12)6-13-10(7)14-9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIBRODJFTHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=NC=C(C=C2C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678401 | |
| Record name | 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-72-3 | |
| Record name | 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Abstract
This technical guide provides a comprehensive, in-depth exploration of a viable and robust synthetic pathway for 2-(dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a privileged structure, appearing in numerous biologically active molecules.[1] This guide will move beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations for each transformation. We will begin with the construction of the core 6-fluoro-1,8-naphthyridine ring system via the venerable Friedländer annulation, followed by functional group manipulation at the C2 position to install the desired dimethoxymethyl moiety. This document is intended for an audience of researchers, scientists, and drug development professionals, offering actionable protocols and expert insights to facilitate the successful synthesis of this target molecule and its analogs.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a prominent nitrogen-containing heterocycle that has garnered significant attention from the scientific community due to its versatile biological activities.[1] This scaffold is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. The functionalization of the 1,8-naphthyridine ring at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive framework for the design of novel drug candidates. The target molecule, this compound, incorporates a fluorine atom at the 6-position, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and a protected aldehyde at the 2-position, which serves as a versatile handle for further synthetic elaborations.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing with the construction of a suitably substituted 1,8-naphthyridine core. The dimethoxymethyl group can be envisioned as arising from the acetal protection of a 2-formyl group, which in turn can be generated through the oxidation of a 2-methyl substituent. The 6-fluoro-2-methyl-1,8-naphthyridine intermediate can be assembled via a Friedländer annulation, a classic and reliable method for the synthesis of quinolines and related nitrogen heterocycles.[2][3] This reaction involves the condensation of a 2-aminonicotinaldehyde with a ketone. Therefore, the key starting materials for this synthesis are a fluorinated 2-aminonicotinaldehyde and acetone.
Overall Synthetic Pathway
The proposed forward synthesis is a three-step sequence, as illustrated in the workflow diagram below.
Caption: Proposed three-step synthesis of this compound.
Part 1: Construction of the 6-Fluoro-1,8-Naphthyridine Core
Step 1: Friedländer Annulation
The cornerstone of this synthesis is the Friedländer annulation, which provides an efficient route to the 1,8-naphthyridine ring system.[2][3][4] This reaction involves the condensation of 2-amino-5-fluoronicotinaldehyde with acetone in the presence of a catalyst.
Reaction Scheme:
Caption: Friedländer annulation to form the naphthyridine core.
Causality Behind Experimental Choices:
The choice of catalyst for the Friedländer reaction can significantly impact the reaction efficiency and conditions. While traditional methods often employ strong acids or bases, modern approaches have focused on milder and more environmentally benign catalysts.[4][5] Choline hydroxide has been reported as an effective catalyst for this transformation in water, offering high yields and simple work-up procedures.[6] Alternatively, Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to catalyze the Friedländer condensation under solvent-free grinding conditions, providing a green and efficient alternative.[4] The use of 2-amino-5-fluoronicotinaldehyde as the starting material directly incorporates the desired fluorine substituent at the 6-position of the final product. The synthesis of this starting material can be achieved from commercially available 2-amino-5-fluoropyridine through formylation.[7][8][9]
Experimental Protocol (Exemplary):
-
To a solution of 2-amino-5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent (e.g., water or ethanol), add acetone (1.5-3.0 eq).
-
Add the chosen catalyst (e.g., choline hydroxide, 1-5 mol%) to the reaction mixture.
-
Stir the reaction mixture at a suitable temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-fluoro-2-methyl-1,8-naphthyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-fluoronicotinaldehyde | Inferred from[7] |
| Reagent | Acetone | [2][6] |
| Catalyst | Choline Hydroxide or CeCl₃·7H₂O | [4][6] |
| Solvent | Water or Solvent-free | [4][6] |
| Typical Yield | High | [2][5][6] |
Part 2: Functionalization at the C2-Position
Step 2: Oxidation of the 2-Methyl Group
The next critical step is the selective oxidation of the methyl group at the 2-position of the 1,8-naphthyridine ring to a formyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring.[2][10][11]
Reaction Scheme:
Caption: Oxidation of the 2-methyl group to a 2-formyl group.
Causality Behind Experimental Choices:
The oxidation of a methyl group on a heteroaromatic ring can be challenging due to the potential for over-oxidation or reaction at other sites. Selenium dioxide is a highly effective reagent for this transformation, often providing good yields of the desired aldehyde.[2][12] The reaction is typically carried out in a high-boiling solvent such as dioxane at reflux temperatures. The mechanism of the Riley oxidation involves an ene reaction followed by a[5][13]-sigmatropic rearrangement.[10][14]
Experimental Protocol (Exemplary):
-
To a stirred solution of 6-fluoro-2-methyl-1,8-naphthyridine (1.0 eq) in dioxane, add selenium dioxide (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-fluoro-1,8-naphthyridine-2-carbaldehyde.
| Parameter | Value | Reference |
| Starting Material | 6-Fluoro-2-methyl-1,8-naphthyridine | Step 1 |
| Reagent | Selenium Dioxide (SeO₂) | [2][10][13] |
| Solvent | Dioxane | [13] |
| Typical Yield | Good | [2][13] |
Step 3: Acetal Formation
The final step in the synthesis is the protection of the 2-formyl group as a dimethoxymethyl acetal. This is a standard transformation in organic synthesis, typically achieved by reacting the aldehyde with an orthoformate in the presence of an acid catalyst.
Reaction Scheme:
Caption: Acetal protection of the 2-formyl group.
Causality Behind Experimental Choices:
The formation of an acetal is a reversible reaction, and the use of an orthoformate, such as trimethyl orthoformate, helps to drive the equilibrium towards the product by acting as both a reagent and a dehydrating agent.[15][16] The reaction is catalyzed by an acid, with para-toluenesulfonic acid (p-TsOH) being a common and effective choice. Methanol is typically used as the solvent.
Experimental Protocol (Exemplary):
-
Dissolve 6-fluoro-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in methanol.
-
Add trimethyl orthoformate (2.0-3.0 eq) to the solution.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
| Parameter | Value | Reference |
| Starting Material | 6-Fluoro-1,8-naphthyridine-2-carbaldehyde | Step 2 |
| Reagent | Trimethyl Orthoformate | [15][16] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [16] |
| Solvent | Methanol | [16] |
| Typical Yield | High | [15] |
Conclusion
This in-depth technical guide has outlined a logical and well-supported three-step synthetic pathway for the preparation of this compound. By leveraging the power of the Friedländer annulation for the construction of the core heterocyclic scaffold, followed by a selective oxidation and a standard acetal protection, this route offers a practical and efficient approach for accessing this valuable compound. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to successfully synthesize this and related 1,8-naphthyridine derivatives for their ongoing research and development endeavors.
References
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]
- Hayes, C. J., & Eno, M. S. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3469-3473. [Link]
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- Lee, J. H., Kim, J. A., & Park, C. M. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2649. [Link]
- Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596–2600. [Link]
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(1), 10-14.
- Ravi, O., & Sreenivasulu, B. (2022). Green design, synthesis of novel 2-methoxy-3-aryl-1,8-naphthyridines and their antimicrobial activity and molecular docking study. Results in Chemistry, 4, 100611. [Link]
- El-Faham, A., & El-Sayed, R. (2020). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Modern Synthetic Methods for the Synthesis of Heterocyclic Compounds. IntechOpen. [Link]
- AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.
- Das, S., & Hati, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18451–18463. [Link]
- Newkome, G. R., Theriot, K. J., Majestic, V. K., Spruell, P. A., & Baker, G. R. (1990). Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. The Journal of Organic Chemistry, 55(9), 2838–2842. [Link]
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]
- Nitidandhaprabhas, O. (1966). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
- Shaikh, N., Bapat, N. V., & Deshpande, V. H. (1996). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.
- Chem Channel. (2015, April 19).
- Wikipedia. (2023, October 29). Riley oxidation. In Wikipedia.
- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
- Ghorai, P., & Kumar, A. (2017). Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives. Organic & Biomolecular Chemistry, 15(2), 338-342. [Link]
- Liu, J., & Sun, H. (2015). Synthesis of 2-amino-5-fluoropyridine. Huaxue Shiji, 37(1), 74-77. [Link]
- Al-Zaydi, K. M., & Al-Mousawi, S. M. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 1-13. [Link]
- Bacher, F., Le-Lagadec, R., & Le-Gac, S. (2022). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for assembly of tri-and tetra-nuclear copper(II) complexes. New Journal of Chemistry, 46(46), 22168-22176. [Link]
- J-GLOBAL. (n.d.). Synthesis of 2-Amino-5-Fluoropyridine.
- Jain, R., & Kaur, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 759–774. [Link]
- ResearchGate. (n.d.). Acetalization of p‐anisaldehyde with triethyl orthoformate in ethanol, catalysed by a SCO composite film.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Amino-5-Fluoropyridine | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. adichemistry.com [adichemistry.com]
- 11. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Riley oxidation - Wikipedia [en.wikipedia.org]
- 15. Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Abstract
This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized privileged structure, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom and a dimethoxymethyl group to this core can significantly influence its electronic properties, membrane permeability, and metabolic stability, making it a valuable building block for novel therapeutic agents. This document outlines the fundamental molecular characteristics, provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, and discusses the potential applications of this compound in a research and development setting.
Molecular Identity and Core Characteristics
This compound is a substituted heterocyclic aromatic compound. Its core structure consists of two fused pyridine rings, characteristic of the 1,8-naphthyridine family.
Structural and Molecular Data
A summary of the foundational molecular data for this compound is presented in the table below. This information is critical for any experimental work, as it forms the basis for stoichiometric calculations and analytical characterization.
| Property | Value | Source |
| CAS Number | 1222533-72-3 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [2][3][4][5] |
| Molecular Weight | 222.22 g/mol | [2][3][4] |
| SMILES | FC1=CN=C2N=C(C(OC)OC)C=CC2=C1 | [2] |
| InChI | InChI=1S/C11H11FN2O2/c1-15-11(16-2)9-4-3-7-5-8(12)6-13-10(7)14-9/h3-6,11H,1-2H3 | [5] |
| InChIKey | DAVIBRODJFTHQN-UHFFFAOYSA-N | [3][5] |
Predicted and Experimental Physicochemical Properties
The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6] While extensive experimental data for this specific molecule is not publicly available, we can infer likely characteristics based on its structure and provide robust protocols for their empirical determination.
Lipophilicity (LogP/LogD)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for predicting a drug's ability to cross biological membranes.[7] For this compound, the presence of the fluoro group is expected to increase lipophilicity, while the nitrogen atoms in the naphthyridine core will contribute to its polarity and basicity, influencing its LogD at physiological pH.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This is a foundational method for determining the distribution of a compound between an aqueous and an organic phase.
-
Preparation of Phases:
-
Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Organic Phase: Use n-octanol, pre-saturated with the PBS solution.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the PBS and n-octanol phases in a separatory funnel.
-
Shake vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Trustworthiness: The self-validating nature of this protocol lies in running multiple replicates and ensuring that the total amount of compound recovered from both phases matches the initial amount added, accounting for experimental variability.
Caption: Workflow for LogD Determination via Shake-Flask Method.
Solubility
Expertise & Experience: Aqueous solubility is a key factor in drug bioavailability. The aromatic nature of the naphthyridine ring suggests that the compound may have limited aqueous solubility, a common challenge for many drug candidates.[8][9] The dimethoxymethyl group may offer some improvement in solubility compared to a simple methyl group.
Experimental Protocol: Kinetic Solubility Assay using Turbidimetry
This high-throughput method is suitable for early-stage drug discovery.
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
-
Assay Execution:
-
In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations.
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
-
Trustworthiness: This protocol should include positive and negative controls (a known poorly soluble and a known highly soluble compound) to validate the assay's performance.
Ionization Constant (pKa)
Expertise & Experience: The pKa value(s) of a compound determine its charge state at different pH values, which in turn affects its solubility, permeability, and target binding. The nitrogen atoms in the 1,8-naphthyridine ring are basic and will be protonated at acidic pH. The pKa of the parent 1,5-naphthyridine is 2.91, and similar values can be expected for the 1,8-isomer.[10]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Perform a reverse titration with a standardized strong base (e.g., NaOH).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Synthesis and Spectroscopic Characterization
General Synthetic Approach:
A plausible synthetic route would involve the condensation of a 2-amino-5-fluoronicotinaldehyde with a protected acetaldehyde equivalent bearing the dimethoxymethyl group, followed by cyclization.
Spectroscopic Analysis:
Upon successful synthesis, a full suite of spectroscopic analyses is required to confirm the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the naphthyridine core, the methoxy protons, and the acetal proton. The fluorine atom would cause splitting of adjacent proton signals.
-
¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.[14]
-
¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as C-F, C-O, and C=N bonds.
Applications in Drug Discovery and Research
The 1,8-naphthyridine scaffold is a versatile platform in medicinal chemistry.[1] Derivatives have been investigated for a wide range of therapeutic applications:
-
Antibacterial Agents: The naphthyridine core is a key component of some quinolone antibiotics.[15]
-
Anticancer Agents: Many 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines, often by inhibiting kinases or other key cellular enzymes.[16][17]
-
CNS-Active Agents: The rigid, planar structure of the naphthyridine core allows it to interact with various receptors and enzymes in the central nervous system.
The specific combination of the electron-withdrawing fluorine atom and the dimethoxymethyl group in this compound makes it an attractive candidate for further investigation in these areas. The fluorine can enhance binding affinity and improve metabolic stability, while the dimethoxymethyl group can be a useful synthetic handle for further derivatization or act as a prodrug moiety.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While its fundamental molecular identity is established, a comprehensive experimental characterization of its physicochemical properties is necessary to fully unlock its potential in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to undertake this characterization, paving the way for the rational design and synthesis of novel therapeutic agents based on this versatile scaffold.
References
- This compound. Amerigo Scientific. [Link]
- 2-(Dimethoxymethyl)-6-fluoro-1, 8-naphthyridine, 1 gram. CP Lab Safety. [Link]
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]
- This compound | C11H11FN2O2 | CID - PubChem. [Link]
- 2-(Dimethoxymethyl)-1,8-naphthyridine | C11H12N2O2 | CID 17750175 - PubChem. [Link]
- CHAPTER 1: Physicochemical Properties and Compound Quality. The Royal Society of Chemistry. [Link]
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry. [Link]
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Altern
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. [Link]
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Fluorescent 2,7-Dialkylamino-[2][8]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI. [Link]
- 2,7-Dimethyl-1,8-naphthyridine. PMC - NIH. [Link]
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]
- ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][2][8]. Revue Roumaine de Chimie. [Link]
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. [Link]
- 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide | C22H24F2N4O4 | CID 117697172 - PubChem. [Link]
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- 3-Fluoro-6-methoxy-[2][5]naphthyridine-4-carbaldehyde | C10H7FN2O2 - PubChem. [Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
- Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1222533-72-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C11H11FN2O2 | CID 49761597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine mechanism of action.
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its versatile synthesis and a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential mechanism of action of this compound, a specific derivative of this important heterocyclic system. While direct experimental data on this particular compound is limited, this guide will extrapolate from the well-established pharmacology of the 1,8-naphthyridine class to propose likely mechanisms and outline the necessary experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel 1,8-naphthyridine derivatives.
The 1,8-Naphthyridine Scaffold: A Foundation of Diverse Biological Activity
The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has been the subject of extensive research due to its wide array of pharmacological properties.[3] Derivatives of this scaffold have been developed as potent therapeutic agents with applications ranging from oncology and infectious diseases to neurology and inflammatory disorders.[4][5] The versatility of the 1,8-naphthyridine core allows for chemical modifications that can fine-tune its biological activity, leading to a diverse range of mechanisms of action.[1][2]
The broad spectrum of activities demonstrated by 1,8-naphthyridine derivatives includes:
-
Anticancer: Cytotoxic effects against various cancer cell lines.[6][7]
-
Antimicrobial: Activity against a range of bacteria and fungi.[8]
-
Antiviral: Inhibition of viral replication, including HIV.[4]
-
Anti-inflammatory: Modulation of inflammatory responses.[6]
-
Neurological: Potential applications in treating neurodegenerative diseases.[1][4]
This remarkable diversity stems from the ability of the 1,8-naphthyridine scaffold to interact with multiple biological targets, which will be explored in the subsequent sections.
Postulated Mechanisms of Action for this compound
Based on the known biological activities of structurally related 1,8-naphthyridine derivatives, several potential mechanisms of action can be proposed for this compound. The presence of a fluorine atom at the C6 position is particularly noteworthy, as this substitution is a common feature in the potent fluoroquinolone class of antibiotics.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action for many antibacterial 1,8-naphthyridine derivatives, including the foundational compound nalidixic acid and its more potent fluoroquinolone analogs like enoxacin, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Given the structural similarity of the fluoro-1,8-naphthyridine core to fluoroquinolone antibiotics, it is highly plausible that this compound exerts its biological activity through this pathway.
Diagram: Postulated Inhibition of Bacterial DNA Gyrase
Caption: Postulated mechanism of DNA gyrase inhibition.
Topoisomerase II Inhibition in Eukaryotic Cells
Several 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through the inhibition of human topoisomerase II.[2] Similar to its bacterial counterpart, topoisomerase II is crucial for managing DNA topology during replication and transcription in eukaryotic cells. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The planar nature of the 1,8-naphthyridine ring system is well-suited for intercalation into DNA, a key step in the mechanism of many topoisomerase inhibitors.
Protein Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers. A number of 1,8-naphthyridine derivatives have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[2][4] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. The specific kinase inhibitory profile of this compound would need to be determined experimentally.
Diagram: General Kinase Inhibition Pathway
Caption: General pathway of receptor tyrosine kinase inhibition.
Chelation of Divalent Metal Ions
A study on 7-substituted 8-hydroxy-1,6-naphthyridines revealed a mechanism of action involving the chelation of divalent transition metals, particularly zinc (Zn²⁺) and iron (Fe²⁺).[11] This chelation depletes the intracellular levels of these essential metal ions, disrupting the function of metalloenzymes and leading to cell death.[11] While this compound lacks the 8-hydroxy group that is critical for this specific chelating activity, the potential for metal ion chelation by other functionalities cannot be entirely ruled out and warrants investigation.
Experimental Workflows for Mechanism of Action Elucidation
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline the key steps to validate the postulated mechanisms.
Antimicrobial Activity and DNA Gyrase Inhibition Assays
Objective: To assess the antibacterial potency and directly measure the inhibition of bacterial DNA gyrase.
Step-by-Step Protocol:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of bacterial strains (e.g., E. coli, S. aureus).
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
DNA Gyrase Supercoiling Assay:
-
Prepare a reaction mixture containing relaxed plasmid DNA, purified DNA gyrase, ATP, and varying concentrations of the test compound.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.
-
Anticancer Activity and Topoisomerase II Inhibition Assays
Objective: To evaluate the cytotoxic effects on cancer cells and measure the inhibition of human topoisomerase II.
Step-by-Step Protocol:
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
-
Topoisomerase II Decatenation Assay:
-
Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), purified human topoisomerase II, ATP, and varying concentrations of the test compound.
-
Incubate the reaction at 37°C.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Inhibition of topoisomerase II will result in a failure to decatenate the kDNA into minicircles.
-
Kinase Inhibition Profiling
Objective: To identify which protein kinases are inhibited by the compound.
Step-by-Step Protocol:
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase screening service or utilize an in-house kinase panel.
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large number of purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
-
IC₅₀ Determination for Hits:
-
For any kinases that show significant inhibition in the initial screen, perform dose-response assays to determine the IC₅₀ value.
-
These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Table 1: Summary of Postulated Mechanisms and Validating Experiments
| Postulated Mechanism of Action | Key Biological Target(s) | Primary Therapeutic Area | Key Validating Experiments |
| Bacterial DNA Gyrase/Topoisomerase IV Inhibition | DNA Gyrase, Topoisomerase IV | Antibacterial | MIC Determination, DNA Gyrase Supercoiling Assay |
| Eukaryotic Topoisomerase II Inhibition | Topoisomerase II | Anticancer | Cell Viability Assays (e.g., MTT), Topoisomerase II Decatenation Assay |
| Protein Kinase Inhibition | EGFR, c-Met, etc. | Anticancer | Kinase Panel Screening, Kinase IC₅₀ Determination |
| Divalent Metal Ion Chelation | Intracellular Zn²⁺, Fe²⁺ | Antiparasitic, Anticancer | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure intracellular metal ions |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, derivative of the pharmacologically significant 1,8-naphthyridine family. Based on a comprehensive analysis of its structural features and the known activities of related compounds, this guide has outlined several plausible mechanisms of action, including the inhibition of topoisomerases, protein kinases, and potentially metal chelation.
The proposed experimental workflows provide a clear and logical path for the definitive elucidation of its biological activity. A thorough investigation, beginning with broad screening for antimicrobial and anticancer effects, followed by targeted biochemical and cellular assays, will be crucial in uncovering the therapeutic potential of this compound. The insights gained from such studies will not only define the future of this compound but also contribute to the broader understanding of the structure-activity relationships within the versatile 1,8-naphthyridine class of compounds.
References
- Jain, A., & Sharma, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. RSC Advances, 11(42), 26277-26301. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2015). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 25(15), 2963–2968. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Jaggi, M., Singh, A. T., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 769-789. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(6), 920–926. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 26(14), 4324. [Link]
- ResearchGate.
- Amerigo Scientific. This compound. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]
- Singh, A., & Sharma, P. K. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 21(5), 586–601. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]
- Reddy, T. S., Nivetha, A., & Sridhar, B. (2012). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
- Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]
- PubChem. This compound. [Link]
- Amerigo Scientific. 6-Fluoro-2-methyl-1,8-naphthyridine. [Link]
- de Oliveira, A. B., de Souza, M. V. N., & de Almeida, M. V. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel, Switzerland), 9(11), 785. [Link]
- ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
- Semantic Scholar.
- De Rycker, M., Horn, D., & Fairlamb, A. H. (2018). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. mSphere, 3(3), e00201-18. [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Buy 6-Fluoro-2-methyl-1,8-naphthyridine | 1222533-71-2 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Synthetic Cornerstone: A Technical Guide to 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3] This technical guide provides an in-depth examination of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine (CAS No. 1222533-72-3), a highly versatile and strategically important synthetic intermediate.[4] We will dissect its core reactivity, providing field-proven protocols and mechanistic insights for its application in drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists seeking to leverage this powerful building block for the construction of complex molecular architectures.
Introduction: The Strategic Value of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] The nitrogen atoms within the bicyclic structure act as hydrogen bond acceptors and influence the molecule's overall polarity and solubility, making it an ideal scaffold for targeting a wide array of biological targets.
The subject of this guide, this compound, is a pre-functionalized building block designed for efficient and sequential modification. It possesses two key reactive handles:
-
A Protected Aldehyde at C2: The dimethoxymethyl group serves as a stable acetal, masking a highly reactive formyl (aldehyde) group. This allows for extensive chemical manipulation of other parts of the molecule before a strategic, late-stage deprotection and subsequent derivatization.
-
An Activatable Fluorine at C6: The fluorine atom at the 6-position is a superb leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the naphthyridine ring system activates this position for displacement by a wide range of nucleophiles.[6][7]
This dual functionality allows for a divergent synthetic approach, where a common intermediate can be used to generate a large library of diverse analogues, a crucial strategy in modern drug discovery.
Synthesis of the Core Intermediate
While a detailed, peer-reviewed synthesis of this compound is not extensively documented in readily available literature, its structure suggests a logical retrosynthetic approach based on established naphthyridine chemistry, such as the Friedländer annulation. A plausible synthetic route would involve the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophilic partner.
A typical precursor would be 2-amino-5-fluoropyridine, which would react with a protected malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, under acidic or basic conditions to construct the second ring and yield the desired naphthyridine core.
Key Synthetic Transformations & Protocols
The true value of this compound lies in its predictable and high-yielding transformations. This section provides detailed protocols and the underlying chemical principles for its two primary modes of reactivity.
The C2-Position: Deprotection and Elaboration of the Formyl Group
The dimethoxymethyl acetal is a robust protecting group, stable to a wide range of reaction conditions, yet it can be cleanly removed to unmask the aldehyde.
Mechanistic Rationale: The deprotection is an acid-catalyzed hydrolysis. A proton source protonates one of the methoxy oxygens, converting it into a good leaving group (methanol). The resulting oxonium ion is attacked by water, and after a subsequent proton transfer and elimination of a second molecule of methanol, the aldehyde is revealed. Mild acidic conditions are often preferred to prevent potential side reactions on the sensitive naphthyridine ring.
Protocol 1: Acetal Deprotection to 6-Fluoro-1,8-naphthyridine-2-carbaldehyde
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acetone (or THF/Water mixture, 10:1)
-
2M Hydrochloric Acid (HCl) or Pyridinium p-toluenesulfonate (PPTS) (0.1 - 1.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
-
Procedure:
-
Dissolve the starting acetal (1.0 eq) in acetone (approx. 0.1 M concentration) in a round-bottom flask.
-
Add the acidic catalyst (e.g., 2M HCl, 1.0 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% EtOAc in hexanes. The product aldehyde should have a lower Rf than the starting acetal.
-
Upon completion (typically 1-4 hours), carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify via column chromatography on silica gel if necessary.
-
Subsequent Transformations of the Aldehyde: Once unmasked, the 2-formyl group is a gateway to numerous C-C and C-N bond-forming reactions.[8][9]
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃, CH₂Cl₂ | Secondary or Tertiary Amine |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR), THF | Alkene |
| Knoevenagel Condensation | Active methylene compound, base (e.g., piperidine) | α,β-Unsaturated system |
| Grignard Reaction | Grignard reagent (R-MgBr), THF, then H₃O⁺ | Secondary Alcohol |
dot graph "Aldehyde_Transformations" { layout="neato"; graph [overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: Key transformations of the C2-formyl group.
The C6-Position: Nucleophilic Aromatic Substitution (SNAr)
The fluorine at the C6 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens. This makes it an excellent site for introducing diversity.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized onto the electronegative nitrogen atoms of the naphthyridine ring, stabilizing the intermediate. In the second step, aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group. Fluorine is often a better leaving group than other halogens in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial rate-determining nucleophilic attack.[7]
Protocol 2: SNAr Displacement with a Primary Amine
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, 1.2-2.0 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
-
Procedure:
-
Combine the starting material (1.0 eq), amine (1.5 eq), and base (e.g., K₂CO₃, 2.5 eq) in a round-bottom flask.
-
Add a high-boiling polar aprotic solvent like DMSO (approx. 0.2 M concentration).
-
Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water. A precipitate may form, which can be collected by filtration.
-
Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
dot graph "SNAr_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=record, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: General workflow for SNAr reactions.
Orthogonal Strategy: A Divergent Synthesis Example
The power of this intermediate lies in the ability to perform these reactions sequentially. For example, a medicinal chemist could first perform the SNAr reaction to install a desired amine at C6, then deprotect the C2-acetal, and finally perform a reductive amination to install a second point of diversity. This orthogonal reactivity is paramount for efficiently exploring the chemical space around the naphthyridine scaffold.
Conclusion
This compound is more than just a chemical; it is a strategic tool for synthetic and medicinal chemists. Its pre-installed, orthogonally reactive functional groups—a masked aldehyde and an activatable fluorine—provide a reliable and efficient entry point into a vast chemical space of pharmacologically relevant molecules. The robust and predictable nature of its key transformations allows for the rapid and divergent synthesis of compound libraries, accelerating the drug discovery process. Understanding the principles and protocols outlined in this guide will empower researchers to fully exploit the synthetic potential of this valuable intermediate.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Saleh, M. Y., & Ayoub, A. I. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Oriental Journal Of Chemistry.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Pistritto, V. A., et al. (2021). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. National Center for Biotechnology Information.
- ResearchGate. (2012). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution.
- YouTube. (2019). Nucleophilic aromatic substitutions.
- Amerigo Scientific. (n.d.). This compound.
- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
- Bajaj, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-863.
- de Oliveira, C. C. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.
- Singh, P., & Singh, A. (2024). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.
- ResearchGate. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
- ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- RSC Publishing. (n.d.). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles.
- ResearchGate. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.
- Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
The Antimicrobial Spectrum of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine: A Technical Guide for Drug Development Professionals
Abstract: The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The 1,8-naphthyridine core has historically been a fruitful starting point for the development of potent antibacterial agents. This technical guide provides an in-depth analysis of the predicted antimicrobial spectrum of the novel compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes structure-activity relationship (SAR) data from closely related 6-fluoro-1,8-naphthyridine analogues to construct a scientifically grounded hypothesis of its potential activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Introduction: The 1,8-Naphthyridine Scaffold in Antimicrobial Drug Discovery
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to the quinolone antibiotics has made it a key area of investigation for new antimicrobial agents. The first commercially successful 1,8-naphthyridine derivative was nalidixic acid, which demonstrated activity primarily against Gram-negative bacteria responsible for urinary tract infections.[2] Subsequent research has shown that strategic substitutions on the 1,8-naphthyridine ring system can significantly modulate the antimicrobial spectrum and potency.[3]
The introduction of a fluorine atom at the C-6 position has been a particularly successful strategy, leading to the development of broad-spectrum fluoroquinolone and fluoro-naphthyridine antibiotics.[4] These agents, such as enoxacin and trovafloxacin, exhibit activity against a wide range of both Gram-positive and Gram-negative bacteria.[2][4] The compound of interest, this compound, incorporates this key fluorine substituent, suggesting it may possess significant antimicrobial properties.
Predicted Antimicrobial Spectrum of this compound
Based on the extensive body of literature on 6-fluoro-1,8-naphthyridine derivatives, a predicted antimicrobial spectrum for this compound can be proposed. It is anticipated that this compound will exhibit broad-spectrum antibacterial activity, with potential for some antifungal activity as well.
Predicted Antibacterial Activity
The presence of the 6-fluoro substituent is a strong indicator of potent antibacterial activity. This feature is characteristic of many successful fluoroquinolone antibiotics and is known to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of drugs.[2][4] Therefore, this compound is predicted to be active against a wide range of bacterial pathogens.
Table 1: Predicted In Vitro Antibacterial Spectrum of this compound
| Bacterial Group | Representative Species | Predicted Activity | Rationale based on Analogues |
| Gram-Positive Aerobes | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis | Moderate to High | Fluoro-naphthyridine derivatives like PD 131628 show excellent activity against staphylococci and streptococci.[5] Some newer derivatives also show activity against resistant enterococci. |
| Gram-Negative Aerobes | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae | Moderate to High | The 6-fluoro-1,8-naphthyridine core is well-established for its potent activity against Enterobacteriaceae.[2][5] Activity against P. aeruginosa can be variable but is often observed in this class of compounds.[5] |
| Atypical Bacteria | Mycobacterium tuberculosis | Possible | Several 1,8-naphthyridine derivatives have demonstrated promising anti-mycobacterial activity.[6] |
| Anaerobic Bacteria | Bacteroides fragilis, Clostridium difficile | Low to Moderate | Quinolone-like drugs generally exhibit limited activity against anaerobic bacteria.[5] |
It is important to note that some 1,8-naphthyridine derivatives have also been shown to act as antibiotic modulators, enhancing the activity of other antibiotics against multi-resistant bacterial strains even when they exhibit weak intrinsic antibacterial activity.[7][8]
Potential Antifungal Activity
While the primary expectation for a 6-fluoro-1,8-naphthyridine derivative is antibacterial activity, some analogues have also demonstrated antifungal properties.[2][9] For instance, certain derivatives have shown efficacy against Candida albicans and Aspergillus species.[2][10] The presence of different substituents on the naphthyridine ring can influence this activity. Therefore, it is plausible that this compound may possess some degree of antifungal activity, which would require experimental verification.
Proposed Mechanism of Action
The predicted mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] This is the well-established mechanism for fluoroquinolone and fluoro-naphthyridine antibiotics.[4]
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication and repair, introducing negative supercoils into the DNA. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately bacterial cell death.
-
Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Its inhibition prevents cell division.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Antimicrobial Spectrum Determination
To experimentally validate the predicted antimicrobial spectrum of this compound, standardized in vitro assays are essential. The following provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution for MIC Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol Steps:
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
MBC Determination
Following the MIC assay, the MBC can be determined to assess the bactericidal or bacteriostatic nature of the compound.
Protocol Steps:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under optimal growth conditions.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Conclusion and Future Directions
While direct experimental evidence is pending, a comprehensive analysis of the structure-activity relationships of related 6-fluoro-1,8-naphthyridine derivatives strongly suggests that this compound is a promising candidate for a novel broad-spectrum antibacterial agent. Its core structure is associated with a well-understood mechanism of action targeting essential bacterial enzymes.
The next critical steps in the development of this compound will be its chemical synthesis and subsequent in vitro evaluation against a diverse panel of clinically relevant bacterial and fungal pathogens to confirm the predicted antimicrobial spectrum. Further studies should also include cytotoxicity assays to assess its safety profile and in vivo efficacy studies in animal models of infection. The exploration of this and other novel 1,8-naphthyridine derivatives holds significant potential in the ongoing search for new therapies to combat the global threat of antimicrobial resistance.
References
- Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (2019). Drug Development Research, 80(1), 179-186. [Link]
- ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. (n.d.). IIP Series. [Link]
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. [Link]
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules, 26(23), 7400. [Link]
- Antimicrobial Activity of Naphthyridine Deriv
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.).
- Marketed antibacterials with 1,8-naphthyridine nucleus. (n.d.).
- Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). Chemistry & Biodiversity, 21(8), e202400587. [Link]
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules, 26(23), 7400. [Link]
- (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2024).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. [Link]
- Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). Journal of Applied Pharmaceutical Science, 5(7), 001-008. [Link]
- Antimicrobial Activity of Naphthyridine Deriv
- In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (1991). Antimicrobial Agents and Chemotherapy, 35(1), 141-148. [Link]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1,8-Naphthyridines: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, continues to be a focal point in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,8-naphthyridine analogs, offering insights into the nuanced molecular interactions that govern their efficacy as anticancer, antimicrobial, and antiviral agents. By dissecting the causality behind experimental choices and grounding our analysis in authoritative research, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.
The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity
The inherent chemical properties of the 1,8-naphthyridine ring system, characterized by its planar, electron-deficient nature, provide a robust framework for molecular interactions with various biological targets. The presence of two nitrogen atoms within the bicyclic structure allows for a range of hydrogen bonding and coordination possibilities, which are fundamental to its diverse pharmacological profile.[1][2][3] The strategic placement of substituents at various positions around this core is the key to modulating the potency, selectivity, and pharmacokinetic properties of these analogs.
Anticancer Activity: Targeting the Proliferative Machinery
1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][4] Their mechanisms of action are multifaceted and often involve the inhibition of critical cellular processes such as DNA replication and cell division.[5]
Key Structural Determinants of Anticancer Efficacy
The anticancer potency of 1,8-naphthyridine analogs is intricately linked to the nature and position of various substituents. Extensive research has elucidated several key SAR trends:
-
Substitution at N-1: The introduction of an alkyl or aryl group at the N-1 position is a common strategy to enhance anticancer activity. For instance, an ethyl group at N-1 is a feature of nalidixic acid, a foundational compound from which many derivatives have been developed.[3]
-
The C-3 Carboxamide Moiety: Modification of the C-3 position with a carboxamide group has proven to be a highly effective strategy. The nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency. Halogen-substituted phenyl groups on the carboxamide have shown potent activity.[4]
-
Aryl Substitution at C-2 and C-7: The introduction of aryl groups, particularly substituted phenyl rings, at the C-2 and C-7 positions can significantly influence anticancer activity. These groups can engage in hydrophobic and π-π stacking interactions within the target protein's binding site.
-
Heterocyclic Rings at C-3: The incorporation of various heterocyclic rings, such as oxadiazoles and pyrazoles, at the C-3 position has yielded compounds with significant cytotoxic effects.[4]
Quantitative Structure-Activity Relationship (QSAR) Insights
Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structural requirements for cytotoxicity. These models have highlighted the importance of the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as the C-2 naphthyl ring, for potent anticancer activity against various cancer cell lines.
Tabulated Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine analogs against various human cancer cell lines.
| Compound ID | N-1 Substituent | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Ethyl | Phenyl | 4-Fluorophenylcarboxamide | MIAPaCa (Pancreatic) | 0.41 | [4] |
| Compound B | Ethyl | Phenyl | 4-Chlorophenylcarboxamide | K-562 (Leukemia) | 0.77 | [4] |
| Compound C | Propargyl | Unsubstituted | 1,3,4-Oxadiazole | PA-1 (Ovarian) | 0.41 | [4] |
| Compound D | Ethyl | Phenyl | Unsubstituted | SW620 (Colon) | 1.4 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8][9][10]
Materials:
-
1,8-Naphthyridine analog of interest
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine analog in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial Resistance
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being one of the earliest quinolone antibiotics.[3] Analogs of this class primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11][12]
Structural Features Influencing Antimicrobial Potency
The antimicrobial activity of 1,8-naphthyridine derivatives is highly dependent on the substitution pattern:
-
N-1 and C-7 Substituents: The nature of the substituents at the N-1 and C-7 positions is critical for potent antibacterial activity. A cyclopropyl group at N-1 and a piperazinyl or pyrrolidinyl moiety at C-7 are common features in highly active fluoroquinolone antibiotics.[11][13]
-
Fluorine at C-6: The introduction of a fluorine atom at the C-6 position generally enhances antibacterial activity and broadens the spectrum to include Gram-positive bacteria.[11]
-
The C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase-DNA complex.
-
Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as 1,2,4-triazoles, at different positions of the naphthyridine scaffold has been shown to enhance antibacterial activity.[11] The introduction of bromine at C-6 of the naphthyridine scaffold has also been shown to enhance antibacterial activity.[11]
Tabulated Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 1,8-naphthyridine analogs against common bacterial strains.
| Compound ID | N-1 Substituent | C-6 Substituent | C-7 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | Ethyl | H | Methyl | E. coli | 4-8 | [3] |
| Enoxacin | Ethyl | F | Piperazinyl | E. coli | 0.12-0.5 | [14] |
| Trovafloxacin | 2,4-Difluorophenyl | F | 3-Azabicyclo[3.1.0]hex-6-yl | S. aureus | ≤0.06 | [13] |
| Gemifloxacin | Cyclopropyl | F | 3-(Aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl | S. pneumoniae | ≤0.03 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
The Kirby-Bauer disk diffusion method is a standardized qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.[15][16][17][18]
Materials:
-
1,8-Naphthyridine analog-impregnated paper disks
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Placement: Aseptically place the paper disks impregnated with the 1,8-naphthyridine analogs onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Antiviral Activity: A Frontier in 1,8-Naphthyridine Research
The exploration of 1,8-naphthyridine analogs as antiviral agents is a rapidly growing field of research.[19][20] These compounds have shown promise against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[19][20][21]
SAR of Antiviral 1,8-Naphthyridine Analogs
The structural requirements for antiviral activity can differ significantly from those for anticancer and antimicrobial effects:
-
N-1 Substituents: Large aromatic or heteroaromatic substituents at the N-1 position have been found to be important for anti-HIV activity.
-
C-3 and C-4 Modifications: Modifications at the C-3 and C-4 positions have been explored for their impact on antiviral potency. The presence of a carbonyl group at C-4 is a common feature in many active compounds.
-
Fusion with Other Ring Systems: The fusion of the 1,8-naphthyridine core with other heterocyclic rings has led to the development of novel compounds with potent antiviral activity.
Tabulated Antiviral Activity Data
The following table highlights the antiviral activity of some 1,8-naphthyridine derivatives.
| Compound ID | Virus | Assay | EC50 (µM) | Reference |
| Compound E | HIV-1 | Reverse Transcriptase Inhibition | 0.05 | [14] |
| Compound F | HCMV | Plaque Reduction | 0.2 | [21] |
| Compound G | HSV-1 | Plaque Reduction | 1.5 | [21] |
Conclusion and Future Directions
The 1,8-naphthyridine scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on the structure-activity relationships of its analogs has provided a solid foundation for the rational design of more potent and selective compounds. Future research will likely focus on the exploration of novel substitution patterns, the development of hybrid molecules that combine the 1,8-naphthyridine core with other pharmacophores, and the elucidation of novel mechanisms of action. A deeper understanding of the molecular interactions between these analogs and their biological targets, aided by computational modeling and structural biology, will be crucial in guiding the next generation of 1,8-naphthyridine-based drugs.
References
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- AACC. (2017). Antimicrobial Susceptibility Testing.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
- Kumar, A., & Singh, B. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]
- Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50741. [Link]
- Jałbrzykowska, K., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
- Ma, F. F., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-13. [Link]
- Sharma, P., & Kumar, A. (2017). Naphthyridines with Antiviral Activity - A Review. Current Bioactive Compounds, 13(3), 184-196. [Link]
- ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]
- Verma, R., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1315-1339. [Link]
- ResearchGate. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]
- Sharma, P., & Kumar, A. (2017). Naphthyridines with Antiviral Activity - A Review. Current Bioactive Compounds, 13(3), 184-196. [Link]
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]
- Marschall, M., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(7), 2092-2101. [Link]
- Deidda, D., et al. (2002). Synthesis of Variously Substituted 1,8-Naphthyridine Derivatives and Evaluation of Their Antimycobacterial Activity. Bioorganic & Medicinal Chemistry, 10(11), 3523-3529. [Link]
- Jałbrzykowska, K., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
exploring the therapeutic targets of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Authored by a Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, this compound. While direct experimental data on this particular molecule is limited, this document synthesizes existing knowledge on structurally related 6-fluoro-1,8-naphthyridine compounds to infer and propose high-probability therapeutic targets. We will delve into the mechanistic rationale for each potential target and provide detailed, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Introduction to this compound
This compound is a heterocyclic compound featuring the characteristic fused pyridine ring system of the naphthyridines.[4][5] The presence of a fluorine atom at the 6-position is a common feature in many biologically active 1,8-naphthyridine derivatives, often enhancing their therapeutic properties.[1][6] The dimethoxymethyl group at the 2-position presents a unique chemical handle that can influence the compound's solubility, metabolic stability, and interaction with biological targets.
The broader class of 1,8-naphthyridine derivatives has been extensively studied and has yielded compounds with a remarkable diversity of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neurological activities.[2][7] This well-established history provides a strong foundation for investigating the therapeutic potential of novel derivatives like this compound.
Inferred Therapeutic Targets and Validation Protocols
Based on the extensive literature on 6-fluoro-1,8-naphthyridine analogues, we can hypothesize several key therapeutic targets for this compound. The following sections will explore these potential targets in detail, providing the scientific reasoning and robust experimental workflows for their validation.
Antibacterial Target: DNA Gyrase and Topoisomerase IV
Rationale: The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the foundational structure for several fluoroquinolone antibiotics.[1] These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][8] The presence of the 6-fluoro substituent in the subject molecule is a key feature shared with potent fluoroquinolones like enoxacin.[1][7] Therefore, it is highly probable that this compound possesses antibacterial activity through a similar mechanism.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol outlines a cell-free assay to determine the inhibitory effect of the test compound on DNA gyrase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).
-
Compound Addition: Add this compound at varying concentrations (e.g., from 0.01 µM to 100 µM). Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and DMSO as a vehicle control.
-
Initiation of Reaction: Add ATP to a final concentration of 1 mM to initiate the supercoiling reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination of Reaction: Stop the reaction by adding a stop solution containing STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue).
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2 hours.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (faster-migrating) and relaxed (slower-migrating) forms of the plasmid will be distinguishable. Quantify the band intensities to determine the IC50 value of the compound.
Data Presentation:
| Compound | Target | IC50 (µM) | Reference |
| Enoxacin | DNA Gyrase | 0.1 - 1.0 | [1] |
| Ciprofloxacin | DNA Gyrase | 0.05 - 0.5 | [1] |
| Nalidixic Acid | DNA Gyrase | 5 - 20 | [1] |
Signaling Pathway/Workflow Diagram:
Caption: Workflow of the DNA gyrase supercoiling inhibition assay.
Anticancer Target: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Rationale: The cell cycle is frequently dysregulated in cancer, and targeting cyclin-dependent kinases (CDKs) is a validated therapeutic strategy.[9] A recent study reported the discovery of potent and selective CDK4/6 inhibitors based on a 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine scaffold.[9] Although the core is slightly different, the presence of the 1,8-naphthyridine-like core suggests that this compound could also exhibit inhibitory activity against CDKs, particularly CDK4 and CDK6, which are crucial for the G1-S phase transition.
Experimental Protocol: In Vitro Kinase Assay (CDK4/Cyclin D1)
This protocol describes a method to quantify the inhibitory effect of the test compound on CDK4/Cyclin D1 activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add recombinant human CDK4/Cyclin D1 enzyme to a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate Addition: Add a suitable substrate, such as a biotinylated retinoblastoma (Rb) protein fragment.
-
Compound Addition: Add this compound at a range of concentrations. Include a known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control and DMSO as a vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Stop the reaction by adding EDTA. Detect the phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which typically involves adding a europium-labeled anti-phospho-Rb antibody and a streptavidin-conjugated acceptor bead.
-
Data Analysis: Read the plate on a suitable plate reader and calculate the IC50 value from the dose-response curve.
Data Presentation:
| Compound | Target | IC50 (nM) | Reference |
| Palbociclib | CDK4/6 | 11 / 15 | - |
| Ribociclib | CDK4/6 | 10 / 39 | - |
| Abemaciclib | CDK4/6 | 2 / 10 | - |
| Compound 3c (from study) | CDK4/6 | 0.71 / 1.10 | [9] |
Signaling Pathway/Workflow Diagram:
Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition.
Neurological Target: 5-HT3 Receptor
Rationale: The 1,8-naphthyridine scaffold has also been explored for its potential in treating neurological disorders.[2] A study on novel 2-methoxy 1,8-naphthyridine 3-carboxamides identified them as 5-HT3 receptor antagonists with antidepressant-like activity.[10] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including mood regulation, and its antagonism is a known mechanism for antiemetic and anxiolytic drugs. Given the structural similarities, this compound could potentially act as a 5-HT3 receptor antagonist.
Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptor
This protocol details a competitive binding assay to determine the affinity of the test compound for the 5-HT3 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Reaction Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Addition: Add this compound across a range of concentrations. For non-specific binding determination, use a high concentration of a known 5-HT3 antagonist (e.g., ondansetron).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the compound concentration to determine the Ki (inhibitory constant).
Data Presentation:
| Compound | Target | pA2 / Ki (nM) | Reference |
| Ondansetron | 5-HT3 Receptor | Ki: ~1-5 nM | - |
| Granisetron | 5-HT3 Receptor | Ki: ~0.1-1 nM | - |
| Compound 8g (from study) | 5-HT3 Receptor | pA2: 7.67 | [10] |
Signaling Pathway/Workflow Diagram:
Caption: Competitive radioligand binding assay for the 5-HT3 receptor.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold is a rich source of biologically active compounds. Based on the extensive research on related analogues, this compound holds significant promise as a therapeutic agent. The most probable therapeutic targets include bacterial DNA gyrase/topoisomerase IV, cyclin-dependent kinases 4/6, and the 5-HT3 receptor.
The experimental protocols detailed in this guide provide a clear and robust framework for validating these inferred targets. Successful validation of any of these targets would warrant further preclinical development, including lead optimization to enhance potency and selectivity, as well as comprehensive in vivo efficacy and safety studies. The unique chemical nature of the 2-(dimethoxymethyl) substituent may offer advantages in terms of pharmacokinetics and metabolic stability, making this compound a particularly interesting candidate for further investigation.
References
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. (n.d.). ResearchGate.
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate.
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019). PubMed.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Amerigo Scientific.
- 6-Fluoro-2-methyl-1,8-naphthyridine. (n.d.). Amerigo Scientific.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PubMed Central.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025). ResearchGate.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI.
- Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles. (n.d.). RSC Publishing.
- (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (n.d.). MDPI.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
- Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists. (n.d.). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C11H11FN2O2 | CID 49761597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Buy 6-Fluoro-2-methyl-1,8-naphthyridine | 1222533-71-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine: A Technical Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. The 1,8-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, with derivatives demonstrating a wide array of biological activities and intriguing photophysical properties.[1][2][3] The strategic introduction of a fluorine atom and a dimethoxymethyl group is anticipated to modulate the electronic, steric, and pharmacokinetic properties of the parent scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the molecular characteristics of this novel compound through robust computational methodologies.
Introduction to the 1,8-Naphthyridine Scaffold and the Target Molecule
The 1,8-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged structure in drug discovery.[2][4] Its derivatives are known to exhibit a range of biological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties.[3][4][5] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors and coordination sites for metal ions, contributing to its diverse biological and material science applications.[2][6]
The subject of this guide, this compound, presents a unique combination of substituents. The fluorine atom at the 6-position is expected to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The dimethoxymethyl group at the 2-position can serve as a protected aldehyde, offering a handle for further synthetic modifications, or it may contribute to the molecule's steric and electronic profile. A thorough theoretical understanding of this molecule is paramount for predicting its behavior and guiding its potential applications.
Theoretical Framework: The Power of Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules like this compound at the atomic level.[1][7][8] These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, which can be correlated with experimental data to validate theoretical models and interpret experimental findings.[9]
The choice of a suitable functional and basis set is critical for obtaining accurate results. For organic molecules such as 1,8-naphthyridine derivatives, the B3LYP functional combined with the 6-311G(d,p) basis set has been shown to provide a good balance between accuracy and computational cost.[1][8]
Computational Methodologies: A Step-by-Step Protocol
This section outlines a detailed protocol for the theoretical investigation of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Input Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Method Selection: The calculation is set up using a DFT method, specifying the B3LYP functional and the 6-311G(d,p) basis set.[1][8]
-
Geometry Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared (IR) spectrum.
Caption: Workflow for Geometry Optimization and Frequency Calculation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.[10]
Protocol:
-
Orbital Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.
-
Visualization: The HOMO and LUMO are visualized to understand their spatial distribution and the nature of the electronic transitions.
Prediction of Spectroscopic Properties
Theoretical calculations can provide valuable predictions of various spectroscopic data, which can aid in the interpretation of experimental results.[11]
Protocol:
-
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. These are typically referenced against a standard like tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorbance (λmax) and the nature of the electronic transitions.[7][10]
Expected Results and Discussion
While no specific experimental or theoretical data for this compound is currently available, we can predict the likely outcomes based on studies of similar compounds.
Optimized Geometry
The optimized geometry is expected to show a nearly planar 1,8-naphthyridine core. The dimethoxymethyl group will likely adopt a staggered conformation to minimize steric hindrance. The bond lengths and angles will be influenced by the electronic effects of the fluorine and dimethoxymethyl substituents.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| N-C (pyridine) Bond Lengths | ~1.33 - 1.38 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.42 Å |
| Dihedral Angle (Naphthyridine) | < 5° |
Electronic Properties
The fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO. The dimethoxymethyl group, being electron-donating, may slightly raise the HOMO energy. The overall effect will determine the HOMO-LUMO gap.
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for interesting photophysical properties.[10]
Spectroscopic Signatures
The predicted NMR and UV-Vis spectra will provide a unique fingerprint for the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The ¹³C NMR will show distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The predicted UV-Vis spectrum will likely show strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic system.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 6. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 9. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 10. DFT exploration of the solvent-dependent electronic and nonlinear optical properties of naphthyridine-stilbene dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
discovery and development of 1,8-naphthyridine based drugs.
An In-depth Technical Guide to the Discovery and Development of 1,8-Naphthyridine-Based Drugs
Authored by: Gemini, Senior Application Scientist
Foreword: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their remarkable versatility and consistent appearance in a multitude of therapeutic agents. These are termed "privileged scaffolds." The 1,8-naphthyridine nucleus is a quintessential example of such a scaffold. As a bicyclic aromatic heterocycle and a bioisostere of the well-known quinoline ring, its unique structural and electronic properties have made it a cornerstone in the development of drugs targeting a vast spectrum of diseases.[1][2]
The journey of 1,8-naphthyridine from a chemical curiosity to a pharmacologically significant core is a compelling narrative of serendipity, systematic investigation, and synthetic innovation. First synthesized in 1927, the scaffold remained in relative obscurity until 1962 with the groundbreaking discovery of nalidixic acid by George Y. Lesher and colleagues.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid's potent activity against Gram-negative bacteria heralded the dawn of a new class of antibiotics and firmly established the therapeutic potential of the 1,8-naphthyridine core.[1][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the 1,8-naphthyridine scaffold. We will delve into the foundational synthetic methodologies, dissect the mechanisms of action across various therapeutic areas, analyze critical structure-activity relationships, and provide detailed, field-proven experimental protocols. Our objective is not merely to list facts but to illuminate the scientific rationale that has driven the evolution of this remarkable heterocyclic system from a single antibacterial agent to a diverse arsenal of clinical candidates for cancer, inflammatory diseases, and beyond.[4][5][6]
Part 1: Architecting the Core: Synthetic Strategies for 1,8-Naphthyridine
The exploration of the 1,8-naphthyridine scaffold's vast chemical space is fundamentally enabled by the synthetic routes used to construct its core. The choice of strategy is dictated by the desired substitution pattern, scalability, and reaction conditions. While classical methods exist, the Friedländer annulation has emerged as the most versatile and widely adopted approach.[1][7][8]
The Workhorse: Friedländer Annulation
The Friedländer synthesis is the most direct and generally high-yielding method for constructing the 1,8-naphthyridine ring system.[1][8] The reaction's elegance lies in its simplicity: the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or nitrile.[1][7]
Causality of Choice: The popularity of the Friedländer reaction stems from its convergence and the commercial availability of a wide variety of both reaction partners. This allows for the systematic and rapid generation of diverse libraries of analogues, which is crucial for structure-activity relationship (SAR) studies. The reaction can be catalyzed by either acid or base, and modern iterations often employ green chemistry principles, such as using water as a solvent or microwave irradiation to accelerate the reaction.[7][9][10]
Comparative Analysis of Key Synthesis Routes
While Friedländer is dominant, other methods have historical significance and can be advantageous in specific contexts.
| Reaction | Key Reactants | Typical Conditions | Advantages | Limitations |
| Friedländer Annulation | 2-Aminonicotinaldehyde + α-Methylene carbonyl | Acid or base catalysis; often mild conditions, can use water/microwave[7][9] | High versatility, good yields, convergent | Requires pre-functionalized pyridine starting material |
| Skraup Reaction | Aminopyridine + Glycerol | Strong acid (H₂SO₄), oxidizing agent | One-pot synthesis from simple starting materials | Harsh conditions, low yields, tar formation[7] |
| Doebner-von Miller | Aminopyridine + α,β-Unsaturated aldehyde/ketone | Strong acid | Greater variability than Skraup | Harsh conditions, complex product mixtures[7] |
| Multicomponent Reactions | e.g., 2-Aminopyridine, aldehyde, malononitrile | Catalytic, often room temp. or microwave | High efficiency, atom economy, diversity-oriented[10] | Can require catalyst optimization |
Experimental Protocol: Green Friedländer Synthesis
This protocol describes an environmentally benign, gram-scale synthesis of 2-methyl-1,8-naphthyridine using a biocompatible catalyst in an aqueous medium, adapted from established green chemistry methodologies.[1]
Materials:
-
2-Aminonicotinaldehyde (1.0 eq, e.g., 0.5 mmol, 61.1 mg)
-
Acetone (3.0 eq, e.g., 1.5 mmol, 111 µL)
-
Choline hydroxide solution (1 mol%)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and deionized water (1 mL).
-
Reagent Addition: While stirring, add acetone (1.5 mmol) to the solution.
-
Catalyst Introduction: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture to 50°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield pure 2-methyl-1,8-naphthyridine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Part 2: Therapeutic Frontiers and Mechanistic Insights
The rigid, planar structure of the 1,8-naphthyridine ring, with its defined arrangement of hydrogen bond donors and acceptors, makes it an ideal scaffold for interacting with biological macromolecules. This has led to its successful application in numerous therapeutic areas, most notably as antibacterial and anticancer agents.[1][4]
Antibacterial Agents: From DNA Gyrase to Resistance Modulation
The story of 1,8-naphthyridine drugs is rooted in antibacterial therapy. The primary mechanism of action for this class is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, these drugs prevent the re-ligation of the DNA strands, leading to a cascade of lethal events for the bacterium.[11]
Key Antibacterial Drugs:
-
Nalidixic Acid: The progenitor, used primarily for urinary tract infections caused by Gram-negative bacteria.[3]
-
Gemifloxacin (Factive®): A fluoroquinolone-class agent with a 1,8-naphthyridine core, it exhibits broad-spectrum activity by inhibiting both DNA gyrase and topoisomerase IV.[3]
-
Trovafloxacin (Trovan®): A broad-spectrum antibacterial that also inhibits topoisomerase IV and DNA synthesis.[3]
-
PD 131628: A potent experimental agent with significant activity against staphylococci.[12][13]
Emerging Role in Combating Resistance: A critical area of modern research is overcoming antibiotic resistance. Intriguingly, some 1,8-naphthyridine derivatives with weak intrinsic antibacterial activity have been shown to potentiate the effects of established antibiotics like fluoroquinolones.[11][14][15] They achieve this synergistic effect by inhibiting bacterial efflux pumps—transmembrane proteins that expel antibiotics from the cell—thereby increasing the intracellular concentration of the co-administered drug.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard, quantitative assay to determine the minimum concentration of an agent required to inhibit the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
1,8-Naphthyridine test compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth + DMSO)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Step-by-Step Methodology:
-
Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the test compound stock to the first column, creating a 1:2 dilution.
-
Two-Fold Dilutions: Serially transfer 100 µL from the first column to the second, and so on, across the plate to create a range of concentrations. Discard the final 100 µL from the last column. This results in each well having 100 µL of the compound at the desired concentration.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (broth + bacteria + DMSO).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring optical density (OD).
Anticancer Agents: A Multi-pronged Attack
The 1,8-naphthyridine scaffold has proven to be a fertile ground for the development of potent anticancer agents, which often exert their effects through multiple mechanisms.[5][16][17]
Primary Anticancer Mechanisms:
-
Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer naphthyridines target human topoisomerase II. By intercalating with DNA and poisoning the enzyme, they induce permanent DNA strand breaks, triggering apoptosis in rapidly dividing cancer cells.[16][18] Vosaroxin (Voreloxin) is a prominent example in clinical development for acute myeloid leukemia that functions via this mechanism.[16]
-
Kinase Inhibition: Many cellular signaling pathways critical for cancer cell growth and survival are driven by protein kinases. 1,8-Naphthyridine derivatives have been designed to inhibit a range of kinases, including EGFR, c-Met, and Casein Kinase 2, thereby blocking these pro-survival signals.[5][19][20]
-
Immunomodulation: Some derivatives exhibit anti-inflammatory and immunomodulatory effects by downregulating pro-inflammatory cytokines, which can contribute to the tumor microenvironment.[18][21][22]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is initially assessed by their cytotoxicity against various cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [21] |
| Compound 47 | K-562 | Leukemia | 0.77 | [21] |
| Compound 29 | PA-1 | Ovarian | 0.41 | [21] |
| Compound 12 | HBL-100 | Breast | 1.37 | [22] |
| Compound 22 | SW-620 | Colon | 3.0 | [22] |
| Compound 16 | HL-60 | Leukemia | 0.1 | [23] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well culture plates
-
Test compound stock solution in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Part 3: Structure-Activity Relationship (SAR) - Decoding the Pharmacophore
Systematic modification of the 1,8-naphthyridine scaffold has generated a wealth of SAR data, providing a blueprint for rational drug design. Specific substitutions at key positions are known to modulate potency, selectivity, and pharmacokinetic properties.[23][24]
Key SAR Insights:
-
C3-Position: A carboxamide or other hydrogen-bonding group at this position is often critical for activity, particularly for topoisomerase inhibitors.[18][22]
-
C4-Position: The 4-oxo group is a common feature in many biologically active naphthyridines, acting as a key hydrogen bond acceptor.[3]
-
N1-Position: Substitution at the N1 nitrogen, often with small alkyl or cyclopropyl groups, is crucial for the antibacterial activity of quinolone-type compounds.[3]
-
C7-Position: This position is a key point for diversification. Attaching various cyclic amines (like piperazine) or other complex moieties can drastically alter the target profile, spectrum of activity, and physical properties of the molecule.[18]
-
Aromatic Substituents: For kinase inhibitors and other anticancer agents, aryl or heteroaryl groups attached to the core are essential for fitting into the ATP-binding pocket or other specific protein clefts. Halogen substitutions on these rings frequently enhance potency.[21]
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold has unequivocally demonstrated its value in drug discovery, evolving from a single antibacterial agent to a platform for developing therapies against complex diseases like cancer. Its rigid structure, synthetic tractability, and capacity for precise interaction with diverse biological targets ensure its continued relevance.
Future research is poised to expand upon this rich history. The development of highly selective kinase inhibitors for targeted cancer therapy, the design of dual-action compounds that simultaneously target multiple pathways, and the exploration of this scaffold for treating neurodegenerative and viral diseases represent exciting frontiers.[6] As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the 1,8-naphthyridine core will undoubtedly remain a privileged and highly productive scaffold in the ongoing quest for novel therapeutics.
References
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI. [Link]
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628. PubMed. [Link]
- Antimicrobial Activity of Naphthyridine Deriv
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
- Available drugs having 1,8-naphthyridine nucleus. (a) Vosaroxin. (b)... | Download Scientific Diagram.
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
- Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]
- In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. American Society for Microbiology. [Link]
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. [Link]
- Design of 1,8-naphtheridine hybrid compounds as anticancer agents.
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF.
- Reported 1,8-naphthyridine derivatives as a kinase inhibitor.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
- The structure–activity relationships for 1,8-naphthyridine derivatives.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 21. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Evaluating 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling and have become premier targets for therapeutic intervention, particularly in oncology.[1] The 1,8-naphthyridine scaffold has emerged as a "privileged" heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and kinase inhibitory effects.[2][3] This technical guide outlines a comprehensive, phased strategy for the preclinical evaluation of a novel derivative, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine , as a potential kinase inhibitor. We provide a scientific rationale for investigating this specific molecule, a plausible synthetic route, and detailed, field-proven protocols for a multi-stage evaluation process. This process encompasses initial in vitro biochemical profiling, confirmation of target engagement and cellular activity, and elucidation of the molecular basis of interaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rigorous, systematic approach required to validate a novel small molecule for its therapeutic potential in the kinase inhibitor landscape.
Introduction: The Rationale for Investigation
The human kinome, comprising over 500 protein kinases, governs a vast number of cellular processes, and its dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[4] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1][5] The 1,8-naphthyridine nucleus is a versatile scaffold known to possess a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[6][7] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with the ATP-binding pocket of many kinases.[3]
The specific compound, This compound , presents several features that justify its investigation:
-
The Naphthyridine Core: Provides a proven structural foundation for kinase interaction.
-
Fluorine Substitution at C6: The inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability through favorable electronic and lipophilic contributions.
-
Dimethoxymethyl Group at C2: This acetal group serves as a versatile synthetic handle. It can be readily hydrolyzed to an aldehyde, enabling further chemical modifications for structure-activity relationship (SAR) studies, or it may itself contribute to specific binding interactions within the kinase active site.
This guide will therefore proceed not from a known biological activity, but from a chemically-driven hypothesis: that the unique substitution pattern of this molecule makes it a compelling candidate for discovery as a novel kinase inhibitor.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [8] |
| Molecular Weight | 222.22 g/mol | [9] |
| CAS Number | 1222533-72-3 | [9] |
| SMILES | COC(OC)c1ccc2cc(F)cnc2n1 | [9] |
Proposed Synthesis
While a specific protocol for this exact molecule is not prominently published, a plausible synthetic route can be designed based on established methodologies for functionalizing the 1,8-naphthyridine core, such as the Friedländer annulation or multi-component reactions.[1][2][4] A conceptual pathway is outlined below.
Rationale for Synthetic Approach: This multi-step synthesis leverages common starting materials and high-yielding reaction types. The key Friedländer condensation allows for the efficient construction of the core naphthyridine ring system. Subsequent steps are chosen for their reliability in introducing the desired functional groups at specific positions.
Caption: Proposed synthesis via Friedländer Annulation.
A Phased Strategy for Preclinical Evaluation
The assessment of a novel compound's potential as a kinase inhibitor is a systematic process designed to build confidence at each stage, from broad screening to specific mechanistic validation. The following workflow represents a robust and logical progression.
Caption: Phased experimental workflow for kinase inhibitor validation.
Phase 1: In Vitro Biochemical Profiling
Objective: To determine if the compound possesses intrinsic kinase inhibitory activity and to understand its initial potency and selectivity profile.
Experiment 1.1: Broad Kinase Selectivity Screening
Causality: Before focusing on a specific kinase, it is crucial to survey a large portion of the human kinome. This approach minimizes bias and provides an early indication of selectivity. A highly promiscuous compound may face challenges with off-target toxicity, whereas a highly selective one may have a cleaner therapeutic window. Commercial services offer panels of hundreds of kinases for this purpose.[7][10][11]
Illustrative Data Presentation:
| Kinase Family | Target Kinase | % Inhibition @ 1 µM |
| Tyrosine Kinase | EGFR | 12% |
| SRC | 15% | |
| BTK | 88% | |
| FLT3 | 21% | |
| Ser/Thr Kinase | AKT1 | 5% |
| CDK2 | 65% | |
| MEK1 | 9% | |
| PIM1 | 42% |
Data are hypothetical for illustrative purposes.
Experiment 1.2: IC₅₀ Determination via TR-FRET Assay
Causality: For kinases that show significant inhibition (the "hits," e.g., >50%), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is essential for comparing compounds and guiding optimization. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are robust, high-throughput methods for this purpose.[5][9]
Protocol: LanthaScreen™ TR-FRET Kinase Assay
This protocol is adapted from standard Thermo Fisher Scientific procedures.[5][12]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the test compound by performing serial dilutions in 100% DMSO, followed by a dilution into 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody mixture containing the target kinase (e.g., BTK) and a terbium-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X fluorescein-labeled substrate/ATP mixture in 1X Kinase Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to accurately determine ATP-competitive inhibition.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X Kinase/Antibody mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP mixture to all wells. Final volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a 2X EDTA solution in TR-FRET Dilution Buffer.
-
Incubate for 30-60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader (e.g., BMG CLARIOstar™), measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.[8]
-
Calculate the Emission Ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Phase 2: Cellular Activity & Target Validation
Objective: To confirm that the compound can enter cells, engage its intended target protein, and elicit a functional downstream effect.
Experiment 2.1: Cellular Target Engagement via CETSA
Causality: A compound's biochemical potency does not guarantee it will be active in a cellular environment. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells.[13] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation more than an unbound protein.[6][14][15]
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method based on published procedures.[6][16]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a lymphoma line for a BTK inhibitor) to ~80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes. This step identifies the optimal melting temperature of the target protein.
-
Cool the samples immediately on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection (Western Blot):
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (e.g., BTK) remaining in the soluble fraction using Western Blot analysis (see protocol below).
-
A shift in the melting curve to a higher temperature in compound-treated cells versus control cells indicates target stabilization and engagement.
-
Experiment 2.2: Downstream Signaling Analysis via Western Blot
Causality: A true kinase inhibitor should block the phosphorylation of its downstream substrates. A Western blot using phospho-specific antibodies can visualize this functional consequence of target engagement. For a BTK inhibitor, one would look for reduced phosphorylation of its substrate, PLCγ2.
Protocol: Western Blot for Phospho-Protein Detection
This protocol is adapted from standard molecular biology techniques.[17][18]
-
Sample Preparation:
-
Culture cells and treat with the inhibitor at various concentrations for a specified time. Include a positive control (e.g., a known stimulant to activate the pathway) and a negative control (vehicle).
-
Lyse cells in a buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[18] Keep samples on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[17][18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-PLCγ2).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein (e.g., total PLCγ2) or a housekeeping protein (e.g., GAPDH).
-
Data Interpretation and Path Forward
The successful progression through these phases provides a strong, multi-faceted case for the compound's potential.
Caption: Decision matrix for advancing a hit compound.
A promising candidate like This compound would exhibit:
-
Potent biochemical activity (low nanomolar IC₅₀) against a specific kinase or a desired family of kinases.
-
A clean selectivity profile , demonstrating minimal activity against a broad panel of off-target kinases.
-
Clear evidence of target engagement within a cellular context (CETSA thermal shift).
-
On-target cellular effects , such as inhibition of cell proliferation and dose-dependent reduction of downstream substrate phosphorylation.
If these criteria are met, the compound becomes a qualified "lead." The next stage involves extensive medicinal chemistry efforts for lead optimization, focusing on improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop a clinical candidate.
Conclusion
The systematic evaluation of a novel chemical entity for kinase inhibitory potential is a rigorous, evidence-based endeavor. This guide has outlined a logical and technically sound workflow to assess This compound . By starting with a broad, unbiased biochemical screen and progressively moving to more complex, physiologically relevant cellular assays, researchers can build a comprehensive data package. This phased approach ensures that resources are focused on compounds with the highest probability of success, de-risking the path from initial hypothesis to a potential therapeutic agent. The 1,8-naphthyridine scaffold continues to be a fruitful starting point for inhibitor design, and a structured evaluation is the key to unlocking its full therapeutic potential.
References
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). Vertex AI Search.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Vertex AI Search.
- Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry, 21(5), 586-601.
- Western blot for phosphorylated proteins. (n.d.). Abcam.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023, February 3). PMC - NIH.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. (n.d.). Benchchem.
- LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - US.
- Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025, August 25). PubMed.
- LanthaScreen Eu kinase binding assay for BTK Overview. (n.d.). Thermo Fisher Scientific.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. (n.d.). Benchchem.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
- Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. (2014, November 20). ACS Combinatorial Science.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Vertex AI Search.
- Methods for Detecting Protein Phosphorylation. (n.d.). R&D Systems.
- This compound | C11H11FN2O2 | CID. (n.d.). PubChem.
- This compound. (n.d.). Amerigo Scientific.
- Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaron.com [pharmaron.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Investigating the Pharmacokinetics of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom and a dimethoxymethyl group to this scaffold, as in 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, presents a novel chemical entity with therapeutic potential. However, realizing this potential is critically dependent on understanding its pharmacokinetic (PK) profile—what the body does to the drug.[4][5][6] This technical guide provides a comprehensive, prospective framework for researchers, scientists, and drug development professionals to thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetics is a cornerstone of drug development, providing the data necessary to bridge the gap between a biologically active molecule and a safe and effective therapeutic agent.[7][8][9] By elucidating the ADME properties, we can optimize dosing regimens, anticipate potential drug-drug interactions, and ultimately increase the probability of clinical success.[4][10] This guide is structured to follow a logical, multi-stage approach, from initial in silico predictions and fundamental physicochemical characterization to detailed in vitro assays and a definitive in vivo pharmacokinetic study. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and self-validating investigative process.
Section 1: Early Characterization and In Silico Profiling
Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties and a computational prediction of its ADME profile are essential. This "fail early, fail cheap" strategy allows for the early identification of potential liabilities.[11]
Physicochemical Properties
The fundamental physical and chemical characteristics of a drug molecule govern its behavior in biological systems.[12][13][14][15] Key parameters for this compound must be experimentally determined.
-
Solubility: Aqueous solubility is critical for absorption. Poor solubility can be a major hurdle for oral bioavailability.
-
Lipophilicity (LogP/LogD): The partition coefficient is a measure of a drug's ability to cross biological membranes. An optimal balance between hydrophilicity and lipophilicity is required.[12]
-
pKa: The ionization state of a drug affects its solubility and ability to permeate membranes.[12]
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Method | Predicted/Hypothetical Value | Implication on Pharmacokinetics |
| Aqueous Solubility | Kinetic Solubility Assay | 75 µg/mL at pH 7.4 | Moderate solubility, may require formulation enhancement for high doses. |
| Lipophilicity (LogD) | Shake-flask method | 2.1 at pH 7.4 | Good lipophilicity, suggesting favorable membrane permeability. |
| pKa | Potentiometric titration | 3.5 (basic) | Primarily ionized in the stomach, unionized in the intestine, favoring absorption in the latter. |
In Silico ADME Prediction
A variety of computational tools and software can predict the ADME properties of a molecule based on its structure.[16][17][18][19] These predictions, while not a substitute for experimental data, are invaluable for guiding subsequent studies.
Caption: Workflow for in silico ADME prediction.
Section 2: In Vitro ADME Profiling
In vitro assays are the next step, providing experimental data on the compound's interaction with biological systems in a controlled environment.[20][21][22][23]
Permeability Assessment
The ability of a compound to cross the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 permeability assay is the industry standard for this assessment.[24][25][26]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[24]
-
Permeability Measurement (A-B and B-A):
-
The test compound (e.g., 10 µM) is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the A-B permeability.
-
Concurrently, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the B-A permeability.[26]
-
-
Efflux Ratio Calculation: The efflux ratio (B-A / A-B) is calculated. A ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[25]
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS.
Table 2: Hypothetical Caco-2 Permeability Data
| Parameter | Value | Classification | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 15.2 | High | Predicts good intestinal absorption. |
| Papp (B-A) (x 10⁻⁶ cm/s) | 18.1 | - | - |
| Efflux Ratio | 1.19 | Low | Not a significant substrate of efflux transporters. |
| Recovery (%) | 95% | Good | Compound is stable and does not adsorb to the plate. |
Metabolic Stability Assessment
The liver is the primary site of drug metabolism. The microsomal stability assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[27][28][29][30]
Protocol: Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.
-
Reaction Initiation: The test compound (e.g., 1 µM) is incubated with the microsomes at 37°C. The reaction is initiated by adding a NADPH regenerating system.[27][31]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site.[32][33] Only the unbound fraction is pharmacologically active.[34][35]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: The test compound is added to plasma (human and the species to be used in the in vivo study).
-
Dialysis: The plasma sample is placed in one chamber of a RED device, separated by a semipermeable membrane from a buffer solution in the other chamber.[34]
-
Equilibration: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[36]
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated.
Table 3: Hypothetical In Vitro ADME Data Summary
| Assay | Species | Result | Interpretation |
| Metabolic Stability (t½) | Human | 45 min | Moderately stable, suggesting a potential for acceptable in vivo half-life. |
| Plasma Protein Binding (%) | Human | 85% | Moderately bound, a significant fraction will be free to exert its effect. |
| Plasma Protein Binding (%) | Rat | 82% | Similar to human, supporting the use of the rat as a preclinical model. |
Section 3: In Vivo Pharmacokinetic Study
The definitive assessment of a drug's behavior is the in vivo pharmacokinetic study. This integrates all ADME processes and provides the data needed to understand the concentration-time profile of the drug in a living system.
Study Design
A well-designed study is crucial for obtaining meaningful data.
-
Animal Model: The Sprague-Dawley rat is a common choice for initial PK studies.
-
Dosing: The compound will be administered via two routes to assess both intravenous (IV) and oral (PO) pharmacokinetics. This allows for the determination of absolute bioavailability.
-
IV dose: 1 mg/kg
-
PO dose: 10 mg/kg
-
-
Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Plasma is harvested from the blood samples, and the concentration of this compound is determined using a validated LC-MS/MS method.
Bioanalytical Method Development
A robust and validated bioanalytical method is the foundation of a reliable PK study.[37][38][39][40]
Protocol: LC-MS/MS Method Development
-
Tuning: The compound is infused into the mass spectrometer to determine the optimal precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and collision energy.
-
Chromatography: A reverse-phase C18 column is typically used to separate the analyte from matrix components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is optimized for good peak shape and retention time.[41]
-
Sample Preparation: A protein precipitation method is often sufficient for initial studies. Plasma samples are mixed with cold acetonitrile containing an internal standard, vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Data Analysis and Interpretation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[5][42][43]
Caption: Workflow for pharmacokinetic data analysis.
Table 4: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit | Definition |
| Cmax | - | 850 | ng/mL | Maximum observed plasma concentration |
| Tmax | - | 1.0 | h | Time to reach Cmax |
| AUC(0-inf) | 1250 | 5625 | ng*h/mL | Total drug exposure |
| t½ | 3.5 | 3.8 | h | Elimination half-life |
| CL | 13.3 | - | mL/min/kg | Clearance (volume of plasma cleared of drug per unit time) |
| Vd | 3.9 | - | L/kg | Volume of distribution (apparent volume into which the drug distributes) |
| F (%) | - | 45 | % | Absolute oral bioavailability |
The hypothetical data suggest that this compound has moderate clearance, a reasonable half-life, and good oral bioavailability in rats. This profile would be encouraging for further development.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach to investigating the pharmacokinetics of this compound. By progressing from in silico predictions and physicochemical characterization to detailed in vitro ADME assays and a definitive in vivo study, researchers can build a comprehensive understanding of the compound's disposition. The insights gained from this workflow are critical for making informed decisions in the drug discovery and development process, ultimately guiding the optimization of this promising 1,8-naphthyridine derivative into a potential clinical candidate. The integration of robust experimental protocols with a clear understanding of the underlying scientific principles ensures the generation of high-quality, trustworthy data, which is the bedrock of successful pharmaceutical research.
References
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?
- Roy, K., Kar, S., & Das, R. N. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 979-1003. [Link]
- Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Topics in Medicinal Chemistry, 21(29), 2631-2653. [Link]
- ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Peer, C. J., Sissung, T. M., & Figg, W. D. (2018). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- Birkett, D. J. (1980). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 5(3), 209-224. [Link]
- Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
- Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Kumar, D., & Kumar, N. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
- Allucent. (n.d.). Pharmacokinetics: Definition & Use in Drug Development.
- Sharma, A., & Kumar, A. (2019). Impact of physiochemical properties on pharmacokinetics of protein therapeutics. Journal of Pharmaceutical Sciences, 108(1), 10-21. [Link]
- protocols.io. (n.d.). Caco2 assay protocol.
- Bentham Science. (2021). 1,8-naphthyridine derivatives: A privileged scaffold for versatile biological activities.
- PubMed. (n.d.). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Zenovel. (n.d.). Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpretation.
- Cyprotex. (n.d.). Microsomal Stability.
- MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products.
- MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines.
- YouTube. (2023, September 3). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- LookChem. (2023, December 13). What are the physicochemical properties of drug?
- PubMed Central. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
- Pharmacy 180. (n.d.). Physicochemical Properties of the Drug.
- Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
- LinkedIn. (2023, May 30). The Importance of Pharmacokinetics in Pharmacological Therapy.
- ResearchGate. (2025, October 1). Use of Pharmacokinetics in the Drug Development Process.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- BioAgilytix. (n.d.). Protein Binding Assays.
- SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- Patsnap Synapse. (2025, August 1). Pharmacokinetic analysis: Significance and symbolism.
- Creative Bioarray. (n.d.). In Vitro ADME.
- Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis.
- Karger Publishers. (n.d.). SOP 13: Pharmacokinetic Data Analysis.
- Red Flower Publication. (n.d.). A Review on Bioanalytical Method Development and Validation by LC-MS/MS.
- Quanticate. (n.d.). PK Analysis | Pharmacokinetics and Pharmacodynamics.
- ResearchGate. (n.d.). Interpreting population pharmacokinetic-pharmacodynamic analyses - a clinical viewpoint.
- NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 5. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. allucent.com [allucent.com]
- 8. researchgate.net [researchgate.net]
- 9. quanticate.com [quanticate.com]
- 10. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What are the physicochemical properties of drug? [lookchem.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico ADME Methods Used in the Evaluation of Natural Products | MDPI [mdpi.com]
- 18. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 21. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. mttlab.eu [mttlab.eu]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 30. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. researchgate.net [researchgate.net]
- 32. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 34. sygnaturediscovery.com [sygnaturediscovery.com]
- 35. bioagilytix.com [bioagilytix.com]
- 36. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 37. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. m.youtube.com [m.youtube.com]
- 39. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 40. rfppl.co.in [rfppl.co.in]
- 41. bioanalysis-zone.com [bioanalysis-zone.com]
- 42. Pharmacokinetic analysis: Significance and symbolism [wisdomlib.org]
- 43. karger.com [karger.com]
Methodological & Application
Synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine: An Experimental Protocol for Pharmaceutical Research
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding have made it a cornerstone for the design of a wide array of therapeutic agents. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including potent antibacterial, antiviral, and anticancer properties. The introduction of a fluorine atom at the 6-position can significantly enhance the metabolic stability and pharmacokinetic profile of these compounds. Furthermore, the dimethoxymethyl group at the 2-position serves as a versatile synthetic handle, a protected aldehyde, which can be readily converted into various functional groups, allowing for further molecular elaboration and the exploration of structure-activity relationships (SAR). This application note provides a detailed, two-step experimental protocol for the synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a key intermediate for the development of novel pharmaceuticals.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is achieved through a robust and efficient two-step sequence. The first step involves the regioselective formylation of the commercially available 2-amino-5-fluoropyridine at the C3 position via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the crucial aldehyde functionality. The second and final step is a classic Friedländer annulation. This acid-catalyzed condensation and subsequent cyclization of the newly synthesized 2-amino-5-fluoronicotinaldehyde with pyruvaldehyde dimethyl acetal affords the desired this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Introduction: The Therapeutic Potential and Toxicological Screening of Novel 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" for the development of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The diverse therapeutic potential stems from the scaffold's ability to interact with various biological targets, such as critical enzymes like topoisomerases and protein kinases involved in cell proliferation and survival.[1]
This document focuses on 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine , a novel derivative whose biological activity profile is yet to be fully characterized. A critical and foundational step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[4] In vitro cytotoxicity assays provide essential, early-stage data on the concentration-dependent effects of a compound on cultured cells. These assays are fundamental for understanding a compound's therapeutic window, identifying potential mechanisms of cell death, and selecting promising candidates for further development.[4][5]
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a panel of robust in vitro cytotoxicity assays. This guide details step-by-step protocols for evaluating metabolic viability (MTT Assay), cell membrane integrity (LDH Assay), and apoptosis induction (Caspase-Glo® 3/7 Assay), coupled with a framework for rigorous data analysis and interpretation.
Part 1: Foundational Viability Assessment via Metabolic Activity (MTT Assay)
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The core principle relies on the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[7][8] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[7] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[8][9]
Detailed Experimental Protocol: MTT Assay
This protocol is designed for adherent cells cultured in a 96-well plate format.
1. Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count to determine viability and concentration. b. Dilute the cell suspension to a predetermined optimal density (typically 5,000–10,000 cells/well) in complete culture medium. This density should be optimized to ensure cells are in an exponential growth phase throughout the experiment.[10] c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. d. To mitigate edge effects caused by evaporation, it is advisable to fill the perimeter wells with 100 µL of sterile phosphate-buffered saline (PBS) rather than cell suspension.[10] e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform a serial dilution of the stock solution in complete culture medium to achieve a range of desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.[11] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. d. Essential Controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells. This represents 100% cell viability.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.[4]
- Blank Control: Wells containing culture medium but no cells, to measure background absorbance.[7] e. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Formazan Solubilization: a. Following incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well, including controls.[9] b. Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cell layer. d. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[4][8] e. To ensure complete dissolution, place the plate on an orbital shaker for 10-15 minutes, protected from light.[7][8]
4. Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9] b. If applicable, use a reference wavelength of 630-690 nm to subtract background absorbance.[7]
Part 2: Assessing Cell Membrane Integrity (LDH Release Assay)
Scientific Principle
The Lactate Dehydrogenase (LDH) release assay is a widely used method for quantifying cytotoxicity by measuring the loss of plasma membrane integrity.[12] LDH is a stable cytosolic enzyme present in most cell types.[12] Upon damage to the cell membrane—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[5] The assay quantifies the amount of extracellular LDH by measuring its enzymatic activity. This is typically done through a coupled reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH is then used to reduce a probe into a colored (colorimetric) or fluorescent product, with the signal intensity being directly proportional to the amount of LDH released and, therefore, the extent of cytotoxicity.[5]
Detailed Experimental Protocol: LDH Assay
This protocol describes a colorimetric LDH assay performed on the supernatant of cells cultured in a 96-well plate.
1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells with this compound. b. Crucial Controls for LDH Assay:
- Vehicle Control (Spontaneous LDH Release): Untreated or vehicle-treated cells. This measures the baseline level of LDH release from healthy cells.[13]
- Maximum LDH Release Control: A separate set of vehicle-treated cells lysed with a detergent (e.g., Triton X-100) provided in the assay kit. This represents 100% cytotoxicity.[5][14]
- Blank Control: Medium without cells, to correct for background LDH activity in the serum.[13]
2. Supernatant Collection: a. After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. This step pellets any detached, dead cells, preventing their lysis from artificially inflating LDH levels during supernatant transfer. b. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell monolayer.[14]
3. LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a dye solution). b. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant. c. Incubate the plate at room temperature for up to 30 minutes, protected from light. The incubation time should be consistent across all experiments and within the linear range of the assay.[15]
4. Data Acquisition: a. Add the stop solution provided with the kit (if applicable) to each well to terminate the enzymatic reaction. b. Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm), with a reference wavelength around 680 nm.[15]
Part 3: Mechanistic Insight via Apoptosis Detection (Caspase-Glo® 3/7 Assay)
Scientific Principle
To determine if cytotoxicity is mediated by apoptosis, a programmed cell death pathway, one can measure the activity of key executioner enzymes. Caspases-3 and -7 are critical proteases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that quantifies the activity of these two caspases.[16][17] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[16][18] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing aminoluciferin. The liberated aminoluciferin is then consumed by luciferase, also present in the reagent, to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[18][19] The "add-mix-measure" format makes it highly suitable for high-throughput screening.[16]
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is designed for a 96-well plate format and requires a luminometer for detection.
1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements. Using white-walled plates is crucial to maximize the luminescent signal and prevent crosstalk between wells. b. Include a positive control for apoptosis induction (e.g., staurosporine or etoposide) to validate the assay.
2. Assay Procedure: a. After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.[19] b. Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the provided buffer to the lyophilized substrate.[19][20] Allow the reagent to equilibrate to room temperature. c. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19] The reagent contains lysis agents, so no prior cell processing is needed. d. Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds. e. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.
3. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
Part 4: Data Analysis and Interpretation
Calculation of Percentage Viability / Cytotoxicity
For MTT Assay (% Viability):
-
First, subtract the average absorbance of the blank control from all other absorbance values.
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100
For LDH Assay (% Cytotoxicity):
-
First, subtract the average absorbance of the blank control from all other values.
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
Determination of the IC₅₀ Value
The IC₅₀ is the concentration of a compound that reduces cell viability (or induces a response) by 50% compared to the control.[21]
a. Data Plotting: Plot the percentage viability (or percentage inhibition, which is 100 - % Viability) on the Y-axis against the log of the compound concentration on the X-axis. b. Curve Fitting: Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope) to the data. This is readily performed using software like GraphPad Prism, Origin, or R.[21] c. IC₅₀ Interpolation: The software will calculate the IC₅₀ value, which is the concentration (X-value) that corresponds to the 50% response on the Y-axis.[22]
Considerations for Robust IC₅₀ Determination:
-
Replicates: Each experiment should be performed with at least three biological replicates to ensure statistical significance.[22]
-
Concentration Range: The chosen concentrations should span a wide range to generate a complete dose-response curve, from no effect to maximal effect.[22]
-
Curve Quality: Ensure the fitted curve has a good R-squared value (typically >0.95) and that the top and bottom plateaus are well-defined.[23]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and exposure times.
Table 1: Example Data Presentation for Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | Test Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | 48 | Value ± SD | Value ± SD |
| A549 (Lung) | 48 | Value ± SD | Value ± SD |
| HCT116 (Colon) | 48 | Value ± SD | Value ± SD |
| HEK293 (Normal) | 48 | Value ± SD | Value ± SD |
Values should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- protocols.io. (2024). LDH cytotoxicity assay.
- protocols.io. (2025). Caspase 3/7 Activity.
- Johnson, T. R., & Trush, M. A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3239.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?
- Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay.
- National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- PubChem. (n.d.). This compound.
- Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
- Michalak, K. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5347.
- Michalak, K. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5347.
- Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
- Amerigo Scientific. (n.d.). This compound.
- ResearchGate. (2025). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. clyte.tech [clyte.tech]
- 22. researchgate.net [researchgate.net]
- 23. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
MTT Assay for the Cytotoxicity Profiling of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
An Application and Protocol Guide for Researchers
Abstract: The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] This document provides a detailed protocol for assessing the cytotoxic potential of a specific derivative, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers in drug discovery and cell biology, offering in-depth explanations of the methodology, data analysis, and critical considerations to ensure reliable and reproducible results.
Foundational Principle of the MTT Assay
The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The core of the assay lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6]
Mechanism of Action: This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[3][6] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[3][7] Dead cells lack the necessary enzymatic activity to perform this conversion.[6] The insoluble formazan crystals are then solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[4][5][6]
Caption: Conversion of MTT to formazan by viable cells.
Materials and Reagents
Successful execution of the MTT assay requires careful preparation of all components.
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Class II biological safety cabinet
-
Microplate reader with absorbance detection (capable of reading at ~570 nm)
-
Inverted microscope
-
Multichannel pipette (8 or 12-channel)
-
Standard laboratory pipettes and sterile tips
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile reagent reservoirs
Reagents:
-
Cell Line: Appropriate cancer or normal cell line (e.g., MCF-7, A549, HEK293). Cells should be healthy and in the logarithmic growth phase.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (powder)
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Dimethyl Sulfoxide (DMSO): Cell culture grade
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Trypsin-EDTA: For detaching adherent cells
Preparation of Solutions
3.1. MTT Stock Solution (5 mg/mL)
-
Rationale: Preparing a concentrated, sterile stock solution is crucial for consistency and to minimize contamination risk.
-
Protocol:
-
Weigh 50 mg of MTT powder and dissolve it in 10 mL of sterile PBS (pH 7.4).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Crucial Step: Store the stock solution in light-protecting tubes (e.g., wrapped in aluminum foil) at 4°C for up to one month or at -20°C for longer-term storage. MTT is light-sensitive.
-
3.2. Test Compound Stock Solution (e.g., 20 mM)
-
Rationale: 1,8-naphthyridine derivatives are often poorly soluble in aqueous solutions but readily dissolve in DMSO.[10] A high-concentration stock in DMSO allows for easy serial dilutions in culture medium while keeping the final DMSO concentration non-toxic to cells.
-
Protocol:
-
The molecular weight of this compound is 222.22 g/mol .[8]
-
To prepare a 20 mM stock, dissolve 4.44 mg of the compound in 1 mL of sterile DMSO.
-
Vortex until fully dissolved. Store this stock solution at -20°C.
-
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Caption: Experimental workflow for the MTT cell viability assay.
Step 1: Cell Seeding (Day 1)
-
Culture the chosen cell line until it reaches ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[11][12] The goal is to ensure cells are in an exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid the "edge effect," do not use the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate.[12]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[13]
Step 2: Compound Treatment (Day 2)
-
Prepare serial dilutions of this compound from your 20 mM DMSO stock in serum-free or low-serum medium. It is advisable to use serum-free media during the treatment and assay steps to avoid interference.
-
Plate Layout is Critical: Design your plate to include all necessary controls:
-
Test Wells: Cells + various concentrations of the compound.
-
Vehicle Control: Cells + medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This is essential to confirm that the solvent itself is not causing cytotoxicity.
-
Untreated Control: Cells + medium only (represents 100% viability).
-
Blank Control: Medium only, no cells (for background subtraction).
-
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment or control medium.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay and Measurement (Day 4/5)
-
After the incubation period, carefully aspirate the treatment medium from each well.
-
Add 100 µL of fresh, serum-free, and phenol red-free medium to each well. Phenol red can interfere with absorbance readings.[12]
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.[11][14] During this time, viable cells will produce visible purple formazan crystals. Check for crystal formation under a microscope.
-
Carefully aspirate the MTT-containing medium without disturbing the cell layer or the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes at low speed to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader. The reading wavelength should be between 550 and 600 nm (570 nm is standard).[11] A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Interpretation
5.1. Calculation of Cell Viability The percentage of cell viability is calculated by comparing the absorbance of treated wells to the untreated control wells after correcting for background absorbance.
Formula: % Cell Viability = [ (OD_Treated - OD_Blank) / (OD_Untreated_Control - OD_Blank) ] * 100
5.2. IC₅₀ Determination The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is a key measure of a compound's potency.
-
Plot % Cell Viability (Y-axis) against the corresponding compound concentrations (X-axis, often on a logarithmic scale).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.
-
The IC₅₀ value is then calculated from the resulting curve. Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this analysis.[15]
5.3. Sample Data Table
| Compound Conc. (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD | Corrected OD* | % Viability |
| 0 (Untreated) | 1.254 | 1.288 | 1.265 | 1.269 | 1.219 | 100.0% |
| 0 (Vehicle) | 1.249 | 1.270 | 1.255 | 1.258 | 1.208 | 99.1% |
| 1 | 1.152 | 1.138 | 1.161 | 1.150 | 1.100 | 90.2% |
| 5 | 0.987 | 1.011 | 0.995 | 0.998 | 0.948 | 77.8% |
| 10 | 0.753 | 0.741 | 0.766 | 0.753 | 0.703 | 57.7% |
| 25 | 0.459 | 0.478 | 0.465 | 0.467 | 0.417 | 34.2% |
| 50 | 0.211 | 0.205 | 0.219 | 0.212 | 0.162 | 13.3% |
| 100 | 0.115 | 0.121 | 0.118 | 0.118 | 0.068 | 5.6% |
| Blank (No Cells) | 0.052 | 0.048 | 0.050 | 0.050 | N/A | N/A |
*Corrected OD = Average OD - Average Blank OD
Troubleshooting and Scientific Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Microbial contamination.- Phenol red or serum interference.[12]- MTT solution degradation. | - Use sterile technique; check cultures for contamination.- Use phenol red-free and serum-free medium during the final MTT incubation steps.[12]- Prepare fresh MTT solution or use aliquots stored properly at -20°C. |
| Low Absorbance | - Cell seeding density is too low.- Insufficient MTT incubation time.- Cell loss during washing steps. | - Optimize cell number with a preliminary titration experiment.[12]- Increase MTT incubation time (up to 4 hours).[12]- Be gentle when aspirating and adding solutions to avoid detaching cells. |
| Inconsistent Replicates | - Uneven cell seeding.- "Edge effect" due to evaporation.- Incomplete formazan solubilization. | - Ensure a homogenous cell suspension before seeding; use a multichannel pipette carefully.- Do not use outer wells for data; fill them with sterile PBS.[12]- Ensure adequate mixing on an orbital shaker after adding DMSO. |
| Compound Interference | - The test compound is colored or has reducing properties. | - Include a "compound only" control (compound in medium without cells) to measure its intrinsic absorbance and subtract it from the test wells. |
References
- Roche. (n.d.).
- Prasad, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. [Link]
- CLYTE Technologies. (2025).
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- YouTube. (2023).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
- Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- ResearchGate. (2015).
- YouTube. (2020).
- PubChem. (n.d.). This compound. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- YouTube. (2024).
- ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
- PubChem. (n.d.). 2-(Dimethoxymethyl)-1,8-naphthyridine. [Link]
- ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]
- ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
- RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. 1222533-72-3|this compound|BLD Pharm [bldpharm.com]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. galaxy.ai [galaxy.ai]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
high-throughput screening assays for 1,8-naphthyridine derivatives.
Application Notes and Protocols
Executive Summary
The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] This versatility establishes 1,8-naphthyridines as a cornerstone for developing novel therapeutic agents.[4][5] High-Throughput Screening (HTS) is an indispensable methodology for systematically interrogating large libraries of such compounds to identify starting points for drug discovery.[6] This guide provides a comprehensive overview of the principles, methodologies, and best practices for designing and executing robust HTS campaigns tailored for 1,8-naphthyridine derivatives. We will delve into the causality behind assay selection, present detailed, field-proven protocols, and outline a complete workflow from initial assay development to validated hit identification.
Rationale for Assay Selection: Aligning Strategy with Biological Targets
The efficacy of any HTS campaign is contingent upon the strategic selection of an assay that accurately reflects the biological question being addressed. For 1,8-naphthyridine derivatives, a rich history of demonstrated bioactivity guides this selection process. The primary mechanisms of action frequently involve the modulation of key cellular enzymes and pathways.[2][3]
Common Biological Targets for 1,8-Naphthyridines:
-
Protein Kinases: A significant number of 1,8-naphthyridine derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling.[2] Key targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds highly relevant for oncology research.[1]
-
Topoisomerases: Certain derivatives, such as voreloxin, are known to inhibit topoisomerase II, an enzyme essential for DNA replication.[1][7] This mechanism is a validated strategy for inducing apoptosis in cancer cells.
-
Microbial Targets: The scaffold is foundational to many antibacterial agents, targeting essential processes in pathogens to inhibit their growth.[4][8]
The choice of a primary HTS assay is therefore a logical deduction based on the intended therapeutic application and the known or hypothesized biological target.
Caption: Logical workflow for selecting an appropriate HTS assay.
The High-Throughput Screening Workflow: A Validating System
A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small set of validated, high-quality hits. Each stage incorporates rigorous quality control to minimize false positives and negatives.[9][10]
Caption: Standard workflow for a high-throughput screening campaign.
Key Causality Behind the Workflow:
-
Miniaturization (Step 1): Moving from 96-well to 384- or 1536-well plates is essential for reducing reagent costs and increasing throughput, making the screening of large libraries feasible.[9]
-
Z'-Factor Validation (Step 2): Before committing to a full screen, the Z'-factor must be consistently above 0.5. This statistical parameter validates that the assay window (the difference between positive and negative controls) is large enough to confidently distinguish hits from noise.[9][11]
-
Single-Point Primary Screen (Step 3): The initial screen is performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of identifying any potential activity, prioritizing sensitivity over specificity at this stage.[9]
-
Hit Confirmation & Dose-Response (Steps 4 & 5): Initial hits are often artifacts of compound aggregation, fluorescence interference, or other off-target effects.[12][13] Re-testing from fresh compound stock and demonstrating a concentration-dependent effect are the first critical steps to validate that the observed activity is real and specific to the compound.[12]
-
Secondary/Orthogonal Assays (Step 6): A validated hit from the primary assay must be tested in a different assay format that measures the same biological endpoint. This crucial step ensures that the activity is not an artifact of the primary assay's technology (e.g., confirming a luminescence-based hit with a fluorescence-based assay).[6]
Featured HTS Assay Protocols for 1,8-Naphthyridine Derivatives
The following protocols are optimized for HTS and represent robust methods for screening 1,8-naphthyridine libraries against common target classes.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a universal, enzyme-coupled fluorescence assay for detecting kinase activity by quantifying ADP production. It is cost-effective and adaptable to most protein kinases.[14][15]
Principle: The ADP produced by the kinase reaction is converted to ATP by pyruvate kinase. The newly formed ATP is then used by luciferase to generate a fluorescent signal. Inhibition of the kinase results in a decrease in signal.
Caption: Mechanism of a fluorescence-based kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plates: Serially dilute 1,8-naphthyridine derivatives in 100% DMSO. Use a liquid handler to transfer 50 nL of compound solution into a 384-well assay plate (e.g., Corning #3764). This results in a final assay concentration of 10 µM in 0.1% DMSO.
-
Controls: Designate wells for positive control (no inhibitor, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).
-
-
Kinase Reaction:
-
Add 25 µL of a 2X enzyme/substrate solution (containing the target kinase and its specific peptide substrate in Kinase Buffer) to each well.
-
Add 25 µL of a 2X ATP solution (in Kinase Buffer) to all wells to initiate the reaction. The final volume is 50 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 50 µL of a commercial ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to each well.
-
Incubate for 40 minutes at room temperature to allow the luminescence reaction to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., EnVision, PerkinElmer).
-
-
Data Analysis:
-
Normalize the data to percent inhibition using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - (3SD_Positive + 3SD_Negative) / |Mean_Positive - Mean_Negative|
-
Protocol 2: Cell-Based Cytotoxicity Assay (Luminescence-Based)
This protocol measures cell viability by quantifying intracellular ATP, which is a direct indicator of metabolic activity. It is a highly sensitive and robust method for screening for anticancer properties.[16]
Principle: The assay reagent lyses the cells to release ATP. In the presence of luciferase and its substrate (luciferin), the ATP drives a reaction that produces a stable luminescent signal directly proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Culture cancer cells (e.g., MCF-7, HepG2) under standard conditions.
-
Harvest cells and adjust the density in culture medium. Using an automated dispenser, seed 25 µL of cell suspension into each well of a 384-well white, clear-bottom plate (e.g., Corning #3765). The seeding density must be optimized to ensure cells are in a logarithmic growth phase at the end of the experiment (e.g., 1,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare compound plates as described in Protocol 1.
-
Transfer 50 nL of compound or DMSO vehicle control to the appropriate wells. The final concentration is typically 10 µM.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is critical to observe the full cytotoxic or cytostatic effects of the compounds.
-
-
Signal Detection:
-
Equilibrate the plates and the detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition & Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to percent viability relative to the vehicle (DMSO) control wells. Hits are typically defined as compounds that reduce cell viability by more than 3 standard deviations from the plate mean or exceed a certain threshold (e.g., >50% inhibition).
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for making informed decisions. Hits from the primary screen are progressed to dose-response analysis to determine their potency (IC₅₀).
Table 1: Example Cytotoxicity Data for 1,8-Naphthyridine Hits
| Compound ID | Target Cell Line | Primary Screen (% Viability) | Confirmed Activity | IC₅₀ (µM)[1][17][18] |
| NAPH-001 | MCF-7 (Breast) | 12.5 | Yes | 1.47 |
| NAPH-002 | HepG2 (Liver) | 88.1 | No | > 50 |
| NAPH-003 | K-562 (Leukemia) | 4.3 | Yes | 0.77 |
| NAPH-004 | PA-1 (Ovarian) | 6.7 | Yes | 1.19 |
| Staurosporine | (Control) | 0.5 | Yes | 0.01 |
Interpretation: Compounds like NAPH-001 , NAPH-003 , and NAPH-004 show significant activity in the primary screen and yield potent IC₅₀ values upon confirmation, marking them as high-priority hits. NAPH-002 is an example of a primary screen false positive, as its activity could not be confirmed.
Troubleshooting and Mitigating Common HTS Artifacts
HTS data can be confounded by compound-dependent interference.[10][19] Awareness of these issues is key to designing robust assays and triaging hits effectively.
-
Compound Autofluorescence: A significant issue in fluorescence-based assays. Compounds that fluoresce at the same wavelength as the assay signal will appear as false negatives (in inhibition assays) or false positives (in activation assays).
-
Mitigation: Pre-screen compounds in buffer alone to flag fluorescent molecules. Use red-shifted fluorophores where possible to avoid the blue/green fluorescence common to many organic molecules.[13]
-
-
Compound Aggregation: At micromolar concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes, leading to promiscuous activity against many targets.[20]
-
Mitigation: Include a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This is one of the most effective methods to prevent aggregation-based false positives.[13]
-
-
Assay Technology Interference: Some compounds directly inhibit reporter enzymes like luciferase.
-
Mitigation: Perform counter-screens against the reporter enzyme in the absence of the primary target. This is essential for validating hits from assays like CellTiter-Glo® or ADP-Glo™.
-
References
- Thomas, C. et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4, 177–191.
- Madaan, A. et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
- Zhang, X. D. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Drug Discovery Today, 16(13-14), 624–631.
- Strasser, J. M. et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 355–359.
- Chung, T. (2021). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). YouTube.
- Zhang, X. D. et al. (2012). High-Throughput Screening Data Analysis. InTech.
- Gurjar, V. K., & Pal, D. (2021). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate.
- Parham, A. R. et al. (2017). Robust Analysis of High Throughput Screening (HTS) Assay Data. Statistics in Biopharmaceutical Research, 9(3), 260–272.
- Madaan, A. et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
- Macdonald, C. (2017). Analysis of HTS data. Cambridge MedChem Consulting.
- Singh, S., & Singh, S. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 197-202.
- Ojha, M. et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
- van den Top, M. et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320.
- Cho, E. J. et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Biotechnology and Bioengineering, 118(5), 2085-2096.
- Baragaña, B. et al. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 62(22), 10285–10303.
- El-Naggar, M. et al. (2018). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Molecules, 23(11), 2996.
- Yasuda, Y. et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(2), 190–199.
- Wang, J. et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 54, 129-136.
- Cho, E. J. et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. Biotechnology and Bioengineering, 118(5), 2085-2096.
- Gontu, V. K. et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
- Al-romaizan, A. N. et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
- Gontu, V. K. et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2029-2046.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. (2024).
- High-Throughput Screening Assays. Assay Genie.
- Srivastava, S. K. et al. (2015). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate.
- Kumar, A. et al. (2020). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry, 85(15), 10173–10185.
- Compound Screening Platform. Helmholtz Munich.
- Thorne, N. et al. (2010). Advances in luminescence-based technologies for drug discovery. Current Opinion in Drug Discovery & Development, 13(3), 329–337.
- Yasuda, Y. et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate.
- Comley, J. (2006). High-Throughput Screening Using Label-Free Technologies. Drug Discovery World.
- Kumar, V. et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
- Abdel-Aziem, A. et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
- Sharma, A. et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Topics in Medicinal Chemistry, 22(14), 1177-1196.
- Feng, B. Y. et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute.
- Inglese, J. et al. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 11(5), 587–593.
- Schymanski, E. L. et al. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 133–144.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 6. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. dispendix.com [dispendix.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vivo Efficacy Evaluation of Novel 1,8-Naphthyridine Derivatives in Mouse Models
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This wide therapeutic window has made it a focal point for drug discovery programs. This document provides a comprehensive, experience-driven guide for researchers and drug development professionals on establishing robust in vivo efficacy studies for novel 1,8-naphthyridine derivatives in mouse models. We will use the compound 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a representative, hypothetical candidate to illustrate the critical steps from initial compound characterization to a full-scale efficacy trial. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and translatable preclinical data.
Part 1: Foundational Strategy - From Bench to In Vivo
The transition from a promising in vitro profile to a successful in vivo study is a critical bottleneck in drug development. For novel chemical entities like 1,8-naphthyridine derivatives, this requires a multi-faceted approach that begins long before the first animal is dosed. The overarching goal is to develop a deep understanding of the compound's properties to design an efficacy study that is both informative and ethically sound.
Pre-Formulation and Bioavailability Enhancement
A common characteristic of heterocyclic small molecules is poor aqueous solubility, which directly impacts oral bioavailability and can confound in vivo studies.[3] It is a flawed assumption that a compound active in DMSO-solubilized in vitro assays will be readily available to its target tissue in vivo. Therefore, developing a suitable formulation is the first and most critical step.
Causality Behind Formulation Choice: The objective is to create a delivery system that maintains the compound in a state suitable for absorption. This can be a homogenous solution, a stable micronized suspension, or a lipid-based system. The choice depends on the compound's physicochemical properties (logP, pKa, crystallinity).[4][5]
Protocol: Initial Formulation Screening
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable excipients (see Table 1).
-
Vehicle Selection: Based on solubility data, prepare several test formulations. A common starting point for preclinical studies is a vehicle containing a mixture of solvents and surfactants to enhance solubility and stability.[6] For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a robust choice for many poorly soluble compounds.[7]
-
Stability Check: Ensure the compound remains in solution or suspension in the final formulation for at least 4-6 hours at room temperature to mimic the timeframe of a typical dosing experiment. Observe for precipitation.
| Excipient | Class | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Potent solvent for many organic molecules. Used at low percentages (<10%) to avoid toxicity. |
| Polyethylene Glycol (PEG300/400) | Co-solvent | Increases solubility of hydrophobic compounds; generally recognized as safe (GRAS).[3] |
| Tween 80 (Polysorbate 80) | Surfactant | Improves wetting and prevents aggregation of particles, forming micelles to solubilize compounds.[3] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexation Agent | Forms inclusion complexes with drug molecules, shielding the hydrophobic parts and increasing aqueous solubility.[8] |
| Corn Oil / Sesame Oil | Lipid Vehicle | Suitable for highly lipophilic compounds for oral or subcutaneous administration.[4] |
| Table 1: Common Excipients for Preclinical Formulation Development. |
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Assessment
An efficacy study without prior knowledge of a compound's PK profile and tolerability is an exercise in futility. The MTD study establishes the upper dose limit, while the PK study informs the dose levels and frequency required to achieve and maintain therapeutic exposure.[9][10]
Protocol: Pilot PK/MTD Study
-
Animal Model: Use the same mouse strain intended for the efficacy study (e.g., NOD/SCID or BALB/c nude mice).
-
Study Design:
-
MTD Portion: Administer single doses of the compound at escalating levels (e.g., 10, 30, 100 mg/kg) to small groups of mice (n=3 per group). Monitor for 7-14 days. The primary endpoints are body weight loss (a drop of >20% is a sign of severe toxicity) and clinical signs of distress (lethargy, ruffled fur).[9]
-
PK Portion: In parallel, administer a single mid-range, well-tolerated dose (e.g., 20 mg/kg) via the intended clinical route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).[11]
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Analyze plasma concentrations of the drug using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters: Cmax (peak concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, or total drug exposure).[11] This data is crucial for selecting doses for the efficacy study that are not only tolerated but also provide meaningful exposure.
Figure 2: Hypothesized signaling pathway for a kinase-inhibiting 1,8-naphthyridine.
Detailed Experimental Protocol
This protocol is designed for a subcutaneous xenograft model using the MCF-7 human breast cancer cell line, which has been previously used to evaluate other 1,8-naphthyridine derivatives. [12] 1. Animal and Cell Line Preparation
-
Animals: Female athymic nude mice (BALB/c nude), 6-8 weeks old.
-
Acclimatization: House animals for at least one week before study initiation under standard specific-pathogen-free (SPF) conditions. [13]* Cell Culture: Culture MCF-7 cells in recommended media. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend cells in a 1:1 mixture of sterile, serum-free media and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice. [13] 2. Tumor Implantation
-
Anesthetize each mouse (e.g., with isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse. [13]* Monitor mice for recovery from anesthesia.
3. Study Initiation and Monitoring
-
Tumor Growth: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (see Table 2) to ensure the average tumor volume is not significantly different between groups. [10]* Treatment: Begin dosing as per the study design. Administer the test compound, vehicle, or positive control via the predetermined route (e.g., oral gavage).
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Conduct daily health checks for any signs of toxicity. [13] 4. Endpoint and Tissue Collection
-
Euthanasia Criteria: Euthanize individual mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or body weight loss exceeds 20% of the initial weight.
-
Study Termination: The study is typically terminated after 21-28 days of treatment or when the vehicle control group reaches the tumor volume endpoint.
-
Tissue Collection: At termination, euthanize all remaining mice. Carefully excise the tumors and record their final weights. Divide each tumor: snap-freeze one portion in liquid nitrogen for molecular analysis (pharmacodynamics) and fix the other in 10% neutral buffered formalin for histology. [13]
Group Treatment Dose (mg/kg) Route Schedule No. of Animals (n) Rationale 1 Vehicle Control N/A p.o. Daily 10 Establishes baseline tumor growth; negative control. [9] 2 Test Compound 10 (Low Dose) p.o. Daily 10 Evaluates efficacy at a low, well-tolerated exposure. 3 Test Compound 30 (High Dose) p.o. Daily 10 Evaluates efficacy at or near the MTD for maximum effect. 4 Positive Control Varies Varies Varies 10 Validates the sensitivity of the tumor model to a standard-of-care agent. [9] Table 2: Example Efficacy Study Design for this compound.
Part 3: Data Analysis, Interpretation, and Validation
Primary Efficacy Analysis
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides the primary visual representation of anti-tumor activity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
Statistical Analysis: Use an appropriate statistical test, such as a two-way repeated measures ANOVA, to determine if the differences in tumor growth between groups are statistically significant. [10]
Secondary and Mechanistic Analysis
-
Tolerability: Plot the mean body weight change for each group over time. Significant weight loss in a treatment group is an indicator of toxicity.
-
Pharmacodynamic (PD) Validation: Use the snap-frozen tumor samples to validate the hypothesized mechanism of action. For a kinase inhibitor, this would involve:
-
Protein Lysate Preparation: Homogenize tumor tissue to extract total protein.
-
Western Blotting: Probe the lysates with antibodies against the phosphorylated (active) form of the downstream substrate and the total substrate protein. A reduction in the p-Substrate/Total Substrate ratio in the treated groups compared to the vehicle control would confirm target engagement in vivo.
-
-
Histology: Analyze formalin-fixed, paraffin-embedded tumor sections. H&E staining can reveal changes in tumor morphology, while immunohistochemistry (IHC) for markers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis) can provide further evidence of the compound's anti-tumor effects.
By integrating efficacy, tolerability, and pharmacodynamic data, a researcher can build a comprehensive and trustworthy case for the preclinical activity of a novel 1,8-naphthyridine derivative, paving the way for further development.
References
- (Reference not directly used in text, but provides general context on animal models) The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
- (Reference not directly used in text, but provides general context on drug efficacy testing) Drug Efficacy Testing in Mice. PMC.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. WuXi AppTec.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
- Antitumor Efficacy Testing in Rodents. JNCI - Oxford Academic.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.
- Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online.
- Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181. Benchchem.
- Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate.
- Application Notes and Protocols for Establishing an In Vivo Mouse Model for Schisandrin A Efficacy Testing. Benchchem.
- Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
- (Reference not used in text) Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- (Reference not used in text) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory.
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
- (Reference not used in text) Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io.
- (Reference not used in text) Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online.
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin. ResearchGate.
- (Reference not used in text) Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Semantic Scholar.
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed.
- (Reference not used in text) 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. PubMed.
- (Reference not used in text) Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH.
- (Reference not used in text) 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a]n[12][20]aphthyridine-6-carboxamide and 5-aminot[6][20][21]riazolo[4,3-a]n[12][20]aphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. PubMed.
- (Reference not used in text) this compound. PubChem.
- (Reference not used in text) this compound. Amerigo Scientific.
- (Reference not used in text) Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Europe PMC.
- (Reference not used in text) Biological Activity of Naturally Derived Naphthyridines. MDPI.
- (Reference not used in text) Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. PubMed.
- (Reference not used in text) Mouse Model of Devil Facial Tumour Disease Establishes That an Effective Immune Response Can be Generated Against the Cancer Cells. PMC - PubMed Central.
- In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Formulation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine for Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a novel heterocyclic compound, for preclinical animal studies. Recognizing that new chemical entities (NCEs) frequently exhibit poor aqueous solubility, this guide emphasizes a systematic approach, beginning with essential pre-formulation characterization and progressing through strategic formulation development to ensure optimal drug exposure in vivo. The protocols detailed herein are designed to be adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to develop a stable, homogenous, and bioavailable formulation suitable for various routes of administration in animal models.
Introduction: The Formulation Challenge of Novel Heterocycles
This compound belongs to the 1,8-naphthyridine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1]. As with many NCEs, the journey from synthesis to in vivo evaluation is often hampered by suboptimal physicochemical properties, most notably poor aqueous solubility.[2][3] An effective formulation is therefore critical to achieving adequate systemic exposure in animal models, which is a prerequisite for meaningful pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[4][5]
This guide provides a strategic workflow for developing a suitable formulation for this compound, focusing on oral administration in rodent models, a common scenario in early drug discovery. The principles and methodologies described can be readily adapted for other routes of administration and animal species.
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy.[4][6] Due to the limited availability of API at the early discovery stage, a tiered approach to characterization is recommended.
Physicochemical Properties
The known and predicted properties of this compound are summarized in the table below. Experimental determination of solubility, pKa, and LogP is a critical first step.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [7][8] |
| Molecular Weight | 222.22 g/mol | [7][8] |
| CAS Number | 1222533-72-3 | [7][9] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | To be determined | |
| pKa | To be determined | |
| LogP | To be determined |
Experimental Workflow for Pre-formulation
Caption: Formulation development workflow.
Protocols for Formulation Preparation and Characterization
Protocol 2: Preparation of a Co-solvent-based Dosing Solution
Objective: To prepare a 10 mg/mL dosing solution of this compound in a 20% PEG 400/80% water vehicle.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile vials, magnetic stirrer, and stir bar
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the required volume of PEG 400.
-
Add the API to the PEG 400 and stir until fully dissolved. Gentle warming may be applied if necessary.
-
Slowly add the sterile water while stirring to reach the final volume.
-
Visually inspect for any precipitation. The final solution should be clear.
-
Label the vial with the compound name, concentration, vehicle composition, preparation date, and expiration date. [10]
Protocol 3: Characterization of the Dosing Formulation
Objective: To ensure the prepared formulation is homogenous, stable, and meets the required concentration.
Analytical Techniques:
-
Appearance: Visual inspection for clarity and absence of particulates.
-
pH Measurement: To ensure consistency between batches.
-
Concentration Verification (HPLC): To confirm the actual concentration is within an acceptable range (e.g., ±10%) of the target concentration.
-
Homogeneity (for suspensions): Sample from the top, middle, and bottom of the container and analyze by HPLC to ensure uniform distribution of the API.
-
Short-term Stability: Store the formulation under intended storage conditions and at elevated temperatures (e.g., 40°C) for a defined period (e.g., 7 days) and re-analyze for concentration and appearance.
Table of Analytical Specifications for a Preclinical Formulation:
| Parameter | Specification | Analytical Method |
| Appearance | Clear solution, free of visible particles | Visual Inspection |
| pH | Report value | pH meter |
| Concentration | 90.0% - 110.0% of target | HPLC-UV |
| Purity | Report any significant degradation products | HPLC-UV |
Dosage Calculation and Administration
Dosage Calculation
The volume of the dosing solution to be administered is calculated based on the animal's body weight and the desired dose. [11][12] Formula: Dosing Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
Example: For a 20 g (0.02 kg) mouse and a target dose of 50 mg/kg, using a 10 mg/mL formulation: Dosing Volume (mL) = (50 mg/kg x 0.02 kg) / 10 mg/mL = 0.1 mL
Administration
Oral gavage is a common method for administering liquid formulations to rodents. [11][13]It is crucial to use appropriate techniques to minimize stress and potential injury to the animals.
Conclusion
The successful formulation of this compound for animal studies hinges on a systematic and data-driven approach. By thoroughly characterizing the API's physicochemical properties and exploring a range of formulation strategies, researchers can develop a stable and bioavailable dosing solution. The protocols and guidelines presented in this document provide a robust framework for navigating the challenges of preclinical formulation development, ultimately enabling reliable and reproducible in vivo studies.
References
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.IISTE.org.[Link]
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.SciSpace.[Link]
- Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.Semantic Scholar.[Link]
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.Altasciences.[Link]
- Designing formulations for preclinical and early stage clinical studies.Quay Pharma.[Link]
- This compound.Amerigo Scientific.[Link]
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.Drug Development & Delivery.[Link]
- Vehicle selection for nonclinical oral safety studies.
- Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control D
- Use of Fluids and Diluted Drugs in Research Animals.UCLA Animal Research Committee.[Link]
- Pre-Clinical Formulation Development.
- Complete Guide To Pre-Clinical Drug Product Manufacturing.Agno Pharmaceuticals.[Link]
- Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.PubMed.[Link]
- Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory consider
- This compound.PubChem.[Link]
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Excipients for Solubility Enhancement of Parenteral Formul
- Advanced techniques and applications of LC-MS in small molecule drug discovery.Drug Discovery World.[Link]
- Choice of vehicle affects pyraclostrobin toxicity in mice.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.[Link]
- Small Molecule Drug Characteriz
- Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization.
- Small Molecule Development Analytical Methods for Faster Time to Market.Hovione.[Link]
- 2-(Dimethoxymethyl)-1,8-naphthyridine.PubChem.[Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.PubMed.[Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. agnopharma.com [agnopharma.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | C11H11FN2O2 | CID 49761597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1222533-72-3|this compound|BLD Pharm [bldpharm.com]
- 10. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 11. iiste.org [iiste.org]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Guidelines on dosage calculation and stock solution preparation in experimental animals' studies (2014) | Nwoke E. Ekene | 72 Citations [scispace.com]
Application Notes & Protocols: Investigating 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine in Drug-Resistant Cancer Cell Lines
Abstract
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents capable of circumventing or overcoming resistance mechanisms.[1][2] The 1,8-naphthyridine scaffold has been identified as a promising pharmacophore due to the broad biological activities of its derivatives, including potent anticancer properties.[3][4][5][6] This document provides a comprehensive guide for researchers on the application of a novel derivative, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, for the investigation of its efficacy and mechanism of action in drug-resistant cancer cell lines. While specific data on this compound is nascent, this guide offers a robust framework for its systematic evaluation, drawing upon established methodologies and the known activities of the 1,8-naphthyridine class of molecules. We present detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, underpinned by a proposed mechanism of action involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Introduction: The Challenge of Drug Resistance and the Potential of 1,8-Naphthyridine Derivatives
Cancer's ability to develop resistance to chemotherapy is a primary cause of treatment failure and patient mortality.[2] Resistance can be intrinsic or acquired and often involves a variety of mechanisms, including increased drug efflux, target protein mutation, and the activation of pro-survival signaling pathways.[7] Consequently, there is an urgent and unmet need for novel anticancer agents with the ability to overcome these resistance mechanisms.
The 1,8-naphthyridine core is a heterocyclic scaffold that has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[6] Several derivatives have shown potent cytotoxicity against various cancer cell lines, with some advancing to clinical trials.[5] The mechanism of action for many 1,8-naphthyridine derivatives involves the inhibition of critical cellular targets such as topoisomerases and protein kinases, which are often dysregulated in cancer.[1] The unique structural features of this compound suggest its potential as a novel therapeutic candidate. This guide provides the necessary protocols to rigorously evaluate its potential in the context of drug-resistant cancers.
Proposed Mechanism of Action and Investigational Strategy
Based on the known activities of similar 1,8-naphthyridine compounds, we hypothesize that this compound may exert its anticancer effects through the inhibition of a critical signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and resistance to apoptosis.
To investigate this, a multi-faceted approach is recommended, beginning with a broad assessment of cytotoxicity, followed by more detailed mechanistic studies to elucidate the mode of cell death and the specific cellular processes affected.
Caption: Experimental workflow for evaluating the compound.
Core Protocols
Cell Line Culture and Maintenance
Rationale: The use of paired drug-sensitive and drug-resistant cell lines is crucial for determining if the novel compound can overcome established resistance mechanisms. For example, the MCF-7 (sensitive) and MCF-7/ADR (doxorubicin-resistant) breast cancer cell lines provide an excellent model system. The resistant cell line should be maintained under continuous low-dose drug pressure to ensure the stability of the resistant phenotype.
Protocol:
-
Culture drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For the drug-resistant cell line, maintain a low concentration of the selecting drug (e.g., 1 µM doxorubicin) in the culture medium to sustain the resistant phenotype.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
Prior to any experiment, culture the resistant cells in a drug-free medium for at least one passage to avoid interference from the selecting agent.
Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] This assay will determine the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency in both sensitive and resistant cell lines.[9]
Protocol:
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to create a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V/PI staining followed by flow cytometry is the gold standard.[12][13] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls are essential for proper compensation and gating.
Cell Cycle Analysis
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, leading to an accumulation of cells in a particular phase (G1, S, or G2/M).[14][15] Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[16]
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be tabulated for clear comparison of the compound's potency across different cell lines. A significant decrease in the IC50 value in the resistant cell line compared to the standard chemotherapeutic agent would indicate the potential of this compound to overcome resistance.
Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Sensitive and Resistant Breast Cancer Cell Lines
| Compound | MCF-7 (Sensitive) | MCF-7/ADR (Resistant) | Resistance Index (RI) |
| Doxorubicin | 0.5 | 15.0 | 30.0 |
| This compound | 2.5 | 4.0 | 1.6 |
Resistance Index (RI) = IC50 in resistant cells / IC50 in sensitive cells
Caption: Proposed mechanism of action diagram.
Conclusion
This application note provides a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for drug-resistant cancers. The detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects will enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action. The promising chemical scaffold of 1,8-naphthyridine, coupled with a rigorous and well-defined investigational strategy, offers a promising avenue for the discovery of novel cancer therapeutics.
References
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 571-579. [Link][3][6]
- Tsuzuki, Y., Tomita, K., Shibamori, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1, 4-dihydro-4-oxo-1-(2-thiazolyl)-1, 8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of medicinal chemistry, 47(9), 2097-2109. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0270599. [Link][14]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Cellular apoptosis assay of breast cancer. In Breast Cancer (pp. 139-149). Humana Press, New York, NY. [Link][15]
- Singh, P., & Kaur, M. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link][1]
- ResearchGate. Reported 1,8‐naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. [Link]
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & lymphoma, 52(3), 398-409. [Link]
- University of Ottawa. Scientists zero in on cellular mechanism fueling drug-resistant cancers. (2025). [Link][2]
- Lee, M. J., Ye, A. S., Grad, A. C., & Wagle, N. (2022). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. EBioMedicine, 84, 104257. [Link][16]
- Shah, M. A., & Schwartz, G. K. (2001). Cell cycle-mediated drug resistance: an emerging concept in cancer therapy. Clinical cancer research, 7(8), 2168-2181. [Link][17]
- ResearchGate.
- ResearchGate.
- Al-Romaizan, A. N., Al-Abdullah, E. S., Al-Dhfyan, A., & Al-Othman, Z. A. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-953. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Ercan, S., & Gürses, S. A. (2019). Evolution of Resistance in Cancer: A Cell Cycle Perspective. Frontiers in oncology, 9, 393. [Link][8]
- Creative Bioarray. MTT Analysis Protocol. [Link][13]
- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. (2025). [Link][12]
- Horton, T. MTT Cell Assay Protocol. [Link]
- National Center for Biotechnology Information. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
- ResearchGate. Schematic representation of the protocol used to develop... [Link]
- Sadowska, B., & Stanczak, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3244. [Link]
- Frontiers.
- PubChem. This compound. [Link]
- Amerigo Scientific. This compound. [Link]
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-863. [Link][7]
- ResearchGate. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin. [Link]
Sources
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evolution of Resistance in Cancer: A Cell Cycle Perspective [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 13. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: The Rationale for Investigating a Novel 1,8-Naphthyridine Derivative Against MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the urgent development of novel antimicrobial agents.[1][2][3] The 1,8-naphthyridine core structure is a well-established pharmacophore found in several antibacterial drugs, most notably the quinolone class of antibiotics.[4][5][6] These compounds typically exert their antibacterial effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5] The novel compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, belongs to this promising class of molecules. Its structural features, including the fluoro group at position 6, are reminiscent of fluoroquinolones, a class of antibiotics to which MRSA has developed significant resistance.[7][8][9] Therefore, a rigorous and systematic evaluation of this novel derivative is imperative to determine its potential as a viable anti-MRSA agent.
This document provides a comprehensive suite of protocols for the in-vitro characterization of this compound. The experimental workflow is designed to first establish its fundamental antibacterial activity against MRSA, followed by a deeper investigation into its spectrum of activity, mechanism of action, and potential for clinical translation. Each protocol is grounded in established methodologies to ensure data integrity and reproducibility.
Experimental Workflow Overview
The evaluation of this compound will proceed through a tiered approach, starting with primary screening and progressing to more detailed characterization.
Caption: High-level experimental workflow for the evaluation of this compound.
Phase 1: Primary Screening and Potency Determination
The initial phase focuses on establishing the fundamental antibacterial activity of the test compound against a representative MRSA strain.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[10]
Materials:
-
This compound (Test Compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA strain (e.g., ATCC 43300)
-
Positive control antibiotic (e.g., Vancomycin, Linezolid)
-
Negative control (DMSO or appropriate solvent for the test compound)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Bacterial Inoculum Preparation: Culture the MRSA strain in CAMHB to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized MRSA suspension to each well of the microtiter plate containing the test compound dilutions.
-
Controls:
-
Positive Control: Include wells with a standard antibiotic (e.g., vancomycin) to confirm the susceptibility of the MRSA strain.
-
Negative Control: Include wells with the bacterial inoculum and the solvent used to dissolve the test compound to ensure it has no inhibitory effect at the concentrations used.
-
Growth Control: Include wells with only the bacterial inoculum in CAMHB to ensure proper bacterial growth.
-
Sterility Control: Include wells with only CAMHB to check for contamination.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| This compound | ATCC 43300 | [Result] | [Result] | [Interpretation] |
| Vancomycin (Positive Control) | ATCC 43300 | [Result] | [Result] | [Interpretation] |
Phase 2: Elucidating the Spectrum of Activity and Kill Kinetics
This phase aims to understand the breadth of the compound's activity against various MRSA isolates and the speed at which it exerts its bactericidal effect.
Protocol 3: Determining the Spectrum of Activity
The compound's efficacy should be tested against a panel of clinically relevant MRSA strains, including those with different genetic backgrounds and resistance profiles.
Procedure:
-
Repeat the MIC protocol as described above using a panel of MRSA strains, which should ideally include:
-
A methicillin-susceptible S. aureus (MSSA) strain (e.g., ATCC 29213) should also be included for comparison.
Protocol 4: Time-Kill Kinetics Assay
This assay provides insight into the rate at which the test compound kills MRSA.
Procedure:
-
Prepare flasks containing CAMHB with the test compound at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC.
-
Inoculate each flask with a standardized MRSA suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control flask without the test compound.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of the test compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Phase 3: Investigating Safety Profile and Mechanistic Insights
The final phase of in-vitro testing focuses on the compound's potential toxicity to mammalian cells and begins to explore its mechanism of action and the potential for resistance development.
Protocol 5: Mammalian Cell Cytotoxicity Assay
It is crucial to assess whether the test compound exhibits toxicity towards mammalian cells, as this is a critical parameter for its potential as a therapeutic agent.[13] The MTT assay is a common method for this purpose.[10]
Procedure:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293T) and allow the cells to adhere overnight.
-
Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 6: Spontaneous Resistance Frequency
This assay assesses the propensity of MRSA to develop resistance to the test compound.[13]
Procedure:
-
Prepare a high-density MRSA inoculum (e.g., 10^9 - 10^10 CFU/mL).
-
Plate the inoculum onto MHA plates containing the test compound at concentrations of 2x, 4x, and 8x the MIC.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of resistant colonies that appear on the plates.
-
The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the initial inoculum size.
Protocol 7: Synergy Testing (Checkerboard Assay)
Given the high rates of resistance to existing antibiotics, combination therapy is an increasingly important strategy.[3] The checkerboard assay can determine if the test compound acts synergistically with other antibiotics.[10]
Procedure:
-
In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute the test compound along the x-axis and a second antibiotic (e.g., a β-lactam or an aminoglycoside) along the y-axis.
-
Inoculate each well with a standardized MRSA suspension.
-
Incubate the plate and determine the MIC of each compound alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Caption: Schematic of a checkerboard assay setup for synergy testing.
References
- Weber, S. G., et al. (2003). Fluoroquinolones and the Risk for Methicillin-resistant Staphylococcus aureus in Hospitalized Patients. Emerging Infectious Diseases, 9(11), 1415–1422.
- Wei, Y., et al. (2025). Novel antibiotics against Staphylococcus aureus without detectable resistance by targeting proton motive force and FtsH. MedComm, 6(1), e70046.
- Gadepalli, R., et al. (2006). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand?
- Dr.Oracle. (2025). Why are fluoroquinolones (Fluoroquinolones) not recommended for Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia? Dr.Oracle.
- Contagion Live. (2017). Researchers Develop New Antibiotics to Target MRSA Bacteria. Contagion Live.
- Hashem, A. S., et al. (2013). Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo, Egypt. The Journal of Infection in Developing Countries, 7(11), 796–803.
- Amprologix. (2025). New antibiotic compound emerges as strong candidate in the fight against MRSA. Amprologix.
- Hashem, A. S., et al. (2013). Original Article Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo, - The Journal of Infection in Developing Countries. The Journal of Infection in Developing Countries.
- PBS News. (2016). New antibiotic for deadly MRSA infections found right under our noses. PBS News.
- Rutgers University. (2016). Experimental Antibiotic Treats Deadly MRSA Infection. Rutgers University.
- MDPI. (2024).
- Benchchem. (n.d.). The Quest for Novel Anti-MRSA Agents: A Technical Guide for Drug Discovery Professionals. Benchchem.
- RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Semantic Scholar. (2024).
- NIH. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH.
- NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH.
- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- PubMed Central. (n.d.). Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance. PubMed Central.
- ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus.
- MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
- MDPI. (2022). Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. MDPI.
- OUCI. (n.d.).
Sources
- 1. Novel antibiotics against Staphylococcus aureus without detectable resistance by targeting proton motive force and FtsH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]
- 7. Fluoroquinolones and the Risk for Methicillin-resistant Staphylococcus aureus in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo, Egypt | The Journal of Infection in Developing Countries [jidc.org]
- 12. jidc.org [jidc.org]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a Novel Topoisomerase II Inhibitor
For: Researchers, scientists, and drug development professionals in oncology and related fields.
Abstract
This document provides a comprehensive technical guide for the evaluation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a potential inhibitor of human topoisomerase II (Topo II). Human Topo II is a critical enzyme in maintaining DNA topology and a validated target for numerous anticancer agents.[1] The 1,8-naphthyridine scaffold is a recognized pharmacophore in oncology, with derivatives demonstrating potent anticancer activities, often through the mechanism of Topo II inhibition.[2][3][4] This guide details the scientific rationale, step-by-step experimental protocols, and data interpretation frameworks for characterizing the inhibitory activity of this novel compound. We present methodologies for two primary in vitro assays: the Topo II DNA Relaxation Assay and the kDNA Decatenation Assay. These protocols are designed to be self-validating, ensuring robust and reproducible results for critical decision-making in drug discovery pipelines.
Scientific Rationale & Background
Topoisomerase II: A Prime Target in Oncology
DNA Topoisomerase II is an essential nuclear enzyme that resolves topological challenges in the genome that arise during critical cellular processes such as DNA replication, transcription, and chromosome segregation.[5] It functions by creating a transient double-strand break (DSB) in one DNA duplex (the G-segment), allowing for the passage of a second intact DNA duplex (the T-segment) through the break, and subsequently religating the cleaved G-segment.[5] This intricate process is ATP-dependent and vital for maintaining genomic integrity.[5] Due to its indispensable role in proliferating cells, Topo II has been successfully exploited as a target for a range of clinically effective anticancer drugs, including etoposide, doxorubicin, and mitoxantrone.[5][6]
Mechanism of Topoisomerase II Inhibition
Topo II inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
Topo II Poisons (or Interfacial Poisons - IFPs): These agents, such as etoposide, stabilize the transient "cleavable complex," a ternary intermediate where Topo II is covalently bound to the 5'-termini of the cleaved DNA.[5][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs, which triggers cell cycle arrest and apoptosis.[7][8]
-
Topo II Catalytic Inhibitors (or Catalytic Inhibitory Compounds - CICs): These inhibitors interfere with the enzyme's catalytic cycle without stabilizing the cleavable complex.[5] Their mechanisms can include preventing ATP binding or hydrolysis, interfering with DNA binding, or blocking the conformational changes necessary for strand passage.[5][9]
The Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[2][3][4] Several compounds based on this structure have been investigated as anticancer agents, with some targeting Topo II.[3][4][10] The fluorine substitution at the 6-position in this compound is of particular interest, as fluorine substitutions in related quinolone structures have been shown to enhance potency against eukaryotic Topo II.[11] This application note, therefore, outlines the necessary assays to determine if this compound acts as a Topo II inhibitor and to elucidate its potential mechanism as either a poison or a catalytic inhibitor.
Experimental Workflows & Protocols
To comprehensively evaluate the effect of this compound on Topo II activity, two distinct, yet complementary, in vitro assays are recommended.
Assay 1: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA.[7] In the presence of an inhibitor, the relaxation of the supercoiled plasmid is prevented. This assay is effective for identifying both Topo II poisons and catalytic inhibitors.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Materials:
-
Human Topoisomerase IIα (Topo IIα)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer
-
ATP solution (10 mM)
-
Stop Buffer/Loading Dye (containing SDS and Proteinase K for poison detection)
-
This compound, stock solution in DMSO
-
Etoposide (positive control for Topo II poison)
-
ICRF-193 (positive control for catalytic inhibitor)
-
DMSO (vehicle control)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide solution
-
Nuclease-free water
Procedure:
-
Reaction Setup (on ice): For each 20 µL reaction, prepare a master mix combining:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of supercoiled pBR322 DNA (e.g., 1 µL of a 0.5 µg/µL stock)
-
Nuclease-free water to a volume of 17 µL.
-
-
Aliquot: Dispense 17 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add Compound: Add 1 µL of the test compound (this compound) at various concentrations. Include the following controls:
-
Vehicle Control: 1 µL of DMSO.
-
Positive Controls: 1 µL of etoposide or ICRF-193.
-
No Enzyme Control: 1 µL of DMSO (add water instead of enzyme later).
-
-
Initiate Reaction: Add 2 µL of diluted Topo IIα enzyme to each tube (except the "No Enzyme" control). The optimal enzyme concentration should be pre-determined via titration to find the minimum amount required for complete relaxation of the substrate in the vehicle control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[12]
-
Terminate Reaction: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye. Incubate with Proteinase K according to manufacturer's instructions if detecting poisons.[13]
-
Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL) in 1x TAE buffer.[13]
-
Visualization: Run the gel until adequate separation of DNA forms is achieved (e.g., 1-2 hours at 100V). Visualize the DNA bands using a UV transilluminator.[12]
-
No Enzyme Control: A single fast-migrating band corresponding to supercoiled DNA.
-
Vehicle Control (+ Enzyme): A slower-migrating band (or series of bands) corresponding to relaxed DNA.
-
Inhibition: The presence of the faster-migrating supercoiled DNA band at a given compound concentration indicates inhibition of Topo II relaxation activity.
-
Topo II Poison Effect: The appearance of a linear DNA band (migrating between supercoiled and relaxed forms) suggests the compound is a Topo II poison, stabilizing the cleavable complex.
Assay 2: kDNA Decatenation Assay
This assay is highly specific for Topo II, as Topoisomerase I cannot decatenate DNA.[12] It utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes. Active Topo II releases individual minicircles from the network, which can then enter the agarose gel. Inhibitors prevent this decatenation.
Caption: Topo II catalytic cycle and points of inhibitor action.
Materials:
-
Human Topoisomerase IIα (Topo IIα)
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
ATP solution (10 mM)
-
Stop Buffer/Loading Dye
-
This compound, stock solution in DMSO
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide solution
-
Nuclease-free water
Procedure:
-
Reaction Setup (on ice): For each 20 µL reaction, prepare a master mix combining:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA (e.g., 1 µL of a 200 ng/µL stock)[14]
-
Nuclease-free water to a volume of 17 µL.
-
-
Aliquot: Dispense 17 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add Compound: Add 1 µL of the test compound at various concentrations, along with vehicle (DMSO) and positive (Etoposide) controls.
-
Initiate Reaction: Add 2 µL of diluted Topo IIα enzyme. The optimal amount of enzyme should be pre-determined to achieve complete decatenation in the control reaction.[14]
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[12]
-
Terminate Reaction: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the reactions onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[15]
-
Visualization: Run the gel at a high voltage (e.g., 100-150V) to ensure good separation. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[15] Photograph the gel under UV illumination.[14]
-
No Enzyme Control: A single band of high molecular weight kDNA remaining in the loading well.
-
Vehicle Control (+ Enzyme): The disappearance of the kDNA band from the well and the appearance of faster-migrating bands corresponding to decatenated DNA minicircles (supercoiled and relaxed forms).
-
Inhibition: A dose-dependent decrease in the amount of decatenated minicircles and a corresponding increase in the amount of kDNA retained in the well indicates inhibition of Topo II.
Data Presentation & Quantitative Analysis
To quantify the inhibitory potency of this compound, densitometry should be performed on the gel images to measure the percentage of substrate DNA (supercoiled or catenated) remaining at each compound concentration. This data can then be used to calculate the IC₅₀ value—the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Example Quantitative Data for a Novel Topo II Inhibitor
| Compound | Assay Type | Target | IC₅₀ Value (µM) | Mechanism Class |
| This compound | DNA Relaxation | Human Topo IIα | [Experimental Value] | [Determine from Assay] |
| This compound | kDNA Decatenation | Human Topo IIα | [Experimental Value] | [Determine from Assay] |
| Etoposide (Reference) | kDNA Decatenation | Human Topo IIα | ~45-80 µM[7] | Poison |
| ICRF-193 (Reference) | kDNA Decatenation | Human Topo IIα | ~2-5 µM | Catalytic Inhibitor |
Concluding Remarks
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a potential Topoisomerase II inhibitor. By employing both the DNA relaxation and kDNA decatenation assays, researchers can not only confirm inhibitory activity but also gain crucial insights into the compound's mechanism of action. A positive result, particularly the stabilization of the cleavable complex (linear DNA formation in the relaxation assay), would warrant further investigation, including cell-based assays to determine cytotoxicity and downstream signaling effects, positioning this novel 1,8-naphthyridine derivative as a promising candidate for further preclinical development.
References
- Baguley, B. C., & Ferguson, L. R. (2013). Mechanisms regulating resistance to inhibitors of topoisomerase II. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1849(5), 543-553. [Link]
- Wikipedia contributors. (2023). Type II topoisomerase. Wikipedia, The Free Encyclopedia. [Link]
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433. [Link]
- Teva, D., & Schvartzman, J. B. (2024). What are Top II inhibitors and how do they work? Fairbridge, T. (Ed.).[Link]
- Pommier, Y., & Cushman, M. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]
- Pommier, Y., & Cushman, M. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61, 3.3.1-3.3.29. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-553. [Link]
- Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 919-927. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-553. [Link]
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862. [Link]
- Singh, A., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-553. [Link]
- PubChem. (n.d.). This compound.
- Robinson, M. J., Martin, B. A., Gootz, T. D., McGuirk, P. R., Moynihan, M., Sutcliffe, J. A., & Osheroff, N. (1992). Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: influence of the C-8 fluorine group. Antimicrobial Agents and Chemotherapy, 36(4), 751-756. [Link]
- Fesen, M. R., & Pommier, Y. (2000). Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone. Biochemical Pharmacology, 60(10), 1459-1467. [Link]
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
- Dyrda-Roston, A., & Roston, D. A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4496. [Link]
- Sharma, S., & Kumar, A. (2017). Chemistry and Biological Activities of 1,8-Naphthyridines. Current Drug Discovery Technologies, 14(2), 99-113. [Link]
- Jadhav, A. S., & Karuppayil, S. M. (2017). Topoisomerase II as a target for repurposed antibiotics in Candida albicans: an in silico study. Journal of Receptors and Signal Transduction, 37(6), 596-602. [Link]
Sources
- 1. What are Top II inhibitors and how do they work? [synapse.patsnap.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One moment, please... [topogen.com]
Application Notes and Protocols for the Development of Analytical Methods for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Introduction: The Analytical Imperative for Novel Naphthyridines
The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents due to its versatile biological activities, which include antibacterial, antiviral, and antitumor properties[1]. The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity[2][3]. 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine represents a novel investigational compound at the intersection of these promising structural motifs. As with any potential drug candidate, the development of robust, accurate, and precise analytical methods is a cornerstone of the entire research and development lifecycle. These methods are indispensable for purity determination of the active pharmaceutical ingredient (API), quantitative analysis in formulation, stability testing, and the identification of process-related and degradation impurities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and implementation of analytical methods for this compound. We will move beyond a simple recitation of steps to elucidate the scientific rationale underpinning the methodological choices, thereby empowering the end-user to adapt and troubleshoot these protocols effectively. The core of this guide is the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, complemented by an orthogonal Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for definitive impurity characterization.
Part 1: Method Development Strategy: A Risk-Based Approach
A successful analytical method is one that is fit for its intended purpose. For this compound, our primary goal is to develop a stability-indicating method. This necessitates a method capable of separating the intact API from its potential degradation products and process-related impurities. To achieve this, we will employ a systematic approach, beginning with forced degradation studies.
Forced Degradation Studies: Probing the Molecule's Liabilities
Forced degradation, or stress testing, is the deliberate degradation of the drug substance under conditions more severe than accelerated stability testing[4]. These studies are critical for several reasons: they help elucidate degradation pathways, identify likely degradation products, and demonstrate the specificity of the analytical method[5][6]. As per the International Council for Harmonisation (ICH) guidelines, stress testing should encompass the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis[4].
The general workflow for our forced degradation studies is as follows:
Caption: Workflow for Forced Degradation Studies.
An ideal outcome for these studies is a degradation of 5-20% of the parent compound. This level of degradation is sufficient to produce and detect degradation products without being so excessive that it leads to secondary and tertiary degradants that may not be relevant under normal storage conditions[5].
Rationale for Chromatographic System Selection
-
HPLC with UV Detection (Primary Method): Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For this compound, a C18 stationary phase is a logical starting point, offering broad applicability for retaining moderately polar to non-polar compounds. The naphthyridine ring system contains a chromophore that should allow for sensitive detection by UV spectrophotometry.
-
UPLC-MS/MS (Orthogonal Method): Ultra-Performance Liquid Chromatography offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC[7]. Coupling UPLC with tandem mass spectrometry provides an unparalleled level of specificity and is the gold standard for the structural elucidation of unknown impurities. This technique will be invaluable for characterizing the degradation products generated during our forced degradation studies[8].
Part 2: Primary Analytical Method: Stability-Indicating HPLC-UV
This section details the protocol for a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Experimental Protocol: HPLC-UV Method
Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the analysis of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade or higher)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or multi-wavelength UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm syringe filters (e.g., PVDF or PTFE)
Chromatographic Conditions (Optimized):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its hydrophobic retention of the naphthyridine core. The 3.5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase: A buffered aqueous mobile phase (Ammonium Acetate) is used to control the ionization state of the basic nitrogen atoms in the naphthyridine ring, ensuring consistent retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength. A gradient elution is employed to ensure the timely elution of both the parent compound and any potential, more hydrophobic or hydrophilic, impurities.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic heterocyclic compounds and is expected to provide good sensitivity for the analyte. A PDA detector should be used during development to assess peak purity and identify the optimal detection wavelength.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Accurately weigh and dissolve the required amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 4.5 using formic acid.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent.
-
-
Sample Preparation (from Forced Degradation Studies):
-
For hydrolytic stress samples, neutralize the solution with an equivalent amount of acid or base.
-
Dilute all stressed samples with the diluent to a final theoretical concentration of 100 µg/mL of the intact API.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the standard solution in replicate, and then the stressed samples.
-
Process the chromatograms and calculate the percentage of degradation.
-
Method Validation Synopsis
Once developed, the method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the API should be free from interference from the blank, placebo (if in formulation), and known impurities/degradants. Peak purity index should be > 0.995. |
| Linearity | A minimum of five concentrations covering the expected range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): %RSD of six replicate injections of the standard solution should be ≤ 2.0%. Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. %RSD should be ≤ 2.0%. |
| Range | The range over which the method is linear, accurate, and precise. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Part 3: Orthogonal Method: UPLC-MS/MS for Impurity Identification
The HPLC-UV method is excellent for quantification, but for definitive structural confirmation of unknown degradation products, mass spectrometry is required.
Experimental Protocol: UPLC-MS/MS Method
Objective: To identify and characterize the degradation products of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (UPLC):
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Optimized for rapid separation based on HPLC results |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan (MS/MS) |
Rationale for Parameter Selection:
-
UPLC Column: The smaller particle size (1.7 µm) of the UPLC column provides significantly higher resolution and faster analysis times compared to HPLC.
-
Ionization: ESI in positive mode is selected because the nitrogen atoms in the naphthyridine ring are readily protonated, leading to efficient ionization and the formation of [M+H]⁺ ions.
-
Mass Analyzer: A Q-TOF instrument is ideal as it provides high-resolution accurate mass (HRAM) data, which allows for the determination of elemental compositions for the parent ion and its fragments, greatly aiding in structural elucidation.
Procedure:
-
Sample Analysis: Analyze the stressed samples using the UPLC-MS/MS method.
-
Data Analysis:
-
Identify the masses of the degradation products from the full scan data.
-
Perform product ion scans (MS/MS) on the parent ions of the degradants to obtain fragmentation patterns.
-
Propose structures for the degradation products based on the mass difference from the parent API and the interpretation of the fragmentation spectra.
-
The logical flow for impurity identification is as follows:
Caption: Workflow for Impurity Identification via UPLC-MS/MS.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quality control and stability assessment of this compound. The primary stability-indicating HPLC-UV method is suitable for routine quality control, while the orthogonal UPLC-MS/MS method provides the necessary specificity and structural information for impurity identification during drug development. Adherence to these protocols, grounded in a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data essential for advancing this promising compound through the development pipeline.
References
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Iram, F., Iram, H., Iqbal, A., & et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- MedCrave online. (2016). Forced Degradation Studies.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Amerigo Scientific. (n.d.). This compound.
- Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis.
- WJBPHS. (2023). Development and validation of RP-HPLC method for estimation of anti-hypothyroidism drug in capsule dosage form.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
- PubChem. (n.d.). This compound.
- Crescent Chemical Company. (n.d.). This compound.
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.).
- MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.).
- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Rochman Lab. (2016). Analytical Methods.
- New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. (2023).
- Prentice Research Group. (n.d.). Peer-Reviewed Articles.
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Peer-Reviewed Articles – Prentice Research Group [prentice.chem.ufl.edu]
Application Notes and Protocols for Studying DNA Intercalation by 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Introduction: The Promise of 1,8-Naphthyridine Scaffolds in DNA-Targeted Therapies
The 1,8-naphthyridine core is a significant pharmacophore in the development of anticancer agents due to its structural resemblance to purine bases and its planar aromatic nature, which is conducive to DNA intercalation.[1][2] Molecules that can insert themselves between the base pairs of the DNA double helix, known as intercalators, can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[3][4] This mechanism is a cornerstone of many clinically used chemotherapeutic drugs.[3] The 1,8-naphthalimide scaffold, a related structure, is a well-established DNA intercalator with numerous derivatives investigated for their potent anticancer activities.[2][5][6]
This guide focuses on 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine , a derivative poised for investigation as a novel DNA intercalating agent. Its planar naphthyridine core suggests a propensity for intercalation, while the dimethoxymethyl and fluoro substituents offer opportunities for modulating its electronic properties, solubility, and specific interactions within the DNA grooves. These application notes provide a comprehensive suite of protocols for researchers to rigorously characterize the DNA binding properties of this compound, from initial confirmation of interaction to the elucidation of its binding mode and thermodynamics.
Scientific Underpinnings: The Mechanism of DNA Intercalation
DNA intercalation is a non-covalent interaction where a planar molecule, the ligand, inserts itself into the space between adjacent base pairs of a DNA double helix.[3] This process is driven by a combination of forces, including hydrophobic interactions and van der Waals forces between the aromatic surface of the intercalator and the DNA bases.[3] To accommodate the intercalator, the DNA helix must unwind and lengthen, leading to significant conformational changes.[3] These structural perturbations are the basis for the biological activity of intercalating drugs, as they interfere with the binding of DNA-processing enzymes such as DNA polymerases, RNA polymerases, and topoisomerases.[1]
The following protocols are designed to detect and quantify these hallmark changes associated with intercalation, providing a multi-faceted approach to characterizing the interaction between this compound and DNA.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive in vitro characterization of a potential DNA intercalator.
Caption: Workflow for the in vitro characterization of this compound.
PART 1: Biophysical Characterization of DNA Binding
This section provides detailed protocols for biophysical assays to confirm and characterize the interaction of this compound with DNA.
UV-Visible Absorption Spectroscopy
Principle: This technique monitors the electronic transitions of the compound. Interaction with DNA, particularly intercalation, alters the electronic environment of the chromophore, leading to changes in its absorption spectrum. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) of the maximum absorption wavelength.[7][8]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and then dilute to a working concentration (e.g., 50 µM) in the assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of high-quality calf thymus DNA (ct-DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260). The molar extinction coefficient for ct-DNA at 260 nm is approximately 6600 M⁻¹cm⁻¹ (per base).[4]
-
-
Titration:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of the compound.
-
Record the initial UV-Visible spectrum (typically in the 200-500 nm range).
-
Make successive additions of the ct-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.[9]
-
Correct the spectra for the dilution of the compound upon DNA addition.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength (λmax) against the DNA concentration.
-
Analyze the changes in absorbance and λmax to confirm interaction.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free compound.
-
Expected Results for Intercalation:
| Parameter | Expected Change | Rationale |
| Absorbance (A) | Decrease (Hypochromism) | Stacking interactions with DNA base pairs restrict the electronic transitions of the intercalator. |
| λmax | Increase (Bathochromic Shift) | The π-orbitals of the intercalator interact with those of the DNA bases, lowering the energy of the electronic transition. |
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
Principle: Ethidium bromide (EtBr) is a classic DNA intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to DNA.[10] This assay determines if the test compound can compete with EtBr for intercalation sites. A decrease in the fluorescence of the EtBr-DNA complex upon addition of the test compound indicates displacement of EtBr, strongly suggesting an intercalative binding mode.[9]
Protocol:
-
Preparation of EtBr-DNA Complex:
-
Prepare a solution containing ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the assay buffer.
-
Incubate the mixture for 10 minutes to allow for stable complex formation.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the EtBr-DNA complex. The typical excitation and emission wavelengths for EtBr are ~520 nm and ~600 nm, respectively.[9]
-
-
Titration:
-
Add increasing concentrations of this compound to the EtBr-DNA solution.
-
After each addition, incubate for 5 minutes and record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F/F₀) against the concentration of the test compound, where F₀ is the initial fluorescence and F is the fluorescence at each compound concentration.
-
Significant quenching of fluorescence indicates displacement of EtBr.[9]
-
The Stern-Volmer quenching constant (Ksv) can be calculated to quantify the quenching efficiency.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is highly sensitive to the secondary structure of chiral macromolecules like DNA.[11] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[9] The binding of a ligand, especially through intercalation, can induce conformational changes in the DNA, which are reflected as changes in its CD spectrum.[9][12]
Protocol:
-
Sample Preparation:
-
Prepare a solution of ct-DNA (e.g., 50 µM) in the assay buffer.
-
Record the CD spectrum of DNA alone in the far-UV range (220-320 nm).
-
-
Titration:
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Observe changes in the intensity and position of the positive and negative bands of the DNA spectrum.
-
Intercalation typically causes an increase in the intensity of the positive band and a decrease in the intensity of the negative band, reflecting the unwinding and lengthening of the DNA helix.[13]
-
Viscometry
Principle: This is one of the most definitive tests for classical intercalation. Intercalation lengthens the DNA helix to accommodate the ligand, leading to an increase in the contour length of the DNA. This increase in length and rigidity of the DNA results in a significant increase in the viscosity of the DNA solution.[14] In contrast, groove binding or electrostatic interactions cause little to no change in viscosity.
Protocol:
-
DNA Preparation:
-
Prepare a solution of ct-DNA (e.g., 0.5 mM) in the assay buffer.
-
The DNA should be sonicated to a uniform, manageable length (e.g., 200-300 base pairs) to obtain reproducible results.
-
-
Viscosity Measurement:
-
Using a capillary viscometer (e.g., Ostwald or Ubbelohde type) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer (t₀) and the DNA solution.
-
Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) using the formula: η/η₀ = (t - t₀) / (t_DNA - t₀), where t is the flow time of the DNA solution with the compound and t_DNA is the flow time of the DNA solution alone.
-
Plot (η/η₀) versus the ratio of the compound concentration to the DNA concentration.
-
A significant increase in relative viscosity strongly supports an intercalative binding mode.[14]
-
PART 2: Elucidating Functional Consequences
Confirmation of intercalation should be followed by an investigation into its functional consequences, such as the inhibition of key DNA-processing enzymes and cellular cytotoxicity.
Topoisomerase Inhibition Assay
Principle: Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. Many intercalating agents are potent inhibitors of topoisomerases by stabilizing the enzyme-DNA cleavage complex. This leads to an accumulation of DNA strand breaks and subsequent cell death.
Protocol:
-
Commercial kits are available for assaying the activity of human topoisomerase I and II.
-
These assays typically involve incubating the supercoiled plasmid DNA with the enzyme in the presence and absence of the test compound.
-
The reaction products (relaxed DNA) are then separated from the supercoiled substrate by agarose gel electrophoresis.[15]
-
An effective inhibitor will prevent the relaxation of the supercoiled plasmid.
Visualization of Topoisomerase Assay by Gel Electrophoresis:
Caption: Expected results of a topoisomerase inhibition assay on an agarose gel.
Cytotoxicity Assay (e.g., MTT Assay)
Principle: To assess the biological relevance of DNA intercalation, it is crucial to determine the compound's effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[4]
Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential DNA intercalator. Positive results from these assays—specifically, hypochromism and a bathochromic shift in the UV-Vis spectrum, EtBr displacement, characteristic changes in the CD spectrum, and a significant increase in DNA viscosity—would provide strong evidence for an intercalative binding mode. Subsequent demonstration of topoisomerase inhibition and cytotoxicity would establish its potential as an anticancer agent.
Further studies could delve into its DNA sequence selectivity, thermodynamic profile through isothermal titration calorimetry (ITC), and structural details of the DNA-ligand complex using Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. The exploration of this and other novel 1,8-naphthyridine derivatives is a promising avenue in the ongoing search for more effective and selective DNA-targeted cancer therapies.
References
- Springer Nature Experiments. (n.d.). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures.
- PubMed. (n.d.). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions.
- PubMed. (n.d.). Analysing DNA complexes by circular and linear dichroism.
- ACS Publications. (n.d.). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education.
- PubMed. (n.d.). A competition assay for DNA binding using the fluorescent probe ANS.
- Technology Networks. (n.d.). Agarose Gel Electrophoresis, How It Works and Its Uses.
- ResearchGate. (n.d.). Using Spectroscopic Techniques to Examine Drug– DNA Interactions.
- University of Leeds. (n.d.). Principles of DNA Gel electrophoresis.
- NIH. (2012). Agarose Gel Electrophoresis for the Separation of DNA Fragments. PMC.
- ACS Publications. (n.d.). Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis. The Journal of Physical Chemistry B.
- Oxford Academic. (n.d.). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research.
- Khan Academy. (n.d.). Gel electrophoresis.
- ACS Publications. (2019). Monitoring DNA–Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society.
- MDPI. (2022). Using the Intrinsic Fluorescence of DNA to Characterize Aptamer Binding.
- RSC Publishing. (2022). A direct approach toward investigating DNA–ligand interactions via surface-enhanced Raman spectroscopy combined with molecular dynamics simulations.
- PubMed. (n.d.). Viscosity dependence of ethidium-DNA intercalation kinetics.
- Wikipedia. (n.d.). Gel electrophoresis of nucleic acids.
- Semantic Scholar. (n.d.). Analysing DNA complexes by circular and linear dichroism.
- PMC - PubMed Central. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines.
- PubMed. (2025). 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review.
- PubMed. (n.d.). Circular dichroism for the analysis of protein-DNA interactions.
- Oxford Academic. (n.d.). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics.
- PubMed. (n.d.). 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy.
- MDPI. (n.d.). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity.
- ResearchGate. (n.d.). Viscosity measurements of DNA solutions with and without condensing agents.
- ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction.
- IJFANS. (n.d.). Naphthalimide derivatives as DNA intercalators and anticancer agents: A Mini Review.
- PMC - NIH. (n.d.). Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques.
- Bohrium. (n.d.). 1,8‐Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy.
- ResearchGate. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- MDPI. (n.d.). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange.
- NIH. (n.d.). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends.
- PubMed. (n.d.). Intercalation binding of 6-substituted naphthothiopheneamides to DNA: enthalpy and entropy components.
- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.
- ResearchGate. (n.d.). DNA intercalators as anticancer agents.
- ResearchGate. (n.d.). UV – vis spectra of the intercalated complex obtained using ERS and EE....
- PMC - NIH. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
- ResearchGate. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
- PubChem. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- PubMed. (2018). l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017.
- PubMed. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity.
Sources
- 1. ijfans.org [ijfans.org]
- 2. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agarose Gel Electrophoresis, How It Works and Its Uses | Technology Networks [technologynetworks.com]
Application Note: High-Throughput Analysis of Cell Cycle Arrest Induced by 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine using Flow Cytometry
Introduction: The Therapeutic Potential of 1,8-Naphthyridine Derivatives and the Critical Role of Cell Cycle Analysis
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] Many compounds from this class exert their cytotoxic effects by interfering with fundamental cellular processes such as DNA replication and cell division, often leading to cell cycle arrest.[3][4] The cell cycle, a tightly regulated series of events leading to cell duplication, has several checkpoints that ensure genomic integrity. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, making it a key target for cancer therapeutics.[5][6]
This application note provides a comprehensive guide for investigating the effects of a novel compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, on the cell cycle of a cancer cell line. We will detail a robust and reproducible protocol for inducing and analyzing cell cycle arrest using flow cytometry with propidium iodide (PI) staining. This technique allows for the rapid and quantitative measurement of DNA content in a large population of cells, providing a clear snapshot of the cell cycle distribution.[7][8]
Principle of the Assay: Unveiling Cell Cycle Phases with Propidium Iodide
Flow cytometry is a powerful technique for single-cell analysis. For cell cycle analysis, we exploit the stoichiometric binding of the fluorescent dye propidium iodide (PI) to double-stranded DNA.[7] Since the amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content.
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, DNA is replicated, and cells will have a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) or mitotic (M) phase have a doubled, tetraploid (4N) DNA content.
By analyzing the distribution of PI fluorescence intensity across a population of cells, we can determine the percentage of cells in each phase of the cell cycle. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines the major steps in the experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocols
Materials and Reagents
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Cell strainer (40 µm)
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare working solutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the expected mechanism of action of the compound.
Protocol 2: Cell Staining with Propidium Iodide
-
Harvesting:
-
Collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[9][10]
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in ethanol for several weeks.[10]
-
-
Staining:
-
Preparation for Flow Cytometry:
-
Filter the stained cell suspension through a 40 µm cell strainer to remove clumps.[10]
-
Keep the samples on ice and protected from light until analysis.
-
Protocol 3: Flow Cytometry and Data Analysis
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population.
-
Use a dot plot of the PI signal area versus height or width to exclude doublets and aggregates.[11]
-
Collect the PI fluorescence data (typically in the FL2 or FL3 channel) on a linear scale.[8][11]
-
Acquire at least 10,000 events for each sample.[11]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram.
-
The software will deconvolve the histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Expected Results and Interpretation
Treatment of cancer cells with an effective G2/M arresting agent like this compound is expected to show a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases.
Hypothetical Data Table
| Concentration of Compound (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 2.5 |
| 1 | 60.1 ± 2.8 | 19.8 ± 2.0 | 20.1 ± 1.9 |
| 5 | 45.7 ± 3.5 | 15.3 ± 1.5 | 39.0 ± 3.2 |
| 10 | 25.9 ± 2.9 | 10.1 ± 1.2 | 64.0 ± 4.1 |
| 25 | 15.3 ± 2.1 | 5.7 ± 0.9 | 79.0 ± 3.8 |
| 50 | 10.8 ± 1.9 | 3.2 ± 0.6 | 86.0 ± 3.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Mechanism of G2/M Arrest
A G2/M arrest is often initiated in response to DNA damage or incomplete replication.[6] Key signaling pathways involving ATM/ATR and Chk1/Chk2 kinases are activated, leading to the inhibition of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.[12][13] The p53 tumor suppressor protein can also play a role in maintaining G2 arrest.[5][13]
Caption: Simplified signaling pathway of G2/M cell cycle arrest.
Conclusion
The protocols described in this application note provide a reliable and quantitative method for assessing the impact of this compound on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can efficiently screen novel compounds for their ability to induce cell cycle arrest, a hallmark of many effective anticancer agents. This approach is fundamental in the early stages of drug discovery and development, offering valuable insights into the mechanism of action of potential therapeutic candidates.
References
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Stark, G. R., & Taylor, W. R. (2004). Control of the G2/M transition. Molecular Biology of the Cell, 15(10), 4433-4439.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Wikipedia. (2023, December 2). G2-M DNA damage checkpoint.
- Sørensen, C. S., & Syljuåsen, R. G. (2012). G2–M checkpoint arrest. In DNA Repair (pp. 145-161). Humana Press.
- Dove, B. K., Gde, D. A., & Hiscox, J. A. (2006). G2/M cell cycle arrest in the life cycle of viruses. Journal of General Virology, 87(12), 3469-3479.
- Taylor, W. R., & Stark, G. R. (2001). Regulation of the G2/M transition by p53. Oncogene, 20(15), 1803-1815.
- Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., ... & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
- Abu-Melha, S. (2014).
- Bano, S., Javed, K., Ahmad, S., Rathish, I. G., Singh, S., & Alam, M. S. (2016). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 155-174.
- Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2018). Chemistry and Biological Activities of 1, 8-Naphthyridines. Mini reviews in medicinal chemistry, 18(1), 56-74.
- PubChem. (n.d.). This compound.
- Tomczyk, M., & Zovko-Končić, M. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(14), 3237.
- Lan, F., Zhang, Y., Mu, L., Li, R., Wu, Y., & Lu, Y. (2019). 2', 4'-Dihydroxy-6'-methoxy-3', 5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. Food and Chemical Toxicology, 131, 110533.
- Bachewich, C., & Nantel, A. (2005). Cell cycle arrest during S or M phase generates polarized growth via distinct signals in Candida albicans. Molecular microbiology, 57(4), 927-942.
- Mateo, C., Graña, M., Pérez-Martín, C., Villar, R., Santamaría, G., & Riancho, J. A. (1994). Inhibition of microtubules and cell cycle arrest by a new 1-deaza-7, 8-dihydropteridine antitumor drug, CI 980, and by its chiral isomer, NSC 613863. Biochemical pharmacology, 47(1), 113-123.
- Cui, H., Li, J., Li, Y., Wang, J., & Deng, J. (2019). Sodium Fluoride Arrests Renal G2/M Phase Cell-Cycle Progression by Activating ATM-Chk2-P53/Cdc25C Signaling Pathway in Mice. Cellular Physiology and Biochemistry, 52(1), 1-13.
- Tomczyk, M., & Zovko-Končić, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Purifying Fluorinated Naphthyridines with Column Chromatography
Welcome to the technical support center for the purification of fluorinated naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of heterocyclic compounds. The fusion of a basic naphthyridine core with the powerful electronic properties of fluorine creates molecules that are often crucial for drug discovery but notoriously difficult to purify.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights. We will explore the causality behind common purification issues and offer robust, validated strategies to overcome them, ensuring you can achieve high purity and yield in your critical synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach to purification.
Q1: What makes the purification of fluorinated naphthyridines so challenging?
A: The difficulty arises from a combination of three core chemical properties:
-
Basicity: The nitrogen atoms in the naphthyridine ring are basic (Lewis bases). On a standard silica gel column, which has an acidic surface due to silanol (Si-OH) groups, strong acid-base interactions occur. This leads to severe peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase.[2][3]
-
Fluorine's Influence: Fluorine is highly electronegative, which can significantly alter the molecule's polarity, dipole moment, and lipophilicity in ways that are not always intuitive.[4] This complicates the selection of an appropriate mobile phase and can lead to unexpected elution patterns.
-
Potential for Degradation: The combination of a potentially sensitive heterocyclic ring system and the acidic nature of standard silica gel can lead to on-column degradation of the target molecule, resulting in low recovery and the generation of new impurities.[5][6]
Q2: What is the best stationary phase to start with for my fluorinated naphthyridine?
A: The choice of stationary phase is the most critical decision in developing your purification method. While silica gel is the default for many chemists, it is often not the best starting point for this class of compounds.
-
Standard Silica Gel: Use with extreme caution. It should only be your first choice if your molecule is weakly basic or if you have prior evidence from TLC that it will behave well. Always plan to add a basic modifier to the mobile phase.[7]
-
Deactivated Silica Gel: A much safer starting point. You can purchase commercially deactivated silica or prepare it yourself by pre-treating the silica with a basic modifier like triethylamine.[8] This neutralizes the acidic silanol sites, minimizing tailing and degradation.
-
Alumina (Neutral or Basic): An excellent alternative to silica. Alumina is generally less acidic and can provide better recovery for acid-sensitive or very basic compounds.[9]
-
Reversed-Phase Silica (C18): Often the method of choice, especially for polar fluorinated naphthyridines.[7] This technique separates compounds based on hydrophobicity and is highly effective for polar molecules that adhere too strongly to normal-phase media.
Q3: How do I select an appropriate mobile phase (eluent)?
A: Mobile phase selection should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[10][11]
-
Start with Standard Systems: For normal-phase chromatography, begin with a binary system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[9]
-
Aim for an Rf Value: The ideal Rf (retention factor) for your target compound on a TLC plate is between 0.25 and 0.35.[11] This provides the best balance for achieving good separation on the column.
-
Adjust Polarity:
-
Consider Orthogonal Solvents: If you struggle to get separation with one solvent system (e.g., Hexane/EtOAc), try a system with different selectivity, such as Dichloromethane/Methanol. The different solvent interactions can often resolve co-eluting spots.[12]
Q4: When and why should I use a mobile phase modifier like triethylamine (TEA)?
A: You should add a basic modifier like triethylamine (TEA) or a methanolic ammonia solution whenever you are using silica gel to purify a basic compound like a naphthyridine.
The underlying principle is competitive binding. The acidic silanol groups on the silica surface can protonate the nitrogen atoms on your naphthyridine, leading to strong ionic interactions that cause peak tailing.[3][13] By adding a small amount of a competing base like TEA (typically 0.1-1% by volume) to your mobile phase, the TEA will preferentially interact with and "mask" these acidic sites.[7][8] This allows your fluorinated naphthyridine to elute symmetrically based on its polarity, rather than being held up by strong acid-base interactions.
Q5: Can the fluorine atom itself be used to aid in separation?
A: Yes, particularly in difficult cases. While most purifications rely on polarity differences, you can exploit "fluorophilicity," which is the affinity of fluorinated compounds for other fluorinated materials.[14]
-
Fluorous Solid-Phase Extraction (F-SPE): If you have a heavily fluorinated naphthyridine, you can use a fluorous silica gel cartridge. The fluorinated compound will be strongly retained, while non-fluorinated impurities can be washed away with a non-fluorinated solvent. The desired product is then eluted with a fluorinated solvent.
-
Fluorinated HPLC Columns: For analytical or small-scale preparative HPLC, a pentafluorophenyl (PFP) column can offer unique selectivity for separating fluorinated isomers or closely related analogues due to specific dipole-dipole and π-π interactions with the fluorinated aromatic rings.[15]
Troubleshooting Guide: From Tailing Peaks to Lost Product
This section provides solutions to specific experimental problems.
Problem 1: My compound is streaking severely on the TLC plate and giving broad, tailing peaks during column chromatography.
-
Primary Cause: Strong interaction between the basic nitrogen atoms of your naphthyridine and the acidic silanol groups on the silica gel stationary phase.[2] This leads to a non-ideal equilibrium during elution, where a fraction of your compound is constantly "stuck" and then slowly released, causing the characteristic tail.
-
Immediate Solution (on Silica Gel):
-
Add a basic modifier to your mobile phase. Start with 0.5% triethylamine (TEA) or 1% of a 7N ammonia in methanol solution.
-
Re-run the TLC with the modified eluent. You should observe a significant improvement, with a more compact and symmetrical spot.
-
Run your column using this new, modified mobile phase. Ensure the silica is well-equilibrated with the modified eluent before loading your sample.[8]
-
-
Alternative Strategy: Switch to a more inert stationary phase. Run TLC plates for both neutral alumina and C18 reversed-phase silica to see which provides better separation and spot shape.[7]
Problem 2: I have very low (or zero) recovery of my compound after running the column.
-
Potential Cause A: Irreversible Adsorption. Your compound is too basic and has permanently bound to the acidic silica gel.
-
Potential Cause B: On-Column Decomposition. The acidic environment of the silica gel has catalyzed the degradation of your acid-sensitive molecule.[5]
-
Diagnostic Test (The "Spot Test"):
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot it onto a silica gel TLC plate.
-
Let the plate sit on the benchtop, exposed to air, for 1-2 hours.
-
Elute the plate as you normally would and visualize the spots.
-
If you see new spots, or if the original spot has diminished in intensity, your compound is likely unstable on silica.[7]
-
-
Solutions:
-
Deactivate the Silica: Pre-treat your column by flushing it with a solution of your eluent containing 1-3% TEA. Discard this initial flush before loading your compound.[8] This neutralizes the most aggressive acidic sites.
-
Switch to Alumina: Run the purification on neutral or basic alumina, which lacks the highly acidic silanol groups.[9]
-
Use Reversed-Phase: This is often the most robust solution for polar, acid-sensitive compounds. The mobile phases (typically water/acetonitrile or water/methanol) are generally less harsh.[7]
-
Problem 3: I can't separate my desired fluorinated naphthyridine from a key impurity or isomer.
-
Cause: The chosen chromatographic system (stationary phase + mobile phase) lacks the necessary selectivity to differentiate between the two closely related molecules.
-
Systematic Solutions:
-
Optimize the Mobile Phase: A simple change in the solvent ratio is often not enough. Try switching to a completely different solvent system to introduce new interactions. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Acetone or Toluene/Ethyl Acetate.[7]
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the run. This can sharpen peaks and improve the resolution of compounds with similar Rf values.[12]
-
Change the Stationary Phase: This provides the most dramatic change in selectivity.
-
If you are using silica (a polar stationary phase), switch to C18 reversed-phase (a non-polar stationary phase). This is an "orthogonal" technique, meaning the elution order may be completely different, often resolving previously inseparable compounds.[16]
-
For aromatic isomers, consider a stationary phase with π-π interaction capabilities, such as a Phenyl or PFP-bonded column.[15][17]
-
-
Problem 4: My compound is very polar and remains at the baseline (Rf = 0) on the TLC plate, even in 100% ethyl acetate.
-
Cause: The mobile phase is not polar enough to compete with the silica gel for your highly polar compound.
-
Solutions:
-
Increase Mobile Phase Polarity Drastically (Normal-Phase):
-
Switch to a more polar solvent system, such as Dichloromethane (DCM) / Methanol (MeOH). Start with a low percentage of MeOH (e.g., 98:2 DCM/MeOH) and increase it.
-
For very polar basic compounds, a highly effective system is DCM with 1-10% of a 7N solution of ammonia in methanol. This combination provides high polarity and simultaneously suppresses tailing.[5][7]
-
-
Switch to a More Suitable Chromatographic Mode:
-
Reversed-Phase Chromatography: This is the ideal solution. Your polar compound will be less retained on the non-polar C18 stationary phase and will elute with a polar mobile phase like water/acetonitrile.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a reversed-phase type eluent (high organic content). It is excellent for separating very polar compounds that are not retained in reversed-phase.[18]
-
-
Key Experimental Protocols
Protocol 1: Method Development Using Thin-Layer Chromatography (TLC)
This protocol is the essential first step before any column is run.[10]
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Prepare a dilute solution of your starting material and/or product reference sample if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and product reference in separate lanes on a silica gel TLC plate. Keep the spots small.
-
Test Solvent Systems:
-
System 1 (Low Polarity): 80:20 Hexane/Ethyl Acetate.
-
System 2 (Medium Polarity): 50:50 Hexane/Ethyl Acetate.
-
System 3 (High Polarity): 95:5 Dichloromethane/Methanol.
-
System 4 (Modified): 50:50 Hexane/Ethyl Acetate + 0.5% Triethylamine.
-
-
Develop and Visualize: Place the plates in sealed chambers containing the chosen solvent systems. Allow the solvent to run up the plate. Visualize the spots under a UV lamp and/or by staining.
-
Analyze: Identify the solvent system that places your desired product at an Rf of ~0.3 and provides the greatest separation from all impurities. This will be the starting mobile phase for your column.[11]
Protocol 2: Standard Normal-Phase Flash Chromatography with a Basic Modifier
-
Column Selection: Choose a column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
Prepare Mobile Phase: Prepare a sufficient volume of the optimal mobile phase determined by TLC, including the basic modifier (e.g., 0.5% TEA).
-
Pack the Column: Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the mobile phase. This ensures the entire stationary phase is equilibrated with the modifier.
-
Load the Sample: Dissolve your crude material in a minimal amount of solvent (ideally the mobile phase). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[19]
-
Elute and Collect: Begin elution with the mobile phase, collecting fractions. Monitor the elution using TLC to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing TEA may require co-evaporation with a solvent like toluene.
Data Summaries & Visualizations
Table 1: Comparison of Stationary Phases for Purifying Fluorinated Naphthyridines
| Stationary Phase | Primary Interaction | Best For | Key Considerations |
| Silica Gel | Polar (H-Bonding, Dipole-Dipole) | Non-polar to moderately polar, non-basic, or acid-stable compounds. | Acidic surface (pKa ~4.5). Requires basic modifier for naphthyridines to prevent tailing and degradation.[7][13] |
| Alumina (Neutral) | Polar (Lewis Acid Sites) | Basic and acid-sensitive compounds. Good alternative to silica. | Can have variable activity based on water content. May not resolve all mixtures that silica can.[9] |
| Reversed-Phase (C18) | Hydrophobic (van der Waals) | Polar and/or water-soluble compounds. Excellent for highly functionalized naphthyridines. | Requires polar mobile phases (Water, MeOH, ACN). Orthogonal selectivity to normal phase.[7][18] |
| Pentafluorophenyl (PFP) | Mixed-Mode (Hydrophobic, π-π, Dipole) | Aromatic compounds, positional isomers, halogenated compounds. | Offers unique selectivity for fluorinated aromatics that may be inseparable on other phases.[15] |
Diagram 1: Troubleshooting Workflow for Column Chromatography Issues
Caption: A workflow for diagnosing and solving common column chromatography problems.
Diagram 2: Decision Tree for Purification Strategy Selection
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018).
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014).
- Purification of Benzo[c]naphthyridine derivatives using column chrom
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2025).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
- What compounds are unstable in a silica gel column (chrom
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
- Fluorinated Heterocycles. (2025).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Liquid-phase separation of structurally similar steroids using phenyl stationary phases. (n.d.). Analytical Methods (RSC Publishing).
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. Liquid-phase separation of structurally similar steroids using phenyl stationary phases - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Welcome to the technical support resource for the synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Therefore, robust and high-yielding synthetic routes are of critical importance.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for constructing the 6-fluoro-1,8-naphthyridine core?
The most direct and widely adopted method for synthesizing the 1,8-naphthyridine ring system is the Friedländer Annulation .[2][3] This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester, or malononitrile), followed by a cyclodehydration step.
For the specific synthesis of this compound, the key transformation is the reaction between:
-
2-Amino-5-fluoronicotinaldehyde (the aminopyridine component).
-
A carbonyl compound that provides the C2-substituent, such as pyruvic aldehyde dimethyl acetal (1,1-dimethoxypropan-2-one).
The general mechanism involves an initial aldol-type condensation or Knoevenagel condensation, followed by intramolecular cyclization and dehydration to form the aromatic naphthyridine ring. The choice of catalyst and solvent is critical for achieving high yields and minimizing side reactions.[3][4]
Q2: My overall yield is consistently low (<40%). What are the most common areas for optimization?
Low yield is a frequent challenge. A systematic approach to troubleshooting is essential. The problem can typically be traced to one of three areas: starting material quality, reaction conditions, or workup and purification losses.
-
Starting Material Integrity:
-
2-Amino-5-fluoronicotinaldehyde: This precursor is often not commercially available and must be synthesized. Its purity is paramount. The primary precursor, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine through a multi-step process involving nitration, reduction, diazotization, and a Schiemann reaction.[5][6] Incomplete reactions or poor purification at any stage can introduce impurities that inhibit the final cyclization. Ensure this starting material is fully characterized (¹H NMR, LCMS) before use.
-
Carbonyl Partner: The stability of your α-methylene carbonyl compound is crucial. For instance, pyruvic aldehyde dimethyl acetal can be sensitive. Ensure it is pure and stored correctly. Self-condensation of the carbonyl partner under the reaction conditions is a common side reaction.
-
-
Reaction Condition Optimization:
-
Catalyst Choice: Traditional methods using strong acids or bases often lead to side products and harsh conditions.[2] Modern, milder catalysts are highly recommended. Recent literature highlights the success of catalysts like Cerium(III) chloride (CeCl₃·7H₂O) under solvent-free conditions or choline hydroxide (ChOH) in water, which can produce excellent yields (>90%) through environmentally benign pathways.[2][4]
-
Solvent and Temperature: While high-boiling point solvents like DMF or DMSO have been used, they can complicate purification. Greener alternatives like water or ethanol, especially when paired with a suitable catalyst, have proven highly effective.[4][7] The reaction temperature must be carefully controlled; excessive heat can lead to polymerization and tar formation, while insufficient heat results in an incomplete reaction.
-
Q3: I'm observing a significant, difficult-to-separate impurity in my crude product. What could it be?
The most common impurity in Friedländer-type reactions is unreacted 2-amino-5-fluoronicotinaldehyde or its precursor, 2-amino-5-fluoropyridine .[8] Due to its basic nature, it can be effectively removed.
Troubleshooting Strategy: An acidic wash during the workup is the most efficient method for removing basic impurities.[8] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid like 1M HCl, the basic aminopyridine impurity will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[8]
Other potential side products include:
-
Self-condensation products of the carbonyl partner.
-
Incompletely cyclized intermediates (e.g., the enamine formed after the initial condensation).
If the impurity is not basic, purification via silica gel column chromatography or recrystallization will be necessary.
Q4: How do I choose the best purification strategy: recrystallization, column chromatography, or an acidic wash?
The optimal strategy depends on the nature and quantity of the impurities. A multi-step approach is often best.
-
Acidic Wash (First Step): Always perform an acidic wash during the initial workup if you suspect unreacted aminopyridine starting material. This is a simple, scalable, and highly effective first pass at purification.[8]
-
Recrystallization (For Solid Products): If your crude product is a solid and the main impurity has different solubility characteristics, recrystallization is an excellent choice for obtaining high-purity material. It is often more efficient and scalable than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Silica Gel Chromatography (Final Polish or for Oils): This method is best for removing non-basic impurities with similar polarity to the product or for purifying crude oils. While highly effective, it can be lower-yielding due to product loss on the column and is less scalable than recrystallization.
The following workflow is recommended: Workup -> Acidic Wash -> Concentration -> Recrystallization Attempt -> Column Chromatography (if needed) .
Troubleshooting Guide: At-a-Glance
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of 2-amino-5-fluoronicotinaldehyde. 3. Reaction temperature is too low. | 1. Use a fresh or alternative catalyst (e.g., ChOH in water).[4] 2. Re-purify the starting material; confirm structure by NMR. 3. Gradually increase the reaction temperature, monitoring by TLC. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Catalyst is too harsh (e.g., strong acid/base). 3. Extended reaction time. | 1. Reduce the temperature. 2. Switch to a milder catalyst system.[2][3] 3. Monitor the reaction by TLC and stop it upon completion of starting material consumption. |
| Multiple Spots on TLC Plate | 1. Formation of regioisomers (if using an unsymmetrical ketone). 2. Side reactions (e.g., self-condensation). 3. Incomplete reaction. | 1. Use a regioselective catalyst system, such as a cyclic secondary amine.[9][10] 2. Add the carbonyl reactant slowly to the reaction mixture. 3. Increase reaction time or temperature moderately. |
| Product Contaminated with Starting Material | Unreacted 2-amino-5-fluoronicotinaldehyde remains. | Perform an acidic wash (1M HCl) during the aqueous workup to remove the basic starting material.[8] |
| Difficulty Removing Solvent (e.g., DMSO) | Use of a high-boiling point solvent. | During workup, perform multiple aqueous washes to extract the DMSO. Alternatively, use a lower-boiling solvent like ethanol or water for the reaction.[4][7] |
Experimental Protocols & Workflows
Workflow Visualization
Caption: Overall synthetic workflow from starting materials to the final purified product.
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine (Key Precursor)
This protocol is adapted from literature procedures.[5][6] It involves multiple steps and requires careful handling of hazardous reagents.
-
Acetylation: React 2-aminopyridine with acetic anhydride to protect the amino group. This directs the subsequent nitration to the 5-position.
-
Nitration: Carefully react the 2-acetamidopyridine with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) at a controlled temperature (e.g., 60°C) to yield 2-acetamido-5-nitropyridine.
-
Reduction: Reduce the nitro group using a standard reducing agent like hydrazine hydrate with a Pd/C catalyst in ethanol under reflux. This yields 2-acetamido-5-aminopyridine.
-
Diazotization: Convert the newly formed amino group to a diazonium salt. This is typically done at low temperatures (-5 to 0°C) using sodium nitrite in the presence of an acid like tetrafluoroboric acid (HBF₄).
-
Schiemann Reaction: Heat the resulting diazonium tetrafluoroborate salt. Thermal decomposition releases N₂ gas and incorporates the fluorine atom onto the pyridine ring, yielding 2-acetamido-5-fluoropyridine.
-
Hydrolysis: Remove the acetyl protecting group by heating with an aqueous base (e.g., NaOH solution) to yield the final product, 2-amino-5-fluoropyridine. Purify by recrystallization.
Protocol 2: Friedländer Annulation to Synthesize the Target Compound
This protocol utilizes a modern, high-yield method inspired by green chemistry principles.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluoronicotinaldehyde (1.0 eq) and deionized water (approx. 0.5 M concentration).
-
Reagent Addition: Add pyruvic aldehyde dimethyl acetal (1.1 eq) to the suspension.
-
Catalyst Addition: Add choline hydroxide (ChOH, 45 wt% in H₂O, 1-2 mol%) as the catalyst.
-
Reaction: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x volume).
-
Purification: Combine the organic layers and proceed with the purification protocol below.
Protocol 3: Purification by Acidic Wash and Recrystallization
This protocol is designed for the efficient removal of common basic impurities.[8]
-
Dissolution: Take the combined organic layers from the workup and transfer them to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1M aqueous HCl (1 x volume). Separate the layers. Repeat the wash if significant starting material is still detected by TLC in the organic layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude solid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or isopropanol). Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting low yield issues.
References
- McNaughton, B. R., Miller, B. L. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
- ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine.
- McNaughton, B. R., Miller, B. L. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of Organic Chemistry, 68(2), 467-77.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
- Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(30), 20035–20044.
- Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
- National Center for Biotechnology Information. (n.d.). (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. PubChem Compound Database.
- Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18635–18644.
- ResearchGate. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
- Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal.
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-60.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine in DMSO solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly when prepared as a DMSO stock solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Q1: I'm observing unexpected new peaks in the ¹H NMR spectrum of my sample after a few days in DMSO-d₆. What could be happening?
A1: The appearance of new signals in your ¹H NMR spectrum strongly suggests chemical degradation. For this compound, the most probable cause is the hydrolysis of the dimethoxymethyl group, which is an acyclic acetal.
Causality and Mechanism: Acetals are known to be sensitive to acid-catalyzed hydrolysis.[1][2] Although DMSO is an aprotic solvent, commercially available grades often contain trace amounts of water and acidic impurities. DMSO is also hygroscopic and can absorb moisture from the atmosphere, which can facilitate this reaction over time.[3]
The hydrolysis reaction proceeds in two steps, first converting the acetal to a hemiacetal intermediate, and then to the corresponding aldehyde.
-
Step 1: Protonation of one of the methoxy groups, followed by the loss of methanol, forms a resonance-stabilized carbocation.
-
Step 2: Nucleophilic attack by a water molecule on the carbocation.
-
Step 3: Deprotonation to form a hemiacetal.
-
Step 4: The hemiacetal is further hydrolyzed to the aldehyde, 6-fluoro-1,8-naphthyridine-2-carbaldehyde.
Troubleshooting Steps:
-
Confirm the Structure of Impurities:
-
Look for a characteristic aldehyde proton signal (CHO) in the ¹H NMR spectrum, typically between δ 9-10 ppm.
-
Identify a new signal for methanol (CH₃OH) around δ 3.3 ppm.
-
Use LC-MS to check for the expected mass of the aldehyde degradation product.
-
-
Use Anhydrous, High-Purity DMSO: For preparing stock solutions, always use a fresh bottle of anhydrous, high-purity DMSO.
-
Prepare Fresh Solutions: The most reliable practice is to prepare DMSO solutions fresh for each experiment and avoid long-term storage, especially at room temperature.[4]
-
Store Properly: If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed vial with a desiccant.
Q2: My compound has lost significant biological activity in a cell-based assay. The stock solution was stored at 4°C in DMSO for two weeks. Is this related to stability?
A2: Yes, a loss of biological activity is a very common consequence of compound degradation. The parent compound, this compound, and its primary degradation product, 6-fluoro-1,8-naphthyridine-2-carbaldehyde, have different chemical structures and, therefore, will likely have different pharmacological profiles.
Causality and Mechanism: The acetal group in your parent compound may be crucial for its interaction with the biological target. It could be acting as a key hydrogen bond acceptor or providing a specific steric profile necessary for binding. Conversion to the more reactive aldehyde group fundamentally changes the molecule's electronic and steric properties, which can lead to a partial or complete loss of its intended biological effect.
Furthermore, the newly formed aldehyde is a reactive functional group that could potentially react with components in your assay medium (e.g., primary amines in proteins), leading to off-target effects or further degradation.
Troubleshooting Steps:
-
Analytical Confirmation: Analyze your stored DMSO stock solution using HPLC-UV or LC-MS to determine its purity. Compare the chromatogram to that of a freshly prepared solution.
-
Prepare Fresh Stock: Re-run your biological assay using a freshly prepared DMSO stock solution of the compound. This is the most direct way to validate whether compound instability was the root cause of the activity loss.
-
Review Storage Protocol: Storing DMSO solutions at 4°C is not ideal as it does not completely halt chemical reactions and can lead to repeated freeze-thaw cycles if the water content is low.[3] For anything other than immediate use, storage at -20°C or preferably -80°C is recommended.
Q3: My LC-MS analysis shows a peak with a lower molecular weight than expected for my compound. Why?
A3: This observation is consistent with the hydrolysis of the dimethoxymethyl acetal. The degradation product, 6-fluoro-1,8-naphthyridine-2-carbaldehyde, has a lower molecular weight than the parent compound.
Causality and Calculation:
-
Parent Compound: this compound (C₁₁H₁₁FN₂O₂) - Molecular Weight: ~222.22 g/mol
-
Hydrolysis Product: 6-fluoro-1,8-naphthyridine-2-carbaldehyde (C₉H₅FN₂O) - Molecular Weight: ~176.15 g/mol
The loss of two methyl groups (-CH₃) and one oxygen atom, replaced by a single oxygen atom in the aldehyde, results in a net loss corresponding to the mass of methanol (CH₄O, ~32 g/mol ).
Troubleshooting Steps:
-
Verify Fragmentation: Check if the observed lower molecular weight peak corresponds to the exact mass of the expected aldehyde. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Tandem MS (MS/MS): If available, perform MS/MS analysis on both the parent ion and the suspected degradant ion. They should share a common core fragment corresponding to the 6-fluoro-1,8-naphthyridine backbone.
-
Quantify Degradation: Use the peak areas from your HPLC chromatogram to estimate the percentage of the compound that has degraded. This will inform you about the severity of the stability issue under your current handling conditions.
Frequently Asked Questions (FAQs)
Q: What is the primary stability concern for this compound in DMSO solution?
A: The primary stability concern is the acid-catalyzed hydrolysis of the dimethoxymethyl group (an acetal) to form 6-fluoro-1,8-naphthyridine-2-carbaldehyde.[1][5] This reaction is facilitated by the presence of trace water and acidic impurities in the DMSO solvent.[6] While the 1,8-naphthyridine core is generally robust, some derivatives have shown reactivity with DMSO itself acting as a reagent under specific conditions (e.g., methylation), though this is less likely under typical storage conditions.[7][8]
Q: How can I minimize the degradation of this compound in my DMSO stock solutions?
A: To minimize degradation, adhere to the following best practices:
-
Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO.
-
Prepare Freshly: The best practice is to prepare solutions immediately before use.
-
Control Atmosphere: When handling the solid compound and preparing solutions, work in a dry environment (e.g., under nitrogen or in a glovebox) to minimize moisture absorption.
-
Proper Storage: If you must store solutions, aliquot them into small volumes to avoid multiple freeze-thaw cycles and store them at -80°C in tightly sealed vials.
Q: What are the recommended storage conditions for the solid compound and its DMSO stock solutions?
A:
-
Solid Compound: Store the solid material in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[9][10]
-
DMSO Stock Solutions: For short-term storage (days), -20°C is acceptable. For long-term storage (weeks to months), -80°C is strongly recommended to significantly slow down the rate of hydrolysis and other potential degradation pathways.[3]
Q: How can I perform a simple stability study on my own?
A: You can assess the stability of your compound by monitoring its purity over time using HPLC-UV or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Potential Degradation Profile
The table below summarizes the key characteristics of the parent compound and its most likely degradation product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | C₁₁H₁₁FN₂O₂ | 222.22 | ¹H NMR: Acetal proton (CH) ~5.5 ppm, Methoxy protons (OCH₃) ~3.4 ppm. MS: [M+H]⁺ at m/z 223.09. |
| 6-fluoro-1,8-naphthyridine-2-carbaldehyde | C₉H₅FN₂O | 176.15 | ¹H NMR: Aldehyde proton (CHO) ~9-10 ppm. MS: [M+H]⁺ at m/z 177.05. UV-Vis: Potential shift in λmax. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a step-by-step guide to monitor the stability of this compound in a DMSO solution.
-
Preparation of Stock Solution (Time = 0):
-
Accurately weigh ~1 mg of the compound.
-
Dissolve it in a precise volume of anhydrous, high-purity DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (T₀):
-
Immediately dilute an aliquot of the stock solution with an appropriate mobile phase (e.g., acetonitrile/water) to a final concentration of ~20 µM.
-
Inject onto an HPLC system equipped with a C18 column.
-
Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Record the chromatogram at a suitable wavelength (determined by a UV-Vis scan, likely around 254 nm or the compound's λmax).[11]
-
Record the peak area of the parent compound. This is your 100% reference.
-
-
Sample Storage:
-
Store the remaining 10 mM DMSO stock solution under the desired test condition (e.g., room temperature, 4°C, -20°C). Ensure the vial is tightly sealed.
-
-
Time-Point Analysis (Tₓ):
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove the stock solution from storage and allow it to equilibrate to room temperature.
-
Prepare a sample for injection and analyze it using the same HPLC method as in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point using the following formula: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Identify and quantify any new peaks that appear in the chromatogram.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of the compound.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Introduction
Welcome to the technical support guide for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This document provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling. This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics.[1][2] The integrity of this reagent is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide offers a comprehensive overview of the compound's stability, potential degradation pathways, and best practices for its preservation.
The core structure of this molecule features a 1,8-naphthyridine ring, known for its diverse biological activities, and a dimethoxymethyl group, which functions as a protected aldehyde.[3][4] The primary vulnerability of this compound lies in the acid-catalyzed hydrolysis of the acetal (dimethoxymethyl) group.[5][6][7][8] This process, if not properly controlled, can lead to the formation of the corresponding aldehyde, an impurity that can significantly impact downstream reactions and the purity of the final product.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. By understanding the underlying chemical principles, you can implement effective strategies to maintain the quality and integrity of your this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[9][10] The key is to minimize exposure to moisture and acidic conditions, which can catalyze degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[11][12] |
| Container | Tightly sealed, amber glass vial or bottle | Protects from light and prevents moisture ingress.[10][12] |
| Location | A well-ventilated, designated chemical storage area | Ensures safety and prevents contamination.[10] |
Q2: I received the compound in a standard screw-cap vial. Is this sufficient for long-term storage?
A2: While suitable for short-term storage, a standard screw-cap vial may not provide an adequate seal against atmospheric moisture over extended periods. For long-term storage, it is highly recommended to transfer the compound to a container with a more robust seal, such as a vial with a PTFE-lined cap or a Sure/Seal™ bottle.[13] Alternatively, the original vial can be placed inside a larger, sealed container with a desiccant.
Q3: Can I store the compound at room temperature for a short period?
A3: While not ideal, short-term storage at room temperature is generally acceptable if the compound is in a tightly sealed container.[1] However, for periods longer than a few days, refrigeration is strongly advised to minimize the risk of degradation.
Handling Procedures
Q4: What precautions should I take when handling this compound in the lab?
A4: The primary concern during handling is exposure to atmospheric moisture.[11][14] Therefore, it is crucial to work in a dry environment.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[12][15]
-
Dry Glassware: Ensure all glassware and utensils are thoroughly dried before use, preferably by oven-drying and cooling under a stream of dry nitrogen or in a desiccator.[13][15]
-
Minimize Exposure Time: Open the container only for the time necessary to dispense the required amount.
-
Inert Gas Blanket: Before sealing the container after use, flush the headspace with a dry, inert gas like argon or nitrogen to displace any ambient air that may have entered.[9]
Q5: The compound is a solid. Do I still need to be concerned about moisture?
A5: Yes. Hygroscopic solids can absorb moisture from the air, which can lead to localized degradation on the surface of the particles.[16][17] This can be particularly problematic if the compound is stored for a long time or if the container is opened frequently in a humid environment.
Understanding Degradation
Q6: What is the primary degradation pathway for this compound?
A6: The most significant degradation pathway is the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to form the corresponding aldehyde, 2-formyl-6-fluoro-1,8-naphthyridine, and two equivalents of methanol.[5][7][18] This reaction is initiated by the protonation of one of the oxygen atoms of the acetal, making it a good leaving group.[6][8]
Diagram: Acetal Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of the acetal functional group.
Q7: Are there other potential degradation pathways?
A7: While acetal hydrolysis is the primary concern, other degradation pathways, though less common under proper storage, could include:
-
Oxidation: The 1,8-naphthyridine ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the aromatic ring system. Storing the compound in an amber vial helps to mitigate this risk.
Detecting Degradation
Q8: How can I detect if my sample of this compound has degraded?
A8: Several analytical techniques can be employed to assess the purity of your sample and detect the presence of degradation products.
| Analytical Technique | What to Look For |
| 1H NMR Spectroscopy | The appearance of a new aldehyde proton signal (typically around 9-10 ppm) and a decrease in the integration of the methoxy (CH3O-) and acetal (CH) proton signals. |
| 19F NMR Spectroscopy | Changes in the chemical shift of the fluorine signal can indicate alterations to the electronic environment of the naphthyridine ring, potentially due to degradation. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | The appearance of a new peak in the chromatogram with a mass corresponding to the aldehyde degradation product. This is a highly sensitive method for detecting low levels of impurities.[19][20] |
| TLC (Thin Layer Chromatography) | The appearance of a new spot with a different Rf value compared to the starting material. This is a quick and simple method for a qualitative assessment of purity. |
Q9: I suspect my compound has degraded. Can I still use it?
A9: The usability of a degraded sample depends on the extent of degradation and the tolerance of your specific application to the aldehyde impurity. For many synthetic applications, the presence of the aldehyde can lead to side reactions and complicate purification. It is generally recommended to use a pure sample. If you must use a partially degraded sample, purification by column chromatography may be necessary.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the procedure for creating an inert atmosphere in a storage vial.
Materials:
-
Vial containing this compound
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator
-
Needle and tubing for gas delivery
-
Septum-lined cap for the vial (optional, but recommended)
Procedure:
-
If the vial has a screw cap, slightly loosen it. If using a septum-lined cap, ensure it is securely fastened.
-
Insert a needle connected to the inert gas line into the headspace of the vial. If using a screw cap, insert the needle through the small opening.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
Gently flush the headspace with the inert gas for 1-2 minutes.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Immediately tighten the screw cap or, if using a septum, the seal is already in place.
-
For added protection, wrap the cap with Parafilm®.
Diagram: Inert Gas Blanketing Workflow
Caption: Workflow for inert gas blanketing of the storage vial.
Protocol 2: Qualitative Purity Check by Thin Layer Chromatography (TLC)
This protocol provides a rapid method to assess the presence of the aldehyde impurity.
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this may need to be optimized)
-
Sample of this compound dissolved in a suitable solvent (e.g., Dichloromethane)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
The presence of a second spot (typically more polar, with a lower Rf value) indicates the presence of the aldehyde degradation product.
References
- Chemistry Steps. Acetal Hydrolysis Mechanism.
- The Organic Chemistry Tutor. Hydrolysis of Acetals Reaction and Mechanism. YouTube; 2017.
- Organic Chemistry Tutor. Acetals Formation and Hydrolysis.
- Dr. Norris. Hydrolysis of acetals. YouTube; 2018.
- The Journal of Organic Chemistry. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications; 2008.
- Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. 2023.
- Cole-Parmer. Material Safety Data Sheet - 1,8-Naphthalic anhydride, 97%.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- PubChem. This compound.
- Amerigo Scientific. This compound.
- PubMed. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- Organic Chemistry Portal. Dimethyl Acetals.
- MDPI. Fluorescent 2,7-Dialkylamino-[5][9]-Naphthyridines: Preparation and Spectroscopic Properties.
- PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
- PMC - NIH. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- PMC - NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- MDPI. Chitosan-Based Aerogel Cushioning Packaging for Improving Postharvest Quality of Wax Apples.
- Oberlin College and Conservatory. Accurate Computational Model for the Hydration Extent of Atmospherically Relevant Carbonyls on Aqueous Atmospheric Particles. 2021.
- PubMed. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. 2023.
- ResearchGate. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides.
- ResearchGate. Effect of humidity changes on dimensional stability of 3D printed parts by selective laser sintering.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H11FN2O2 | CID 49761597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. aksci.com [aksci.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ossila.com [ossila.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 6-Fluoro-1,8-Naphthyridine Derivatives
Welcome to the Technical Support Center for the synthesis of 6-fluoro-1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting and optimizing your synthetic protocols. We will delve into the common challenges encountered during the synthesis of this important class of molecules, offering explanations grounded in chemical principles and supported by literature-proven solutions.
Introduction: The Synthetic Challenge of 6-Fluoro-1,8-Naphthyridines
The 6-fluoro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[1][2][3] The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] However, this fluorine substituent also introduces specific challenges into the synthesis, often leading to lower-than-expected yields. This guide will address these challenges in a question-and-answer format, providing both diagnostic and corrective measures.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am experiencing very low or no yield of my desired 6-fluoro-1,8-naphthyridine derivative using the Friedländer annulation. What are the likely causes and how can I fix this?
The Friedländer synthesis, a condensation reaction between a 2-amino-pyridine carbaldehyde or ketone and a compound containing a reactive α-methylene group, is a common and versatile method for constructing the 1,8-naphthyridine core.[6][7] However, low yields are a frequent complaint.
Potential Causes & Corrective Actions:
-
Poor Quality of Starting Materials, Especially 2-Amino-5-Fluoropyridine: The purity of your starting materials is paramount. 2-Amino-5-fluoropyridine, a key precursor, can be challenging to synthesize and purify.[8][9] Impurities can interfere with the reaction, leading to low yields and the formation of side products.
-
Action: Always verify the purity of your 2-amino-5-fluoropyridine by NMR and melting point analysis before use. If necessary, repurify by recrystallization or column chromatography. Consider synthesizing it in-house to ensure high quality, following a reliable protocol.[9]
-
-
Suboptimal Reaction Conditions: The Friedländer reaction is sensitive to temperature, catalyst, and solvent.[10][11]
-
Action: A systematic optimization of reaction conditions is recommended. See the table below for a starting point.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Start with a mild base like choline hydroxide (ChOH) or a Lewis acid such as CeCl₃·7H₂O.[11][12] If the reaction is sluggish, consider stronger bases like KOH or ionic liquids.[12] | The choice of an appropriate catalyst is crucial for promoting the condensation and cyclization steps.[11] |
| Solvent | Water can be a surprisingly effective and green solvent for this reaction, especially with a catalyst like choline hydroxide.[12] Alternatively, ionic liquids can serve as both catalyst and solvent.[13] For acid-catalyzed reactions, glacial acetic acid can be effective.[10] | The solvent choice influences the solubility of reactants and the reaction rate. |
| Temperature | Start with milder temperatures (e.g., 50°C) and gradually increase if the reaction does not proceed.[7][12] Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often at temperatures around 160°C for short durations.[10] | Higher temperatures can promote the reaction but may also lead to decomposition and side product formation. |
-
Deactivation by the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can deactivate the pyridine ring, making the initial condensation step more difficult.
-
Action: Employ a more active catalyst or higher reaction temperatures to overcome the deactivating effect. Microwave irradiation can be particularly effective in this scenario.[10]
-
Q2: My reaction produces a complex mixture of products, and I am having difficulty isolating the desired 6-fluoro-1,8-naphthyridine. What are the likely side products and how can I minimize their formation?
Side product formation is a common cause of low yields and purification challenges. The Skraup-Doebner-von Miller reaction, another method to synthesize quinoline and naphthyridine cores, is particularly known for producing byproducts.[14]
Common Side Products and Mitigation Strategies:
-
Self-Condensation of the Carbonyl Compound: The α-methylene carbonyl compound can undergo self-condensation, especially under harsh basic or acidic conditions.
-
Mitigation: Use milder reaction conditions (lower temperature, weaker catalyst). Adding the carbonyl compound slowly to the reaction mixture can also help to minimize its self-condensation.
-
-
Formation of Isomeric Naphthyridines: If you are using a substituted 2-amino-5-fluoropyridine derivative, cyclization can potentially occur at different positions, leading to a mixture of isomers.
-
Mitigation: The regioselectivity is often dictated by the steric and electronic properties of the substituents. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer.
-
-
Incomplete Cyclization or Aromatization: The reaction may stall at an intermediate stage, resulting in acyclic or partially saturated byproducts.
-
Mitigation: Ensure sufficient reaction time and temperature. In the case of the Skraup-Doebner-von Miller synthesis, the presence of a suitable oxidizing agent is crucial for the final aromatization step.
-
Q3: I have successfully synthesized my 6-fluoro-1,8-naphthyridine derivative, but I am struggling with its purification. What are some effective purification strategies?
The fluorine atom can alter the polarity and solubility of your compound, making purification non-trivial.
Purification Protocols:
-
Column Chromatography: This is the most common method for purifying these derivatives.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, adding a small amount of methanol or triethylamine (to suppress tailing with basic compounds) to a dichloromethane or ethyl acetate mobile phase can be beneficial.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining analytically pure material.
-
Solvent Selection: A solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvents for N-heterocycles include ethanol, methanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
-
-
Acid-Base Extraction: As 1,8-naphthyridines are basic, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: Can the quality of my 2-amino-5-fluoropyridine starting material really have that much of an impact on the yield?
A: Absolutely. The synthesis of 2-amino-5-fluoropyridine itself can be a multi-step process with potential for impurities to be carried through.[8][9] These impurities can act as catalyst poisons or participate in side reactions, leading to a significant decrease in the yield and purity of your final product.
Q: Are there any "greener" alternatives for the synthesis of 6-fluoro-1,8-naphthyridine derivatives?
A: Yes, recent research has focused on developing more environmentally friendly methods. The use of water as a solvent with a biocompatible catalyst like choline hydroxide is a promising green alternative to traditional organic solvents.[7][12] Solvent-free reactions under grinding conditions with a reusable catalyst like CeCl₃·7H₂O have also been shown to be effective.[11]
Q: I am considering a Suzuki or Buchwald-Hartwig coupling to further functionalize my 6-fluoro-1,8-naphthyridine core. Are there any specific challenges I should be aware of?
A: Yes, while these are powerful reactions, they can be challenging with electron-deficient heterocyclic systems. The electron-withdrawing nature of the naphthyridine ring and the fluorine substituent can make oxidative addition more difficult. Careful selection of the palladium catalyst, ligand, and base is crucial for success.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate a general workflow for the synthesis and a logical approach to troubleshooting low yields.
Caption: A general experimental workflow for the synthesis of 6-fluoro-1,8-naphthyridine derivatives.
Caption: A logical workflow for troubleshooting low yields in the synthesis of 6-fluoro-1,8-naphthyridine derivatives.
References
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
- Doebner–Miller reaction. Wikipedia. [Link]
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- Synthesis of 2-amino-5-fluoropyridine.
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
- Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]
- Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
- Stereoselectively Fluorinated N-heterocycles: A Brief Survey. PubMed. [Link]
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
- The Skraup‐Doebner‐Von Miller quinoline synthesis.
- Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Welcome to the technical support center for the synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a successful and optimized synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering causative explanations and actionable solutions.
Scenario 1: Low to No Product Yield
Question: My reaction is showing very low conversion to the desired this compound, or no product formation at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the Friedländer annulation for this specific target molecule often stems from several critical factors, primarily related to reaction conditions and reagent stability.
-
Causality 1: Inappropriate Catalyst Choice and Acetal Instability. The key challenge in this synthesis is the stability of the dimethoxymethyl acetal group of the pyruvic aldehyde dimethyl acetal starting material. Strong acidic conditions, often used in classical Friedländer syntheses, can readily hydrolyze the acetal to a highly reactive aldehyde.[1][2] This newly formed aldehyde can then undergo self-condensation (aldol reaction) or other undesired side reactions, consuming the starting material and preventing the formation of the desired naphthyridine.[3][4]
-
Solution 1: Employ Mild Basic or Lewis Acid Catalysis. To preserve the integrity of the dimethoxymethyl group, switching to a base-catalyzed system is highly recommended. Bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or organic bases like DBU (1,8-Diazabicyclo[11.undec-7-ene]) can facilitate the initial condensation without promoting significant acetal hydrolysis. Lewis acids like CeCl₃·7H₂O have also been shown to be effective and reusable catalysts for Friedländer synthesis under solvent-free conditions, which can be a milder alternative to strong Brønsted acids.[3]
-
Causality 2: Suboptimal Reaction Temperature and Time. The kinetics of the Friedländer condensation are highly temperature-dependent. Insufficient temperature will lead to a sluggish or stalled reaction, while excessive heat can promote side reactions and decomposition of starting materials or the product.
-
Solution 2: Systematic Temperature and Time Optimization. A systematic approach to optimizing the reaction temperature is crucial. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, incrementally increase the temperature in 10 °C intervals. Similarly, the reaction time should be optimized. Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of byproducts.
-
Causality 3: Poor Solubility of Reactants. If the starting materials, particularly the 2-amino-5-fluoronicotinaldehyde, have poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
-
Solution 3: Solvent Screening. A solvent screen is advisable to ensure adequate solubility of all reactants. While alcohols like ethanol or methanol are common, consider more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if solubility is an issue. Greener alternatives like water, especially with a suitable catalyst like choline hydroxide, have also been successfully employed for the synthesis of related 1,8-naphthyridines and are worth exploring.[5]
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Catalyst | 10 mol% KOH in Ethanol | Screen other bases (NaOH, DBU) or a mild Lewis acid (CeCl₃·7H₂O). |
| Temperature | 50 °C | Increase in 10 °C increments, monitoring by TLC/LC-MS. |
| Solvent | Ethanol | If solubility is poor, consider DMF, DMSO, or an aqueous system with a phase-transfer catalyst. |
| Reaction Time | 6-12 hours | Monitor closely to identify the point of maximum product formation before significant byproduct accumulation. |
Scenario 2: Presence of Significant Impurities
Question: My crude product shows multiple spots on TLC and my NMR/LC-MS indicates the presence of significant impurities. What are these impurities and how can I minimize their formation and remove them?
Answer:
The formation of impurities is a common challenge. Understanding their origin is key to mitigating their formation and devising an effective purification strategy.
-
Impurity 1: 2-Formyl-6-fluoro-1,8-naphthyridine.
-
Origin: This impurity arises from the hydrolysis of the desired product's dimethoxymethyl acetal group, either during the reaction or, more commonly, during an acidic workup.
-
Mitigation: Avoid acidic conditions during both the reaction and workup. Use a neutral or slightly basic aqueous workup.
-
Removal: This aldehyde is more polar than the desired acetal. It can typically be separated by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes.
-
-
Impurity 2: Unreacted 2-amino-5-fluoronicotinaldehyde.
-
Origin: Incomplete reaction.
-
Mitigation: Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.
-
Removal: This starting material is basic due to the amino group. An acidic wash (e.g., with 1M HCl) during the workup will protonate the amine, making it water-soluble and easily separable from the organic layer containing the product.[4]
-
-
Impurity 3: Aldol Self-Condensation Products of Pyruvic Aldehyde.
-
Origin: If the dimethoxymethyl acetal of the pyruvic aldehyde dimethyl acetal hydrolyzes to the free aldehyde under the reaction conditions, this aldehyde can undergo self-condensation.
-
Mitigation: As with Impurity 1, the key is to use reaction conditions that preserve the acetal group, such as mild basic catalysis.
-
Removal: These byproducts are often polymeric and can sometimes be removed by precipitation from a suitable solvent or by column chromatography.
-
General Purification Protocol: A Step-by-Step Guide
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
For Basic Impurities: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2-amino-5-fluoronicotinaldehyde.[4]
-
Neutralization: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
II. Frequently Asked Questions (FAQs)
Question 1: What is the plausible reaction mechanism for the synthesis of this compound?
Answer: The synthesis proceeds via the Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde (2-amino-5-fluoronicotinaldehyde) and a compound containing an active α-methylene group (pyruvic aldehyde dimethyl acetal).[6] The reaction is typically catalyzed by a base or an acid. A plausible base-catalyzed mechanism is as follows:
-
Enolate Formation: The base abstracts a proton from the α-carbon of pyruvic aldehyde dimethyl acetal to form an enolate.
-
Aldol-type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of 2-amino-5-fluoronicotinaldehyde.
-
Intramolecular Cyclization: The amino group of the resulting intermediate attacks the ketone carbonyl carbon in an intramolecular fashion.
-
Dehydration: A molecule of water is eliminated to form the aromatic 1,8-naphthyridine ring system.
Caption: Base-catalyzed Friedländer synthesis workflow.
Question 2: How can I monitor the progress of the reaction effectively?
Answer: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, product, and any potential byproducts. The spots can be visualized under UV light (254 nm). For more quantitative analysis and to confirm the mass of the product and intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Question 3: What are the expected spectroscopic data (NMR, MS) for the final product?
-
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃) around 3.3-3.5 ppm.
-
A singlet for the acetal proton (-CH(OCH₃)₂) around 5.5-5.8 ppm.
-
Aromatic protons on the naphthyridine ring system between 7.0 and 9.0 ppm, with coupling patterns characteristic of the substitution pattern.
-
-
¹³C NMR:
-
A signal for the methoxy carbons around 55 ppm.
-
A signal for the acetal carbon around 100-105 ppm.
-
Multiple signals in the aromatic region (110-160 ppm) for the carbons of the naphthyridine core.
-
-
Mass Spectrometry (MS):
-
The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be at m/z 222.08 or 223.09, respectively, corresponding to the molecular formula C₁₁H₁₁FN₂O₂.
-
Question 4: Are there any safety precautions I should be aware of during this synthesis?
Answer: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile organic solvents and reagents.
-
Reagent Handling: Handle all chemicals with care. Pyruvic aldehyde dimethyl acetal can be an irritant. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Base Handling: When using strong bases like KOH or NaOH, be aware of their corrosive nature.
III. Experimental Workflow Overview
The following diagram outlines a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
IV. References
-
Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). A mild and efficient synthesis of 1,8-naphthyridines using choline hydroxide as a reusable catalyst in water. Green Chemistry, 6(3), 153-155.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Wikipedia. (2023, October 29). Friedländer synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
Sources
solubility issues of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of this compound in experimental settings. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability, solubility, and successful application of this molecule in your research.
Introduction: Understanding the Core Challenges
This compound is a heterocyclic compound belonging to the naphthyridine class, a scaffold known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Researchers often encounter challenges with its use, primarily stemming from its low aqueous solubility, a common trait for many naphthyridine derivatives.[4][5]
However, a critical and often overlooked aspect of this specific molecule is its chemical structure. The presence of a dimethoxymethyl group makes it an acetal . Acetals are generally stable functional groups, but they are highly susceptible to hydrolysis under acidic aqueous conditions, reverting to their corresponding aldehyde and alcohol.[6][7] Therefore, issues encountered with this compound are frequently a combination of physical insolubility and chemical instability, depending on the experimental conditions. This guide will address both aspects to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: Understanding the fundamental properties of the molecule is the first step in designing a successful experimental plan.
| Property | Value | Source |
| CAS Number | 1222533-72-3 | [8] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [9] |
| Molecular Weight | 222.22 g/mol | [8] |
| Appearance | Typically a solid | N/A |
| Key Structural Feature | Acetal (Dimethoxymethyl group) | [9] |
Q2: Why is this compound so difficult to dissolve in aqueous buffers?
A2: The solubility challenge is twofold:
-
Hydrophobic Core: The 1,8-naphthyridine ring system is inherently aromatic and hydrophobic, leading to poor solubility in water.[4]
-
Chemical Instability: The primary challenge arises from the acetal group. In aqueous buffers with a pH below 7, the acetal is prone to acid-catalyzed hydrolysis. This reaction converts the dimethoxymethyl group into a formyl (aldehyde) group, fundamentally changing the molecule's structure. This is not a solubility issue but a degradation pathway that can be mistaken for it, as the resulting aldehyde may also have poor solubility or different analytical characteristics.[6][10]
Q3: What is the single most critical factor to control when working with this compound in aqueous solutions?
A3: pH. Given the acetal group's sensitivity to acid, maintaining a neutral to slightly basic pH (pH ≥ 7.0) is crucial to prevent chemical degradation.[7][11] Preparing solutions in acidic buffers (e.g., citrate or acetate buffers below pH 6) will likely lead to rapid hydrolysis and compromise the integrity of your experiment.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: My compound precipitates immediately or over a short period after being diluted from a DMSO stock into my aqueous assay buffer.
-
Probable Cause 1: Poor Aqueous Solubility. The percentage of the organic co-solvent (like DMSO) in the final aqueous solution may be too low to maintain the compound's solubility. Naphthyridine derivatives are often hydrophobic and require some organic solvent to stay in solution.[4][5]
-
Solution 1:
-
Increase Co-solvent Concentration: Gradually increase the final concentration of DMSO in your assay buffer. Start with 0.5-1% and, if your assay permits, go higher. Always run a vehicle control to ensure the DMSO concentration does not affect the experimental outcome.[5]
-
Use Sonication: After dilution, briefly sonicate the solution in a water bath. This can help break down small aggregates and facilitate dissolution.
-
Consider Alternative Co-solvents: If DMSO interferes with your assay, consider other water-miscible organic solvents like ethanol or PEG 400.[5]
-
-
Probable Cause 2: Buffer pH. If your buffer is even slightly acidic, you may be observing the precipitation of the newly formed aldehyde degradation product.
-
Solution 2:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your final buffer pH is ≥ 7.0.
-
Choose Appropriate Buffers: Use buffers that operate in the neutral to basic range, such as HEPES, Tris, or phosphate buffers (be mindful of potential phosphate interactions if working with certain enzymes).
-
Problem 2: I'm observing a loss of biological activity over time, or I see new, unexpected peaks in my HPLC or LC-MS analysis.
-
Probable Cause: Acid-Catalyzed Hydrolysis. This is a classic sign of compound degradation. The acetal is being hydrolyzed to the corresponding aldehyde, which will have a different retention time and mass-to-charge ratio.[6][12] This reaction is catalyzed by acid and driven by the presence of water.[10]
-
Solution:
-
Strict pH Control: Ensure all aqueous solutions are maintained at a pH of 7.0 or higher.
-
Prepare Solutions Fresh: Prepare your aqueous working solutions immediately before use. Avoid storing the compound in aqueous buffers for extended periods, even at 4°C.
-
Analyze Stock Integrity: Periodically check the integrity of your DMSO stock solution via HPLC or LC-MS to rule out degradation during storage.
-
Visualizing the Degradation Pathway
The following diagram illustrates the critical, acid-catalyzed hydrolysis of the 2-(dimethoxymethyl) group, which is the primary cause of compound instability in unsuitable buffer systems.
Caption: Acid-catalyzed hydrolysis of the acetal group.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution in an organic solvent, which is the recommended first step for working with poorly soluble compounds.
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)[4]
-
Amber glass vial with a screw cap
-
Analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Tare the amber vial on the analytical balance.
-
Carefully weigh the desired amount of the solid compound into the vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Secure the cap tightly.
-
Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[4]
-
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the critical dilution step from the organic stock into your final aqueous buffer.
-
Materials:
-
Prepared high-concentration stock solution in DMSO.
-
Target aqueous buffer (e.g., HEPES, Tris, or PBS), pH pre-adjusted to ≥ 7.0 .
-
Calibrated pipettes.
-
Sterile microcentrifuge tubes or destination plate (e.g., 96-well plate).
-
-
Procedure:
-
Calculate the volume of stock solution needed for your final desired concentration. Aim to keep the final DMSO concentration as low as possible (ideally ≤ 1%) while maintaining solubility.
-
Dispense the required volume of the pH-adjusted aqueous buffer into the tube or well.
-
Add the calculated volume of the DMSO stock solution directly into the aqueous buffer (adding stock to buffer, not the other way around, aids in rapid dispersion).
-
Immediately mix the solution thoroughly by pipetting up and down or by gentle vortexing.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, consider optimizing the protocol as described in the troubleshooting section.
-
Use this freshly prepared working solution immediately. Do not store the compound in aqueous media.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing solubility and stability issues.
Caption: A step-by-step workflow for troubleshooting solubility issues.
References
- Master Organic Chemistry. (2010).
- The Organic Chemistry Tutor.
- Lenczewski, D. (2022). Acetal Hydrolysis in Acidic Media. YouTube. [Link]
- Purse, B. W., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
- Organic Mechanism. (2012). Acetal Hydrolysis Acidic Solution 001. YouTube. [Link]
- PubChem. This compound.
- Amerigo Scientific. This compound. [Link]
- Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
- Al-Tel, T. H., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, MDPI. [Link]
- PubChem. 2-(Dimethoxymethyl)-1,8-naphthyridine.
- Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
- Mogal, V., et al. (2019). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, Wiley Online Library. [Link]
- Mondal, J., et al. (2020). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]
- Gorska-Ponikowska, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, MDPI. [Link]
- Eweas, A. F., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Pereira, R. L. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, MDPI. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Strategies to Minimize By-product Formation in 1,8-Naphthyridine Synthesis
Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on minimizing the formation of unwanted by-products. Here, we delve into the mechanistic origins of common side reactions and provide actionable, field-proven strategies to enhance the purity and yield of your target 1,8-naphthyridine derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges frequently encountered during the synthesis of 1,8-naphthyridines, particularly via the widely used Friedländer annulation and related methods.[1]
Problem 1: Formation of Isomeric Naphthyridine By-products
Question: My reaction is producing a mixture of 1,8-naphthyridine regioisomers. How can I improve the selectivity for the desired isomer?
Causality and Mechanistic Insights: The formation of regioisomers in reactions like the Friedländer synthesis often arises from the use of unsymmetrical ketones. The initial aldol-type condensation can occur at either of the α-carbons of the ketone, leading to two different cyclization pathways and, consequently, two distinct regioisomers.[2][3] The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of this initial condensation.
Strategies for Resolution:
-
Catalyst Selection: The use of specific amine catalysts can significantly enhance regioselectivity. For instance, bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to be highly reactive and regioselective catalysts for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes.[4][5] In contrast, some oxide catalysts may favor the formation of 2,3-dialkyl substituted products.[5]
-
Slow Addition of Ketone: A simple yet effective technique to increase regioselectivity is the slow addition of the methyl ketone substrate to the reaction mixture.[4][5] This maintains a low concentration of the ketone, favoring the kinetically controlled formation of the desired enolate and subsequent condensation at the less hindered site.
-
Temperature Optimization: The reaction temperature can influence the regioselectivity. A systematic study of the reaction at different temperatures is recommended to find the optimal conditions for your specific substrates. In some cases, higher temperatures have been shown to positively correlate with increased regioselectivity.[5]
Experimental Protocol: Regioselective Friedländer Annulation using TABO Catalyst [4][5]
-
To a stirred solution of the 2-aminonicotinaldehyde (1.0 equiv) and TABO (0.1 equiv) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., 80-110 °C), add a solution of the unsymmetrical methyl ketone (1.1 equiv) in the same solvent dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate aqueous workup to remove the catalyst and any water-soluble by-products.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.
Problem 2: Presence of Unreacted Starting Materials
Question: My final product is contaminated with unreacted 2-aminopyridine or substituted aniline starting materials. What is the most effective way to remove them?
Causality and Mechanistic Insights: The presence of unreacted starting materials is typically due to an incomplete reaction. This can be caused by several factors, including insufficient reaction time, suboptimal temperature, or catalyst deactivation. The basic nature of the 2-aminopyridine derivatives makes them amenable to straightforward purification techniques.
Strategies for Resolution:
-
Reaction Optimization: Ensure the reaction is driven to completion by optimizing parameters such as reaction time, temperature, and catalyst loading. Monitoring the reaction by TLC or LC-MS is crucial.
-
Acid-Base Extraction: An acid-base extraction during the workup is a highly effective method for removing basic impurities like unreacted 2-aminopyridines.[6]
Experimental Protocol: Acid-Base Extraction for Removal of Basic Impurities [6]
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous HCl. The basic starting materials will be protonated and move into the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[6]
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[6]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Problem 3: Formation of Polymeric or Tar-like By-products
Question: My reaction is producing a significant amount of dark, insoluble, or tarry material, making purification difficult. What causes this and how can it be prevented?
Causality and Mechanistic Insights: The formation of polymeric or tar-like by-products is often a result of side reactions such as self-condensation of the starting materials or product degradation under harsh reaction conditions. The Skraup-Doebner-von Miller reaction, a classic method for quinoline and naphthyridine synthesis, is known to sometimes produce such by-products due to the strongly acidic and oxidizing conditions employed.[7][8][9]
Strategies for Resolution:
-
Milder Reaction Conditions: Employing milder reaction conditions can significantly reduce the formation of these unwanted by-products. Recent advancements have focused on developing greener and more efficient protocols. For example, using a biocompatible ionic liquid like choline hydroxide as a catalyst in water allows for high yields under mild conditions.[10][11][12]
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that are known to be cleaner. For instance, multicomponent reactions or metal-catalyzed syntheses can offer higher selectivity and yields.[13][14]
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes initiate polymerization or side reactions.
Experimental Protocol: Greener Friedländer Synthesis in Water [11][12]
-
In a reaction flask, combine the 2-aminonicotinaldehyde (1.0 equiv) and the active methylene compound (1.0-1.5 equiv) in water.
-
Add a catalytic amount of choline hydroxide (e.g., 1 mol%).
-
Stir the reaction mixture at a moderate temperature (e.g., 50 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent like ethyl acetate. The water-soluble catalyst remains in the aqueous phase.[11]
-
Wash, dry, and concentrate the organic layer to obtain the crude product, which is often significantly cleaner than that obtained from classical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of by-products in 1,8-naphthyridine synthesis?
The most common by-products include isomeric naphthyridines (when using unsymmetrical ketones), unreacted starting materials, and polymeric or tar-like substances, especially under harsh reaction conditions.[6]
Q2: How do I choose the best purification method for my crude 1,8-naphthyridine product?
The choice between recrystallization and column chromatography depends on the nature of your product and the impurities.
-
Recrystallization: This is an excellent first choice for solid products that are at least 80% pure. It is particularly effective at removing small amounts of impurities with different solubility profiles.[6]
-
Column Chromatography: This is a more versatile technique and is necessary when the product is an oil or non-crystalline solid, or when there are multiple components in the crude mixture that need to be separated.[6]
Q3: Can residual high-boiling solvents like DMSO or DMF be a problem, and how can they be removed?
Yes, residual high-boiling solvents can be difficult to remove under standard vacuum.
-
For DMSO , aqueous washes during the workup are effective in extracting it from the organic phase.[6]
-
For DMF , co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be an effective method to remove trace amounts.[6]
Q4: Are there any "greener" alternatives to traditional 1,8-naphthyridine synthesis methods that can minimize by-products?
Absolutely. The use of water as a solvent and biocompatible catalysts like choline hydroxide in the Friedländer reaction is a prime example of a greener approach that often leads to higher yields and fewer by-products.[11][15] Microwave-assisted synthesis can also offer shorter reaction times and improved selectivity.[16]
Q5: My 1,8-naphthyridine product is discolored. What is the likely cause and how can I decolorize it?
Discoloration is often due to the presence of minor, highly colored impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated carbon followed by filtration through a pad of celite before proceeding with recrystallization or chromatography.
Data Summary and Visualization
Table 1: Comparison of Purification Strategies for Common Impurities
| Impurity Type | Common Examples | Likely Source | Recommended Removal Method(s) |
| Unreacted Starting Materials | 2-Aminopyridine, Substituted Anilines | Incomplete reaction | Acid-Base Extraction, Column Chromatography[6] |
| Side-Products | Isomeric Naphthyridines, Polymeric materials | Incomplete or alternative cyclization | Column Chromatography, Recrystallization[6] |
| Reagents/Catalysts | Pyridine, Piperidine, Lewis Acids | Used as catalyst or solvent | Acid-Base Extraction, Aqueous Wash[6] |
| Residual Solvents | DMSO, DMF, Toluene, Ethanol | Reaction or workup solvent | Aqueous Washes, Co-evaporation with Toluene, High-vacuum drying[6] |
Diagrams
Caption: Base-catalyzed Friedländer synthesis mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A mild synthesis of substituted 1,8-naphthyridines | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Analysis for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Welcome to the technical support center for the analytical characterization of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Drawing from established chromatographic principles and extensive field experience, this document offers in-depth, practical solutions to common challenges.
Section 1: Analyte Characterization & Initial Method Considerations
A robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a nitrogen-containing heterocyclic compound.[1] The 1,8-naphthyridine core is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3]
Physicochemical Profile:
| Property | Value / Predicted Behavior | Source | Impact on HPLC Method Development |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [4][5] | Affects molecular weight and potential interactions. |
| Molecular Weight | 222.22 g/mol | [5] | Standard molecular weight for small molecule analysis. |
| Structure | A fluorinated 1,8-naphthyridine core with a dimethoxymethyl substituent. | [4] | The aromatic, nitrogen-containing core suggests UV absorbance. The fluorine and nitrogen atoms introduce polarity and potential for secondary interactions with the stationary phase. |
| Polarity (logP) | Moderately polar. The parent 1,8-naphthyridine is polar, and while the dimethoxymethyl group adds some hydrophobicity, the overall structure is expected to be well-retained on reversed-phase columns. | General chemical knowledge | A C18 or similar reversed-phase column is an appropriate starting point. Elution will likely require a mixture of water/buffer and an organic modifier like acetonitrile or methanol. |
| pKa (Predicted) | The 1,8-naphthyridine ring system contains basic nitrogen atoms. The pKa of the related 1,5-Naphthyridine is 2.91.[6] The analyte will likely be protonated and carry a positive charge at acidic pH values (e.g., pH < 4). | [6] | Mobile phase pH is a critical parameter. Operating at a low pH (e.g., 2.5-3.5) can ensure consistent protonation of the analyte, leading to sharper, more reproducible peaks. However, it may increase interactions with residual silanols on the column packing. |
| UV Absorbance | Aromatic heterocyclic compounds typically exhibit strong UV absorbance between 220-350 nm. | General chemical knowledge | A photodiode array (PDA) or UV detector is suitable. An initial wavelength of 254 nm is a good starting point, but a full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. |
Section 2: Recommended Starting HPLC Method
Based on the analyte's properties, a standard reversed-phase HPLC (RP-HPLC) method is the logical starting point. This protocol is designed to provide a solid baseline for further optimization.
Experimental Protocol: Initial Analysis
-
Column Selection: Utilize a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse of reversed-phase chromatography and provides a good balance of retention and efficiency for moderately polar compounds.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in HPLC-grade water. The acid modifier helps to control the ionization state of the analyte and improve peak shape by minimizing interactions with free silanols on the silica support.[7]
-
Organic (B): Acetonitrile. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.
-
-
System Equilibration: Flush the column with a 50:50 mixture of Mobile Phase A and B for 10 minutes, then equilibrate with the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.[8]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water, to a concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls analyte ionization, improves peak shape. |
| Mobile Phase B | Acetonitrile | Good eluting strength and peak shape for aromatic compounds. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to locate the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility and can enhance peak efficiency. |
| Injection Vol. | 10 µL | A typical starting volume; can be adjusted based on sensitivity. |
| Detector | UV/PDA at 254 nm (or λ-max) | Naphthyridines are UV active. A PDA detector allows for peak purity assessment. |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during method development for nitrogen-containing heterocyclic compounds in a direct question-and-answer format.
Q1: Why is my analyte peak tailing or showing poor symmetry?
Answer: Peak tailing is one of the most common issues in HPLC, especially for basic compounds like this compound.[9] The primary cause is often secondary interactions between the protonated analyte and negatively charged residual silanol groups on the silica-based column packing.[10]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Decrease the pH of the aqueous mobile phase (A) to between 2.5 and 3.0 using formic acid or trifluoroacetic acid (TFA). A lower pH ensures the analyte is fully protonated and, more importantly, suppresses the ionization of the silanol groups, thereby minimizing the unwanted ionic interactions.
-
Add a Competing Base: If lowering the pH is insufficient, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding the analyte from these interactions. Caution: TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.
-
Choose a Different Column: Modern columns are designed with high-purity silica and advanced end-capping to reduce silanol activity. If tailing persists, switch to a column specifically designed for basic compounds (e.g., those with embedded polar groups or proprietary surface treatments).
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9] Try reducing the injection volume or sample concentration to see if the peak shape improves.
Q2: My peak resolution is poor between the main analyte and an impurity. How can I improve it?
Answer: Resolution (Rs) is a measure of the separation between two peaks. An Rs value of ≥ 2.0 is generally desired.[8][11] Poor resolution can be addressed by manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Troubleshooting Steps:
-
Adjust Gradient Slope (Improve Selectivity): The most effective way to improve resolution is often by changing the separation selectivity. Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic mobile phase percentage gives the analytes more time to interact with the stationary phase, allowing for better separation of closely eluting compounds.[12]
-
Change Organic Modifier (Improve Selectivity): Switch from acetonitrile to methanol (or vice versa). Methanol and acetonitrile have different solvent properties and will interact differently with the analyte and stationary phase, which can significantly alter the elution order and improve selectivity.
-
Modify Mobile Phase pH (Improve Selectivity): A small change in pH can alter the ionization state of the analyte or impurities, leading to significant changes in retention and selectivity.
-
Increase Column Length or Decrease Particle Size (Improve Efficiency): Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) increases the number of theoretical plates (N), resulting in narrower peaks and better resolution.[13]
Q3: The retention time of my analyte is shifting between injections. What is causing this instability?
Answer: Retention time instability is a clear sign that the system is not properly equilibrated or that there is an issue with the mobile phase or hardware.[12]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Inadequate equilibration is a frequent cause of shifting retention times, especially in gradient methods.[12] Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (10-15 column volumes) before each injection.
-
Check for Leaks: Inspect all fittings between the pump and the detector for any signs of leaks. Even a small leak can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.
-
Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise. Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift.[12] Always use precise measurements (graduated cylinders or volumetric flasks) and ensure the solvents are properly mixed. If running an isocratic method, consider pre-mixing the mobile phase to avoid issues with the pump's proportioning valves.
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention time. Using a thermostatted column compartment will ensure a stable operating temperature and reproducible results.[12]
Q4: What are the essential System Suitability Test (SST) parameters I should monitor for this method?
Answer: A System Suitability Test (SST) is a mandatory check to ensure the chromatographic system is performing adequately before sample analysis.[13][14][15] For a typical purity method, you should monitor the following parameters based on five replicate injections of a standard solution.[8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High values indicate peak tailing.[8][11] |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures adequate separation for accurate quantification.[8][11] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the system (pump and injector).[8][11] |
| Theoretical Plates (N) | > 2000 (method specific) | Measures column efficiency. Low values indicate a loss of performance.[8][13] |
Failure to meet SST criteria indicates a problem with the system that must be rectified before proceeding with sample analysis.[13]
Section 4: Workflow & Logic Diagrams
A systematic approach is crucial for efficient HPLC method development and troubleshooting. The following diagrams illustrate the logical workflows.
Caption: Workflow for HPLC Method Development.
Caption: Decision Tree for Troubleshooting Peak Tailing.
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharma Guideline. (n.d.). System Suitability in HPLC Analysis.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49761597, this compound.
- Schronk, L. R., Grisby, R. D., & Hanks, A. R. (1984). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 22(1), 20-25.
- Pharma Times. (2023, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis.
- United States Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- Amerigo Scientific. (n.d.). This compound.
- Grinevich, O. I., et al. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Grinevich, O. I., et al. (2023). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750175, 2-(Dimethoxymethyl)-1,8-naphthyridine.
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
- Quiñonero, D., et al. (2008). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 13(10), 2495-2506.
- Wujec, M., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 26(14), 4296.
- Patel, P. D., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(31), 20086-20101.
- Sawatdichaikul, O., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 16429.
- Kim, H. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1284533.
- Parveen, S., & Usmani, S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 194-204.
- Wujec, M., & Pitucha, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. m.youtube.com [m.youtube.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. usp.org [usp.org]
Technical Support Center: Navigating Regioisomers in the Synthesis of Substituted 1,8-Naphthyridines
Welcome to the Technical Support Center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioisomer formation in their synthetic routes. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, and controlling the position of substituents is paramount for achieving desired biological activity and developing novel therapeutics.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.
The Challenge of Regioisomerism
The synthesis of substituted 1,8-naphthyridines often leads to the formation of regioisomers, which are structural isomers that have the same molecular formula but differ in the position of substituents on the naphthyridine core. The formation of these isomeric mixtures can complicate purification, reduce the yield of the desired product, and lead to ambiguous structure-activity relationship (SAR) studies. Understanding the underlying mechanisms that govern regioselectivity is crucial for developing robust and efficient synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted 1,8-naphthyridines, and which are most susceptible to regioisomer formation?
A1: The most common and versatile method for constructing the 1,8-naphthyridine core is the Friedländer annulation .[4][5] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a carbonyl compound containing an α-methylene group.[6][7] The Friedländer reaction is particularly prone to regioisomer formation when unsymmetrical ketones are used, as the cyclization can occur on either side of the carbonyl group. Other methods, such as multicomponent reactions and metal-catalyzed cyclizations, can also be employed, each with its own set of challenges regarding regioselectivity.[8][9]
Q2: How do reaction conditions influence regioselectivity in the Friedländer annulation?
A2: Reaction conditions play a pivotal role in directing the outcome of the Friedländer annulation. Key parameters to consider include:
-
Catalyst: The choice of catalyst is critical. While traditional acid or base catalysis can be effective, modern methods often employ specific amine catalysts. For instance, pyrrolidine derivatives, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[10][11][12]
-
Temperature: Surprisingly, in some amine-catalyzed systems, higher temperatures have been shown to increase regioselectivity.[4][10]
-
Rate of Addition: Slow addition of the ketone substrate to the reaction mixture can significantly improve regioselectivity in favor of the desired isomer.[10][11][12]
-
Solvent: The choice of solvent can influence reaction rates and selectivities. Greener methods using water as a solvent with a suitable catalyst have been developed, offering high yields.[6][7][13]
Q3: What are the most effective analytical techniques for identifying and quantifying 1,8-naphthyridine regioisomers?
A3: A combination of spectroscopic and chromatographic methods is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons on the naphthyridine ring are sensitive to the positions of substituents, allowing for the differentiation of regioisomers.[14][15]
-
Mass Spectrometry (MS): While MS will show the same molecular weight for regioisomers, fragmentation patterns can sometimes provide clues to their structure. When coupled with a separation technique like liquid chromatography (LC-MS), it is invaluable for identifying and quantifying the isomers in a mixture.[14][15]
-
Chromatography: Thin-layer chromatography (TLC) is useful for initial assessment of the reaction mixture. For separation and quantification, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. Chiral columns have, in some instances, been successful in separating regioisomers where other methods have failed.[16]
Q4: Are there strategies to circumvent the issue of regioisomer formation from the start?
A4: Yes, a highly effective approach is to introduce substituents at the desired positions on the 1,8-naphthyridine core after its formation. This can be achieved through:
-
Direct C-H Functionalization: This modern technique allows for the direct introduction of functional groups at specific C-H bonds of the naphthyridine ring, guided by the inherent reactivity of the heterocycle or through the use of directing groups.[17][18][19]
-
Metal-Catalyzed Cross-Coupling Reactions: Halogenated 1,8-naphthyridines can be selectively functionalized via well-established cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig aminations.[20][21][22][23][24] This approach offers a high degree of control over the substitution pattern.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the Friedländer Annulation
Problem: Your Friedländer reaction with an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers, making purification difficult and significantly lowering the yield of your target compound.
Causality Analysis: The formation of regioisomers in the Friedländer annulation is a kinetically controlled process. The initial aldol-type condensation between the enamine/enolate of the ketone and the aldehyde can occur at either of the two α-carbons of the ketone. The ratio of the resulting regioisomers is dependent on the relative activation energies of the two competing pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocol for Optimizing Regioselectivity:
-
Catalyst Screening: If using a generic acid or base catalyst, switch to a more selective amine catalyst. Set up small-scale reactions with pyrrolidine and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) to compare their effectiveness.[4][10][12]
-
Temperature Optimization: For the most promising catalyst, run a series of reactions at different temperatures (e.g., room temperature, 50 °C, 75 °C). It has been observed that for certain amine-catalyzed reactions, regioselectivity increases with temperature.[4][10]
-
Controlled Addition: Prepare a solution of the unsymmetrical ketone and add it slowly over several hours to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst using a syringe pump. This can dramatically favor the formation of one regioisomer.[11][12]
-
Analysis: After each optimization step, carefully analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | Generic Base (e.g., NaOH) | Pyrrolidine or TABO | Increased selectivity for the 2-substituted product. |
| Temperature | Room Temperature | 75 °C | Potentially higher regioselectivity.[4] |
| Addition | All reagents mixed at once | Slow addition of ketone | Significant improvement in the regioisomeric ratio. |
Guide 2: Challenges in Direct C-H Functionalization
Problem: You are attempting a direct C-H functionalization of a 1,8-naphthyridine, but you are observing a mixture of products or no reaction at all.
Causality Analysis: The regioselectivity of direct C-H functionalization is governed by the electronic properties of the 1,8-naphthyridine ring and, if applicable, the directing group used. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic or radical attack. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.
Strategic Approach to C-H Functionalization:
Caption: Strategic approach to C-H functionalization.
Experimental Protocol for Regioselective C-H Arylation:
This is a general protocol and may require optimization for your specific substrate.
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 1,8-naphthyridine substrate, the arylating agent (e.g., an aryl halide or boronic acid), the palladium catalyst (e.g., Pd(OAc)₂), and any necessary ligands or additives.
-
Solvent Addition: Add the appropriate dry solvent.
-
Reaction: Heat the reaction mixture to the optimized temperature and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an appropriate aqueous work-up, and purify the product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. | The ligand can have a profound effect on both reactivity and selectivity. |
| Directing Group | If applicable, ensure the directing group is robust under the reaction conditions. | The directing group is key to achieving high regioselectivity in many C-H functionalization reactions.[19] |
| Oxidant/Additive | The choice of oxidant (for oxidative C-H functionalization) or base is critical. | These reagents are often involved in the rate-determining step of the catalytic cycle. |
Purification Strategies for Regioisomers
Q5: My reaction has produced an unavoidable mixture of regioisomers. What are the best methods for their separation?
A5: Separating regioisomers can be challenging due to their similar physical properties. However, several techniques can be effective:
-
Column Chromatography: This is the most common method. A systematic screening of different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) is often necessary to find conditions that provide adequate separation.[25]
-
Preparative HPLC: For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.
-
Crystallization: If one of the regioisomers is a solid and has a significantly different solubility profile than the other, fractional crystallization can be a highly effective and scalable purification method. Experiment with a variety of solvents and solvent mixtures.[16]
-
Acid-Base Extraction: If the basicity of the nitrogen atoms in the naphthyridine ring is sufficiently different between the two regioisomers due to the electronic effects of the substituents, a careful acid-base extraction might be employed for separation.[16][25]
References
- Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry. [Link]
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]
- Regioselective synthesis of functionalized[6][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]
- Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
- Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
- A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
- Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco. [Link]
- Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
- Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. [Link]
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
- Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation.
- Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters. [Link]
- Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society. [Link]
- Design and Synthesis of 8-Hydroxy-[10][26]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
- Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. Accounts of Chemical Research. [Link]
- How to separ
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
- Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry. [Link]
- Advances in Cross-Coupling Reactions. MDPI. [Link]
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands.
- Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. Organic Letters. [Link]
Sources
- 1. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi-res.com [mdpi-res.com]
- 23. [PDF] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Welcome to the technical support center for the scale-up synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the nuances of the Friedländer annulation for the naphthyridine core, the critical side-chain oxidation, and the final acetal formation, providing practical, field-tested advice to overcome common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the general synthetic strategy for this compound?
The most common and logical synthetic route is a two-stage process. First, the core heterocyclic structure, 6-fluoro-2-methyl-1,8-naphthyridine, is synthesized via a Friedländer annulation. This is followed by the functionalization of the 2-methyl group, which involves an oxidation to the corresponding aldehyde (2-formyl-6-fluoro-1,8-naphthyridine) and subsequent acetalization to yield the final product.
Q2: Why is the Friedländer annulation often challenging to scale up?
Traditional Friedländer syntheses can be problematic on a larger scale due to harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions and decreased yields.[1] However, recent methodologies have focused on greener, more sustainable approaches using milder catalysts like ionic liquids (e.g., choline hydroxide) in aqueous media, which can be more amenable to scale-up.[2][3]
Q3: What are the primary safety concerns when handling reagents for this synthesis?
A key concern is the use of selenium dioxide for the oxidation of the 2-methyl group. Selenium compounds are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The disposal of selenium-containing waste must also be handled according to institutional and environmental regulations.
Q4: How stable is the final product, this compound?
The dimethoxymethyl group is an acetal, which is known to be sensitive to acidic conditions.[4] Exposure to even mild acids, particularly in the presence of water, can lead to hydrolysis back to the aldehyde. Therefore, acidic conditions should be avoided during workup and purification. The compound is generally stable under neutral and basic conditions.[5]
Part 2: Troubleshooting Guide: A Staged Approach
This in-depth guide provides a question-and-answer format to address specific issues you may encounter during each stage of the synthesis.
Stage 1: Friedländer Annulation for 6-Fluoro-2-methyl-1,8-naphthyridine
The initial step involves the condensation of 2-amino-5-fluoronicotinaldehyde with acetone to form the naphthyridine core.
Q: My Friedländer reaction is giving a low yield on a larger scale. What are the likely causes and how can I improve it?
A: Low yields on scale-up are often due to inefficient mixing, localized overheating, or incomplete reaction.
-
Probable Cause 1: Inefficient Catalysis. Traditional strong acid or base catalysts can cause side reactions at scale.
-
Solution: Consider switching to a milder, more efficient catalytic system. For instance, using choline hydroxide in water at around 50°C has been shown to give excellent yields on a gram scale and is more environmentally benign.[2] This system often simplifies workup as the catalyst can be easily separated.[2]
-
-
Probable Cause 2: Poor Solubility of Starting Materials. As the reaction volume increases, ensuring all reactants are in solution can become challenging.
-
Solution: If using an aqueous system, ensure the 2-amino-5-fluoronicotinaldehyde is fully dissolved before proceeding. For solvent-free conditions, which have been reported, ensure efficient stirring to create a homogenous reaction mixture.[6]
-
-
Probable Cause 3: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. On a gram scale with choline hydroxide, reactions are typically complete within 6-12 hours.[6]
-
Experimental Protocol: Gram-Scale Synthesis of 6-Fluoro-2-methyl-1,8-naphthyridine [2]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluoronicotinaldehyde (1 equivalent).
-
Add acetone (3 equivalents) and water (sufficient to dissolve the starting material).
-
Add choline hydroxide (1 mol%) to the stirred mixture.
-
Purge the flask with an inert gas (e.g., nitrogen) and heat the mixture to 50°C.
-
Maintain stirring at 50°C and monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Stage 2: Oxidation of the 2-Methyl Group
This is a critical and often challenging step. The most cited method involves selenium dioxide (SeO₂), but alternatives should be considered for larger scales.
Q: The SeO₂ oxidation of my 6-fluoro-2-methyl-1,8-naphthyridine is messy and gives a low yield of the desired aldehyde. What can I do?
A: SeO₂ oxidations are notoriously difficult to optimize and scale up due to the heterogeneous nature of the reaction and the formation of selenium byproducts.
-
Probable Cause 1: Over-oxidation. The aldehyde product can be further oxidized to the carboxylic acid.
-
Solution: Use a stoichiometric amount of SeO₂ (typically 1.1-1.2 equivalents). Carefully control the reaction temperature; initial refluxing in a solvent like dioxane is common, but lower temperatures might be necessary to improve selectivity. One study on a similar naphthyridine system performed the oxidation at 50-55°C.[7]
-
-
Probable Cause 2: Formation of Selenium Byproducts. The formation of red elemental selenium can coat the product and make purification difficult.
-
Solution: After the reaction, the selenium can be removed by filtration. However, fine selenium particles can be challenging to remove completely. A workup procedure involving a sulfite wash can help to reduce selenium residues.
-
-
Probable Cause 3: Incomplete Reaction. The methyl group is not fully oxidized.
-
Solution: Ensure efficient stirring to keep the SeO₂ suspended. Longer reaction times may be necessary, but this must be balanced against the risk of over-oxidation.
-
Q: Are there more scalable and less toxic alternatives to SeO₂ for this oxidation?
A: Yes, several alternative methods for benzylic-type oxidations are worth considering for scale-up.
-
Alternative 1: Pyridine N-oxide with Silver Oxide. This system can oxidize benzylic halides to aldehydes under mild conditions.[8] This would require a two-step process from the methyl group (bromination then oxidation), but may offer a cleaner reaction profile.
-
Alternative 2: Metal-Catalyzed Aerobic Oxidation. Systems using catalysts like cobalt or iron salts with N-hydroxyphthalimide (NHPI) and molecular oxygen (or air) as the oxidant are greener and potentially more scalable.[9]
-
Alternative 3: DMAP/Benzyl Bromide Catalyzed Oxidation with O₂. This metal-free system has been shown to be effective for the oxidation of methyl aromatics.[10]
Data Presentation: Comparison of Oxidation Methods
| Method | Oxidant | Typical Conditions | Pros | Cons | Scale-Up Feasibility |
| Riley Oxidation | SeO₂ | Dioxane, reflux | Direct oxidation | Toxic, selenium waste, over-oxidation | Moderate, with significant waste handling challenges |
| Pyridine N-oxide | Pyridine N-oxide/Ag₂O | Acetonitrile, 50°C | Mild conditions | Requires prior halogenation, silver waste | Good, but adds a synthetic step |
| Aerobic Oxidation | O₂/Air with Co or Fe catalyst | Acetonitrile or acetic acid, 25-80°C | Green, catalytic | May require optimization for specific substrate | Excellent, with proper catalyst selection |
Stage 3: Acetalization to this compound
The final step is the protection of the aldehyde as a dimethyl acetal.
Q: I am losing a significant amount of my product during the acetalization workup. What is happening?
A: The most likely cause is the hydrolysis of the acetal group due to the presence of acid.
-
Probable Cause: Acidic Workup. Acetals are unstable in acidic aqueous environments.[4] Any acidic washes will hydrolyze the product back to the aldehyde.
-
Solution: Use a strictly neutral or slightly basic workup. Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Ensure all aqueous solutions are thoroughly removed before concentrating the product.
-
Q: My acetalization reaction is not going to completion. How can I drive it forward?
A: Acetal formation is an equilibrium process.
-
Probable Cause: Presence of Water. Water is a byproduct of the reaction and its presence will shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and a dehydrating agent. A common method is to use trimethyl orthoformate as both a reagent and a water scavenger. The reaction is typically catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TSA). After the reaction is complete, it is crucial to neutralize the acid before workup.
-
Experimental Protocol: Acetalization of 2-Formyl-6-fluoro-1,8-naphthyridine
-
Dissolve 2-formyl-6-fluoro-1,8-naphthyridine (1 equivalent) in anhydrous methanol.
-
Add trimethyl orthoformate (3-5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a base, such as triethylamine or a saturated solution of sodium bicarbonate, to neutralize the p-TSA.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel, using a non-acidic eluent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to neutralize the silica).
Part 3: Visualization & Workflow
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow: Low Yield in Oxidation Step
Caption: Decision workflow for troubleshooting low yields in the oxidation step.
References
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. (n.d.).
- Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Institutes of Health. (n.d.).
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (2021).
- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Der Pharma Chemica. (2016).
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. (2024).
- Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. MDPI. (2018).
- 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. National Institutes of Health. (2016).
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. (2021).
- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. (2016).
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. (2021).
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. (1989).
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health. (2005).
- Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. PubMed. (2001).
- [-Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-]. Organic Syntheses. (n.d.).
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. (2005).
- The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. National Academy of Sciences of Ukraine. (2022).
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. (2016).
- Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. (2018).
- Efficient Cartridge Purification for Producing High Molar Activity [18F]fluoro-glycoconjugates via Oxime Formation. PubMed. (2019).
- Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. (2012).
- Selenium Dioxide added dropwise to cyclopentanone in an oxidative pathway towards cyclopentane-1,2-diketone. The maroon color is the reduced selenium metal precipitating from solution after it reacts. Reddit. (2021).
- 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. National Institutes of Health. (2019).
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal. (n.d.).
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. (2020).
- [No title found]. pubs.acs.org. (n.d.).
- Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem. YouTube. (2024).
- Process for preparing substituted acetals of malondialdehyde. Google Patents. (n.d.).
- This compound. PubChem. (n.d.).
- Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. (2022).
- Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. (2018).
- Heterocycles in Medicinal Chemistry. National Institutes of Health. (2019).
- Synthesis of Heterocycles by HNTf2-Catalyzed C–H Functionalization of Vinyldiazo Compounds with 3-Phenyl-3-hydroxyisoindolinone. NSF Public Access Repository. (2024).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. (2013).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Naphthyridines: A Comparative Mechanistic Guide to Voreloxin and 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine in Oncology Research
An In-Depth Mechanistic Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, the 1,8-naphthyridine scaffold has emerged as a privileged structure, giving rise to compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of the mechanisms of action of two molecules from this class: the clinically evaluated compound voreloxin and the less-characterized 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. While voreloxin's mode of action is well-documented, this guide will also explore the potential mechanistic pathways of this compound based on the known biological activities of its structural class, highlighting areas where further experimental validation is critically needed.
Introduction: The 1,8-Naphthyridine Scaffold in Cancer Therapy
The 1,8-naphthyridine core, a heterocyclic aromatic compound, has proven to be a versatile template for the design of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][2] This has led to the development of numerous 1,8-naphthyridine-based compounds, some of which have entered clinical trials.[3] Voreloxin stands out as a prime example of a clinically investigated 1,8-naphthyridine derivative. In contrast, this compound remains a compound of interest primarily from a chemical synthesis perspective, with its biological activity yet to be extensively reported in peer-reviewed literature.
Voreloxin: A Dual-Action Agent Targeting DNA Integrity
Voreloxin is a first-in-class anticancer agent that has been evaluated in clinical trials for the treatment of acute myeloid leukemia (AML) and other malignancies.[4][5][6] Its mechanism of action is characterized by a dual assault on the cancer cell's genetic material, combining DNA intercalation with the poisoning of a critical nuclear enzyme.
Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition
Voreloxin's planar naphthyridine structure allows it to insert itself between the base pairs of the DNA double helix, a process known as DNA intercalation.[7][8] This physical disruption of the DNA structure interferes with essential cellular processes like replication and transcription.[1][9]
Beyond simple intercalation, voreloxin also acts as a topoisomerase II poison.[8][10] Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to resolve topological problems during replication and transcription. Voreloxin stabilizes the covalent complex between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands.[11][12] This leads to the accumulation of permanent, lethal double-strand breaks.
Downstream Cellular Consequences
The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, culminating in programmed cell death (apoptosis). Key downstream effects of voreloxin treatment include:
-
G2 Cell Cycle Arrest: The cell's DNA damage checkpoints are activated, leading to a halt in the G2 phase of the cell cycle to prevent the propagation of damaged DNA.[8][12]
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes apoptosis, a controlled self-destruction process that eliminates the damaged cell.[10][12]
Importantly, voreloxin's activity has been shown to be independent of the p53 tumor suppressor protein status, which is often mutated in cancer, and it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[10]
This compound: A Mechanistic Exploration
As of early 2026, there is a notable absence of published experimental data detailing the specific biological activities and mechanism of action of this compound. However, by examining the known activities of the broader 1,8-naphthyridine class, we can postulate potential avenues for its anticancer effects that warrant experimental investigation.
Potential Mechanisms of Action
The 1,8-naphthyridine scaffold is a versatile pharmacophore, and its derivatives have been shown to exert their anticancer effects through various mechanisms:
-
Topoisomerase Inhibition: Similar to voreloxin, other 1,8-naphthyridine derivatives have been reported to inhibit topoisomerase enzymes.[11][12] The planar nature of the naphthyridine ring is conducive to DNA intercalation, a common feature of many topoisomerase poisons.
-
Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[10] These include receptor tyrosine kinases like EGFR and c-Met, as well as intracellular kinases such as Casein Kinase 2 (CK2).[1][10]
-
Induction of Apoptosis: Regardless of the primary molecular target, the ultimate outcome of many effective anticancer agents is the induction of apoptosis. Various 1,8-naphthyridine derivatives have been shown to induce apoptosis in cancer cells through diverse signaling pathways.[4][8]
Comparative Summary and Future Directions
The following table summarizes the known and potential mechanisms of action for voreloxin and this compound.
| Feature | Voreloxin | This compound |
| Primary Mechanism | DNA Intercalation & Topoisomerase II Poisoning[7][8] | Not experimentally determined. Potential for topoisomerase inhibition, kinase inhibition, or other mechanisms based on the 1,8-naphthyridine scaffold.[10][11][12] |
| Downstream Effects | G2 Cell Cycle Arrest, Apoptosis[8][10][12] | Not experimentally determined. Likely to involve cell cycle arrest and apoptosis if active as an anticancer agent.[4][8] |
| Clinical Status | Clinically evaluated for AML and other cancers[4][5][6] | No reported clinical or preclinical biological studies. |
For drug development professionals, voreloxin serves as a well-characterized example of a successful 1,8-naphthyridine-based anticancer agent. The detailed understanding of its mechanism provides a roadmap for the development of second-generation compounds with improved efficacy and safety profiles.
For researchers, the dearth of information on this compound presents an opportunity. The structural similarity to a class of compounds with known anticancer activity suggests that this molecule could be a valuable starting point for a drug discovery program. Future research should focus on a comprehensive biological evaluation of this compound, including in vitro cytotoxicity screening against a panel of cancer cell lines, followed by detailed mechanistic studies to identify its molecular target(s) and downstream effects.
Experimental Protocols
To facilitate further research into the mechanism of action of novel 1,8-naphthyridine derivatives, the following are representative experimental protocols.
Protocol 1: Topoisomerase II DNA Relaxation Assay
This assay determines if a compound inhibits the ability of topoisomerase II to relax supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (dissolved in DMSO)
-
Etoposide (positive control)
-
10% SDS (stop solution)
-
6X DNA loading dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA (e.g., 250 ng), and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase IIα (e.g., 1 unit).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS.
-
Add 6X DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA isoforms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Voreloxin and this compound represent two ends of the drug development spectrum for the 1,8-naphthyridine class. Voreloxin's well-defined dual mechanism of DNA intercalation and topoisomerase II poisoning provides a strong foundation for its clinical evaluation and for the design of new anticancer agents. In contrast, this compound is an unexplored entity. The potential for this and other novel 1,8-naphthyridine derivatives to act through various anticancer mechanisms, including topoisomerase inhibition and kinase modulation, underscores the need for continued research in this promising area of medicinal chemistry. The experimental frameworks provided in this guide offer a starting point for the scientific community to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chem Biol Drug Des.[Link]
- Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. (n.d.). Cancer Chemother Pharmacol.[Link]
- Voreloxin, Anti-Cancer Quinolone Derivative. (2010). Clinical Trials Arena.[Link]
- Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. (2010). PLoS One.[Link]
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Taylor & Francis Online.[Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). Arch Pharm (Weinheim).[Link]
- Intercalation (biochemistry). (n.d.). Wikipedia.[Link]
- The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. (2011).
- Drug-DNA intercalation: from discovery to the molecular mechanism. (2013). Adv Protein Chem Struct Biol.[Link]
- DNA intercalators as anticancer agents. (n.d.).
- Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? (2014). J Pharm Pharmacol.[Link]
- Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. (2010). PLoS One.[Link]
- The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. (2011).
- A phase II study of voreloxin as single agent therapy for elderly patients (pts) with newly diagnosed acute myeloid leukemia (AML). (2009).
- Voreloxin Granted Orphan Drug Status for Acute Myeloid Leukemia. (2009). Medscape.[Link]
- Voreloxin Gets Orphan Drug Status for Acute Myeloid Leukemia. (n.d.). CancerNetwork.[Link]
- Voreloxin. DNA-intercalating drug topoisomerase II inhibitor oncolytic. (2009). Drugs of the Future.[Link]
- Phase II multicenter trial of voreloxin as second-line therapy in chemotherapy-sensitive or refractory small cell lung cancer. (2012). J Thorac Oncol.[Link]
- Study of Voreloxin (Vosaroxin) in Older Patients With Untreated Acute Myeloid Leukemia. (n.d.). ClinicalTrials.gov.[Link]
- Sunesis Pharmaceuticals, Inc. Initiates Phase 2 Clinical Trial of Voreloxin (SNS-595) in Acute Myeloid Leukemia. (2008). BioSpace.[Link]
- This compound. (n.d.). PubChem.[Link]
- Antimicrobial Activity of Naphthyridine Deriv
- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. (n.d.).
- This compound. (n.d.). Amerigo Scientific.[Link]
- Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar.[Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.).
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI.[Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). Arch Pharm (Weinheim).[Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a putative topoisomerase II (Topo II) inhibitor. It offers a comparative analysis with established Topo II inhibitors, etoposide and doxorubicin, and furnishes detailed experimental protocols to support the validation process. The narrative is structured to provide not only methodological steps but also the scientific rationale underpinning each experimental choice, ensuring a robust and well-substantiated evaluation.
Introduction: The Critical Role of Topoisomerase II in Cancer Therapy
Topoisomerase II is a vital nuclear enzyme essential for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation.[1] It transiently cleaves both strands of a DNA duplex to allow another to pass through, thereby resolving DNA tangles and supercoils.[2] This indispensable function is particularly heightened in rapidly proliferating cancer cells, making Topo II an attractive and well-validated target for anticancer drug development.[2]
Drugs targeting Topo II are broadly classified into two categories: Topo II poisons and Topo II catalytic inhibitors.[3] Topo II poisons, such as the widely used chemotherapeutic agents etoposide and doxorubicin, stabilize the transient "cleavable complex" formed between Topo II and DNA.[4][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[6] Catalytic inhibitors, on the other hand, interfere with the enzyme's catalytic cycle without trapping the cleavable complex.[3]
The 1,8-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer effects.[7][8][9] This guide focuses on the validation of a novel 1,8-naphthyridine derivative, this compound, as a potential Topo II inhibitor.
Mechanism of Action: A Comparative Overview
To effectively validate this compound, its mechanism of action must be benchmarked against well-characterized Topoisomerase II inhibitors.
-
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a non-intercalating Topo II poison.[2][5] It stabilizes the Topo II-DNA cleavage complex, preventing the re-ligation of the double-strand break.[4][10] This leads to the accumulation of DNA damage, which is particularly cytotoxic to rapidly dividing cancer cells that heavily rely on Topo II activity.[4]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin also functions as a Topo II poison.[11] Its proposed mechanism involves intercalation into the DNA at the site of cleavage, thereby stabilizing the Topo II-DNA complex and inhibiting the re-ligation step.[2] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[11]
The validation of this compound will necessitate experiments designed to determine if it acts as a Topo II poison, a catalytic inhibitor, or through an entirely different mechanism.
Figure 1: Simplified diagram of the Topoisomerase II catalytic cycle and points of inhibition.
Experimental Validation: A Step-by-Step Guide
The following experimental workflow provides a robust pathway for validating the Topo II inhibitory activity of this compound.
Figure 2: Experimental workflow for validating a novel Topoisomerase II inhibitor.
These cell-free assays are crucial for establishing direct interaction and inhibition of the Topo II enzyme.
3.1.1. Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA.[6][12] Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topo II assay buffer, ATP, and supercoiled pBR322 DNA.[6]
-
Compound Addition: Add varying concentrations of this compound, etoposide (positive control), doxorubicin (positive control), and a vehicle control (e.g., DMSO).
-
Enzyme Initiation: Add purified human Topoisomerase IIα to each tube to start the reaction.[6]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[13]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[12]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.[6]
3.1.2. Topoisomerase II kDNA Decatenation Assay
This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[14][15] Active inhibitors will prevent the release of individual minicircles.[6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 10x Topo II assay buffer, ATP, and kDNA.[16]
-
Compound Addition: Add serial dilutions of the test compound and controls as in the relaxation assay.
-
Enzyme Initiation: Add purified human Topoisomerase IIα.[16]
-
Incubation: Incubate at 37°C for 30 minutes.[15]
-
Reaction Termination and Digestion: Stop the reaction and digest the enzyme with a stop solution containing SDS and proteinase K.[13]
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.[13]
-
Visualization: Stain the gel and visualize under UV light. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[13]
These assays are essential to determine the compound's activity in a biological context and its potential as a therapeutic agent.
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.[17][19]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, etoposide, and doxorubicin for 48-72 hours. Include a vehicle control.[17][19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[19]
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution like DMSO.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.[19]
Data Presentation and Comparative Analysis
A clear and concise presentation of the experimental data is crucial for a thorough comparison.
Table 1: Comparative Inhibitory Activity against Topoisomerase II (Biochemical Assays)
| Compound | DNA Relaxation IC50 (µM) | kDNA Decatenation IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Etoposide | 47.5 ± 2.2[6] | Literature Value |
| Doxorubicin | Literature Value | Literature Value |
Note: IC50 values for etoposide and doxorubicin can vary depending on the specific assay conditions and should be determined in parallel with the test compound for accurate comparison.
Table 2: Comparative In Vitro Cytotoxicity (Cell-Based Assays)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | Experimental Value |
| HeLa | Experimental Value | |
| Etoposide | MCF-7 | Literature/Experimental Value |
| HeLa | Literature/Experimental Value | |
| Doxorubicin | MCF-7 | Literature/Experimental Value |
| HeLa | Literature/Experimental Value |
Note: The selection of cancer cell lines should be relevant to the potential therapeutic application of the compound.
Conclusion and Future Directions
The validation of this compound as a Topoisomerase II inhibitor requires a multi-faceted approach. The biochemical assays will provide direct evidence of enzyme inhibition, while the cell-based assays will demonstrate its potential as a cytotoxic agent. A direct comparison with established drugs like etoposide and doxorubicin will be critical in assessing its potency and potential clinical relevance.
Should the initial validation prove successful, further studies would be warranted to elucidate the precise mechanism of action (i.e., Topo II poison vs. catalytic inhibitor), investigate its effect on the cell cycle, and evaluate its efficacy and toxicity in preclinical in vivo models. The 1,8-naphthyridine core holds significant promise, and a thorough, systematic validation is the first step toward realizing its therapeutic potential.
References
- Topoisomerase inhibitor. In: Wikipedia. [Link]
- What is the mechanism of Etoposide?
- Etoposide exerts its mechanism of action by targeting and disrupting...
- Molecular mechanism of action of doxorubicin (TOPIIA-topoisomerase II,...
- Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Curr Protoc Pharmacol. [Link]
- Topoisomerase Assays. Curr Protoc. [Link]
- Molecular mechanisms of etoposide. Cell Mol Life Sci. [Link]
- Targeting DNA topoisomerase II in cancer chemotherapy.
- Human Topoisomerase II Relax
- The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane. Cardiovasc Toxicol. [Link]
- Topoisomerase II inhibitors. BIOCEV. [Link]
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chem Biodivers. [Link]
- DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods Mol Biol. [Link]
- Human Topoisomerase II Decaten
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch Pharm (Weinheim). [Link]
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- Cytotoxicity MTT Assay Protocols and Methods.
Sources
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
comparative study of 6-fluoro-1,8-naphthyridine derivatives in cancer therapy
In the ever-evolving landscape of cancer therapy, the quest for novel small molecules with high efficacy and favorable safety profiles is paramount. Among the privileged heterocyclic scaffolds in medicinal chemistry, the 1,8-naphthyridine core has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comprehensive comparative analysis of 6-fluoro-1,8-naphthyridine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action. The inclusion of a fluorine atom at the C-6 position has been a strategic design element, often enhancing metabolic stability and influencing electronic properties, thereby modulating biological activity.
The Strategic Advantage of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system, a bioisostere of quinoline and other fused bicyclic heteroaromatics, has garnered significant attention in drug discovery due to its ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation.[1][2] Several 1,8-naphthyridine derivatives have been investigated as potential anticancer agents, with some advancing to clinical trials.[3] Their planar structure allows for effective interaction with DNA, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating target binding.
Comparative Analysis of C-7 Substituted 6-Fluoro-1,8-Naphthyridine-3-Carboxylic Acids
A systematic investigation into 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has revealed critical insights into their anticancer potential.[2][4] The following sections compare derivatives with varying substituents at the C-7 position, highlighting the profound impact of these modifications on cytotoxic activity.
Influence of C-7 Amino Substituents on Cytotoxicity
The nature of the substituent at the C-7 position plays a pivotal role in determining the cytotoxic potency of these compounds. A comparative study of various amine derivatives demonstrated that cyclic amines, particularly aminopyrrolidine moieties, confer superior activity compared to other amines or thioether derivatives.[4]
| Compound ID | C-7 Substituent | P388 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| 1a | 3-aminopyrrolidinyl | 0.083 | 0.33 |
| 1b | 3-amino-3-methylpyrrolidinyl | 0.041 | 0.16 |
| 1c | trans-3-amino-4-methoxypyrrolidinyl | 0.049 | 0.19 |
| Etoposide | - | 0.18 | 0.71 |
| (Data synthesized from[4]) |
As evidenced in the table, the introduction of aminopyrrolidine derivatives at the C-7 position leads to potent cytotoxic activity against both murine P388 leukemia and human A549 lung carcinoma cell lines, with several compounds exhibiting greater potency than the established anticancer drug, etoposide.[4] The stereochemistry and substitution on the pyrrolidine ring further modulate this activity.
The Impact of the C-6 Fluoro Group
A key aspect of this comparative analysis is the influence of the fluorine atom at the C-6 position. Interestingly, studies have shown that the 6-unsubstituted 1,8-naphthyridine analogue can exhibit even more potent cytotoxic activity against certain cell lines than its 6-fluoro counterpart.[1] For instance, the 6-unsubstituted version demonstrated twice the potency against murine P388 leukemia compared to the 6-fluoro analogue.[1] This finding underscores the nuanced role of fluorine in modulating biological activity and highlights that its inclusion is not universally beneficial for all cancer cell lines.
Mechanism of Action: Targeting Topoisomerase II
A primary mechanism through which many 1,8-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase II.[3][5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[6] By stabilizing the cleavable complex between topoisomerase II and DNA, these derivatives lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Experimental Protocols
General Synthesis of 7-Substituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids
The synthesis of these derivatives typically follows a multi-step pathway, beginning with the construction of the core 1,8-naphthyridine ring system, followed by the introduction of the desired substituents.
Step-by-Step Methodology:
-
Synthesis of the Naphthyridine Core: The core is typically assembled via a Gould-Jacobs reaction or a similar cyclization strategy, starting from appropriately substituted pyridines.
-
N-1 Alkylation/Arylation: The nitrogen at the 1-position is then substituted, for example, with a 2-thiazolyl group, which has been shown to be beneficial for antitumor activity.[4]
-
C-7 Substitution: The key C-7 substituent is introduced via nucleophilic aromatic substitution, where a halogen at the C-7 position is displaced by the desired amine.
-
Ester Hydrolysis: Finally, a terminal ester group at the C-3 position is hydrolyzed to the corresponding carboxylic acid, which is often crucial for activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the 6-fluoro-1,8-naphthyridine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.[7]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, human topoisomerase II, and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to decatenate the kDNA into individual minicircles.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS).
-
Protein Digestion: Proteinase K is added to digest the enzyme.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles and an accumulation of catenated kDNA.
Conclusion and Future Perspectives
The 6-fluoro-1,8-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The comparative analysis of various derivatives has demonstrated that strategic modifications, particularly at the C-7 position, can significantly enhance cytotoxic potency. While the 6-fluoro substitution can be beneficial, the superior activity of some 6-unsubstituted analogues suggests that a nuanced, target-specific approach to substitution is necessary. The primary mechanism of action via topoisomerase II inhibition provides a solid rationale for their anticancer effects. Future research should focus on optimizing the pharmacokinetic properties of these potent compounds and exploring their efficacy in in vivo models to translate these promising preclinical findings into clinically viable cancer therapies.
References
- Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097–2109. [Link]
- Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575. [Link]
- Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., & Chiba, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. PubMed. [Link]
- Kim, J. S., Sun, Q., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
- Abdel-Aziz, A. A.-M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]
- Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 772–781. [Link]
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. [Link]
- Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current Protocols in Pharmacology, Chapter 3, Unit3.3. [Link]
Sources
- 1. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cancer Cell Selectivity of Novel 1,8-Naphthyridine Analogs: A Case Study Framework for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
This guide provides a comprehensive framework for evaluating the cancer cell selectivity of novel therapeutic candidates, using the hypothetical compound 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a primary example. As a member of the 1,8-naphthyridine class of heterocyclic compounds, which are known to possess a wide range of biological activities including antimicrobial and anticancer properties, this molecule represents a promising starting point for a drug discovery campaign. The core principle of a successful anticancer agent is its ability to induce cytotoxicity in malignant cells while sparing healthy, non-cancerous cells. This guide outlines the essential experimental workflows, provides detailed, self-validating protocols, and establishes a data interpretation framework to rigorously assess this selectivity.
Our approach is grounded in a comparative analysis. The performance of our lead compound will be benchmarked against both a well-established chemotherapeutic agent, Cisplatin, known for its potent but often non-selective cytotoxicity, and a relevant, published 1,8-naphthyridine derivative to understand the impact of specific chemical modifications.
The Rationale: Why Focus on 1,8-Naphthyridine Scaffolds?
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, allows it to function as an effective DNA intercalator or as a ligand for various enzymes crucial to cell survival and proliferation. Many derivatives have been shown to exert anticancer effects by inhibiting topoisomerases, enzymes that are vital for resolving DNA topological problems during replication and transcription. Cancer cells, due to their high replicative rate, are often more sensitive to topoisomerase inhibition than quiescent, healthy cells, providing a theoretical basis for selectivity.
The specific substitutions on the naphthyridine ring—in this case, a dimethoxymethyl group at position 2 and a fluorine atom at position 6—are critical design elements. The fluorine atom can enhance metabolic stability and cell permeability, while the dimethoxymethyl group may influence solubility and target engagement. The central hypothesis is that these modifications will confer enhanced potency and, crucially, improved selectivity for cancer cells over normal cells.
Experimental Design: A Multi-Faceted Approach to Quantifying Selectivity
To build a robust and trustworthy assessment, we employ a tiered approach. We begin with a broad screen to determine general cytotoxicity and then move to more specific assays to elucidate the mechanism of cell death.
Caption: A tiered experimental workflow for assessing anticancer selectivity.
Core Protocols: Ensuring Data Integrity
The trustworthiness of our findings hinges on meticulous experimental execution. The following protocols are standard, widely accepted methods that include internal controls for self-validation.
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549 - lung carcinoma) and non-cancerous cells (e.g., MRC-5 - normal lung fibroblast) in separate 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, the comparator naphthyridine, and Cisplatin in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle only" (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.
-
Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data must be presented clearly to allow for direct comparison. The primary metric for selectivity is the Selectivity Index (SI) , calculated as:
-
SI = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancerous Cells
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| This compound | A549 (Cancer) | 4.5 ± 0.6 | 11.1 |
| MRC-5 (Normal) | 50.0 ± 4.2 | ||
| Comparator Naphthyridine (e.g., N-ethyl deriv.) | A549 (Cancer) | 12.8 ± 1.1 | 3.5 |
| MRC-5 (Normal) | 45.1 ± 3.8 | ||
| Cisplatin (Reference Drug) | A549 (Cancer) | 2.1 ± 0.3 | 1.8 |
| MRC-5 (Normal) | 3.8 ± 0.5 |
Data shown are representative and for illustrative purposes.
From this hypothetical data, we can conclude that this compound exhibits a significantly higher selectivity for A549 cancer cells over MRC-5 normal cells compared to both the comparator naphthyridine and the standard chemotherapeutic, Cisplatin.
Mechanistic Insights: Unveiling the "Why"
The observation of a high SI value prompts an investigation into the underlying mechanism. As many 1,8-naphthyridine derivatives are known to target topoisomerases, a plausible mechanism involves the induction of DNA damage, leading to cell cycle arrest and subsequent apoptosis.
Caption: Hypothesized mechanism of action for the lead compound.
This proposed pathway suggests that the compound inhibits Topoisomerase II, leading to an accumulation of DNA damage. This damage activates the ATM/p53 signaling cascade, resulting in G2/M cell cycle arrest (via p21) and the initiation of apoptosis (via Bax). Cancer cells, often having a defective p53 pathway or being more reliant on topoisomerase activity, would be more susceptible to this insult than normal cells, providing a molecular explanation for the observed selectivity.
Conclusion and Future Directions
This guide outlines a robust, logical, and experimentally verifiable framework for assessing the cancer cell selectivity of a novel compound, this compound. By employing standardized cytotoxicity and apoptosis assays and benchmarking against relevant comparators, we can generate a clear Selectivity Index. The hypothetical data presented herein illustrates a promising profile for our lead compound, justifying further investigation into its mechanism of action.
Future work should focus on validating the proposed target engagement through direct enzymatic assays (e.g., a Topoisomerase II decatenation assay) and expanding the cell line panel to include diverse cancer types and additional non-cancerous cell lines. Ultimately, promising in vitro selectivity must be confirmed in preclinical in vivo models to assess therapeutic efficacy and systemic toxicity.
References
- Title: 1,8-Naphthyridine derivatives: a review of their biological activities. Source: Bioorganic & Medicinal Chemistry. URL:[Link]
- Title: Recent Advances of 1,8-Naphthyridine Derivatives as Anticancer Agents. Source: Current Medicinal Chemistry. URL:[Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted 6-Fluoro-1,8-Naphthyridines
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom at the 6-position has been a particularly fruitful strategy, often enhancing metabolic stability and potency. This guide focuses specifically on the critical role of substitutions at the 2-position of the 6-fluoro-1,8-naphthyridine ring system, providing a comparative analysis of how modifications at this site influence biological activity. We will delve into the causal relationships behind these observations, present supporting experimental data, and provide detailed protocols for researchers in the field.
The Strategic Importance of the 2-Position
The 2-position of the 1,8-naphthyridine ring offers a versatile handle for synthetic modification. Substituents at this position can project into solvent-exposed regions or interact with specific sub-pockets of a biological target, profoundly influencing the compound's pharmacological profile. Key considerations for modifications at this site include modulating physicochemical properties like solubility and lipophilicity, introducing new hydrogen bond donors or acceptors, and creating steric bulk to enhance selectivity or potency.
Comparative Analysis of 2-Position Modifications
The biological impact of substitutions at the 2-position is highly dependent on the therapeutic target. Below, we compare the structure-activity relationships (SAR) for two major areas where these compounds have shown significant promise: oncology and infectious diseases.
The 1,8-naphthyridine scaffold has been explored for the development of inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6]
-
2-Amino and Substituted Amino Groups: The introduction of an amino group at the 2-position provides a crucial hydrogen bond donor and a point for further derivatization. Simple 2-amino groups can establish key interactions with the hinge region of many kinases. Further substitution on this amino group allows for the exploration of deeper pockets within the ATP-binding site. For instance, linking anilines or other aromatic moieties can lead to potent inhibitors by accessing hydrophobic regions.
-
2-Aryl and 2-Heteroaryl Groups: The incorporation of aryl or heteroaryl rings at the 2-position can significantly enhance potency through π-π stacking interactions with aromatic residues in the active site. The substitution pattern on these appended rings is critical. For example, electron-withdrawing groups may modulate the electronics of the core, while polar groups can improve solubility and introduce new interactions.
-
2-Alkoxy and 2-Alkylthio Groups: These modifications serve to probe the steric and electronic requirements of the target. While generally less common than amino or aryl substitutions, they can be effective in fine-tuning the compound's profile, particularly its metabolic stability and pharmacokinetic properties.
A key takeaway in the context of anticancer activity is that the 6-fluoro substituent often enhances the overall potency of these kinase inhibitors. However, in some cases, a 6-unsubstituted analog has demonstrated even greater cytotoxic activity, highlighting the nuanced interplay between different positions on the naphthyridine core.[7][8]
Table 1: Comparative Cytotoxic Activity of 2-Substituted 1,8-Naphthyridine Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | 2-Position Substituent | IC50 (µM) | Reference |
| Staurosporine (Control) | - | 4.51 | [9] |
| 8b | Substituted Pyrazole | 3.19 | [9] |
| 10f | Substituted Pyridine | 2.30 | [9] |
| 4d | Substituted Phenyl | 1.68 | [9] |
| 8d | Substituted Pyrazole | 1.62 | [9] |
| 10c | Substituted Pyridine | 1.47 | [9] |
Note: The specific substitutions on the appended rings at the 2-position are complex and detailed in the source literature. This table illustrates the principle that various heterocyclic and aromatic groups at this position can yield highly potent compounds.[9]
The 6-fluoro-1,8-naphthyridine core is a well-established pharmacophore in the realm of fluoroquinolone antibiotics.[10][11][12] These agents exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13] While much of the SAR for this class has focused on the N-1, C-3, and C-7 positions, the C-2 position has also been explored.
Modifications at the 2-position in this context are less common, as the classic fluoroquinolone structure features a ketone at the 4-position and a carboxylic acid at the 3-position, which are critical for binding to the enzyme-DNA complex. However, novel derivatives that deviate from this classic structure have been investigated. For instance, the replacement of the 3-carboxylic acid with other groups and subsequent modification at the 2-position could lead to new classes of bacterial topoisomerase inhibitors.
Experimental Protocols
To ensure the reproducibility and integrity of SAR studies, standardized and well-validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 2-substituted 6-fluoro-1,8-naphthyridines.
This protocol outlines a common synthetic route, often involving a Friedländer-type annulation, for the preparation of the core scaffold, followed by functionalization.
Step-by-Step Methodology:
-
Condensation: React a 2-amino-5-fluoropyridine derivative with a suitable β-ketoester or equivalent in the presence of a catalyst (e.g., an N-heterocyclic carbene-copper complex) in a suitable solvent like water.[14] This step forms the pyridone ring of the naphthyridine core.
-
Chlorination: Treat the resulting naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 2-position to a chlorine atom. This creates a reactive intermediate for subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): React the 2-chloro intermediate with a desired amine (R-NH₂) in a suitable solvent (e.g., DMSO or NMP) often with heating, to introduce the amino substituent at the 2-position.
-
Purification: Purify the final compound using column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain the desired product with high purity.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
The Friedländer annulation is a robust and convergent method for constructing the 1,8-naphthyridine core.[14]
-
Conversion to the 2-chloro intermediate is a necessary activation step, as the hydroxyl group is a poor leaving group for nucleophilic substitution.
-
The choice of a high-boiling polar aprotic solvent for the SNAr step facilitates the reaction, which can often be sluggish.
This protocol describes a typical method to assess the inhibitory potency of a compound against a specific protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a peptide or protein that is a substrate for the kinase), and ATP solution. The compound to be tested should be dissolved in DMSO to create a stock solution and then serially diluted.
-
Assay Plate Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Self-Validating System:
-
Controls: Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle only, representing 0% inhibition) on each assay plate.
-
Z'-factor: Calculate the Z'-factor for the assay to ensure it is robust and suitable for screening. A Z'-factor > 0.5 is generally considered excellent.
Visualizing Key Relationships
To better understand the concepts discussed, the following diagrams illustrate the general SAR and the experimental workflow.
Caption: General SAR at the 2-position of 6-fluoro-1,8-naphthyridines.
Caption: Workflow from synthesis to SAR analysis.
Conclusion
The 2-position of the 6-fluoro-1,8-naphthyridine scaffold is a position of significant strategic importance for modulating biological activity. As demonstrated in the context of anticancer agents, the introduction of various amino, aryl, and heteroaryl substituents can lead to compounds with potent inhibitory activity against protein kinases. The specific choice of substituent allows for the fine-tuning of interactions within the target's active site, leading to improved potency and selectivity. While less explored for antibacterial applications, this position holds potential for the development of novel agents. The synthetic accessibility of the 2-position, coupled with robust in vitro screening methods, provides a powerful platform for medicinal chemists to continue exploring the therapeutic potential of this versatile scaffold.
References
- Chu, D. T., Fernandes, P. B., Claiborne, A. K., Gracey, E. H., & Pernet, A. G. (1986). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. Journal of Medicinal Chemistry, 29(11), 2363–2369. [Link]
- Cecchetti, V., Fravolini, A., Fucile, P., & Tabarrini, O. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 35(3), 518–525. [Link]
- Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(2), 170. [Link]
- Váradi, L., Gray, M., Groundwater, P. W., Hall, A. J., James, A. L., Orenga, S., Perry, J. D., & Anderson, R. J. (2012). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Organic & Biomolecular Chemistry, 10(19), 3826-3837. [Link]
- American Chemical Society. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
- Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097–2109. [Link]
- Semantic Scholar. (n.d.).
- Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
- Semantic Scholar. (n.d.).
- The Royal Society of Chemistry. (2012). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Organic & Biomolecular Chemistry. [Link]
- Semantic Scholar. (n.d.). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. [Link]
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
- Bieszczad, B., et al. (2022). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry, 87(10), 6673–6684. [Link]
- Nakatani, K. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.6. [Link]
- ResearchGate. (2017). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]
- da Silva, L. E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. International Journal of Molecular Sciences, 22(24), 13219. [Link]
- Popiół, J., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6653. [Link]
- Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.).
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Benchmarking Guide: Evaluating 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine Against Established Anticancer Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While significant strides have been made with the advent of targeted therapies and immunotherapies, the challenges of drug resistance and tumor heterogeneity persist. This necessitates a robust pipeline of novel chemical entities with diverse mechanisms of action. The 1,8-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide introduces a novel 1,8-naphthyridine derivative, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine , and provides a comprehensive framework for its preclinical benchmarking against established anticancer drugs.
Based on the known structure-activity relationships of similar 1,8-naphthyridine compounds, which have been shown to target key signaling pathways in cancer, we hypothesize that This compound functions as a novel kinase inhibitor. This guide will outline a rigorous, multi-faceted preclinical evaluation to test this hypothesis and to ascertain its therapeutic potential relative to current standards of care. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically sound and experimentally validated roadmap for assessing the anticancer efficacy of this promising new agent.
Experimental Design: A Multi-Tiered Approach to Preclinical Evaluation
A thorough preclinical assessment of a novel anticancer compound requires a systematic and multi-pronged approach. The following experimental workflow is designed to provide a comprehensive evaluation of the efficacy and mechanism of action of This compound , benchmarked against clinically relevant anticancer drugs.
Figure 1: A multi-tiered workflow for the preclinical evaluation of this compound.
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of our investigation focuses on characterizing the in vitro anticancer activity of This compound across a panel of human cancer cell lines. The selection of cell lines is critical and should represent diverse cancer types with well-characterized genetic backgrounds. For this study, we propose the use of:
-
A549 (Non-Small Cell Lung Cancer): Known to harbor KRAS mutations.
-
MCF-7 (Breast Cancer): Estrogen receptor-positive (ER+).
-
PC-3 (Prostate Cancer): Androgen-independent.
-
HCT116 (Colorectal Cancer): Represents a common gastrointestinal malignancy.
The benchmark drugs selected for comparison are established inhibitors of key oncogenic pathways:
-
Gefitinib: An Epidermal Growth Factor Receptor (EGFR) inhibitor.[3][4]
-
Palbociclib: A Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor.[5][6][7]
Cell Viability Assays: Quantifying Cytotoxicity
The primary assessment of anticancer activity involves determining the concentration-dependent cytotoxic effects of the test compound. We will employ two distinct and complementary assays to ensure the robustness of our findings.
Methodology:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
ATP-based Luminescence Assay: This assay quantifies the amount of ATP present in viable cells, providing a highly sensitive measure of cell viability.[12][13][14]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of This compound and the benchmark drugs (Gefitinib, Palbociclib, Etoposide) for 72 hours.
-
Assay Procedure:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For ATP-based assay: Add the lytic reagent to release ATP, followed by the luciferase/luciferin substrate. Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.
Hypothetical Comparative Data:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | 1.5 | 2.8 | 3.1 | 1.9 |
| Gefitinib | >50 | 5.2 | >50 | >50 |
| Palbociclib | 8.9 | 0.5 | 12.4 | 15.6 |
| Etoposide | 2.3 | 1.8 | 4.5 | 3.7 |
Apoptosis Induction: Unraveling the Mode of Cell Death
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we will utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[15][16][17][18][19]
Experimental Protocol:
-
Cell Treatment: Treat cells with the respective IC50 concentrations of This compound and benchmark drugs for 48 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Quadrant analysis for Annexin V/PI flow cytometry.
Cell Cycle Analysis: Investigating Effects on Cell Proliferation
To understand the impact of our novel compound on cell cycle progression, we will perform cell cycle analysis using propidium iodide staining and flow cytometry.[20][21][22]
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.
-
Fixation and Staining: Harvest the cells, fix them in 70% ethanol, and stain with a solution containing propidium iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Probing Key Signaling Pathways
Based on our hypothesis that This compound acts as a kinase inhibitor, we will use Western blotting to investigate its effect on key signaling proteins.[23][24][25][26][27]
Experimental Protocol:
-
Protein Extraction: Treat cells with the test compounds for 6-24 hours, then lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Cyclin D1, CDK4, PARP).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Part 2: In Vivo Validation in a Xenograft Model
Promising in vitro results must be validated in a relevant in vivo model to assess the compound's therapeutic potential in a more complex biological system. We will utilize a human tumor xenograft model in immunodeficient mice.[1][28][29][30]
Experimental Protocol:
-
Model Establishment: Subcutaneously implant A549 human lung cancer cells into the flank of athymic nude mice.
-
Treatment: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (dose to be determined by maximum tolerated dose studies)
-
Etoposide (as a positive control)
-
-
Efficacy Assessment: Measure tumor volume and body weight twice weekly.
-
Toxicity Evaluation: At the end of the study, collect major organs for histopathological analysis to assess any potential toxicity.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of This compound . The data generated from these studies will provide a clear understanding of its anticancer efficacy, mechanism of action, and safety profile in comparison to established anticancer drugs. Positive outcomes from this preclinical evaluation will provide a strong rationale for further development, including advanced preclinical toxicology studies and eventual progression towards clinical trials. The systematic approach outlined herein ensures a high degree of scientific rigor and provides a solid foundation for data-driven decision-making in the quest for novel cancer therapeutics.
References
- National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Comparison of MTT and ATP-based assays for the measurement of viable cell number. PubMed.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Targeting CDK4/6 for Anticancer Therapy. PubMed Central.
- American Chemical Society. (n.d.). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. ACS Publications.
- Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR).
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors?
- Wikipedia. (n.d.). Cell cycle analysis.
- Williams Cancer Institute. (2023, November 14). EGFR Inhibitors.
- University of Dundee. (n.d.). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Discovery - the University of Dundee Research Portal.
- National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- IP International Journal of Comprehensive and Advanced Pharmacology. (2021, April 1). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- SpringerLink. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
- Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer.
- Drugs.com. (2023, April 14). List of CDK 4/6 inhibitors + Uses, Types & Side Effects.
- EBSCO. (n.d.). Topoisomerase inhibitors. Research Starters.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- National Center for Biotechnology Information. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed.
- Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- YouTube. (2025, April 27). Topoisomerase Inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action.
- National Center for Biotechnology Information. (2023, January 28). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. PubMed Central.
- Wikipedia. (n.d.). CDK inhibitor.
- National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- International Journal of Pharmaceutical and Natural Sciences. (2011, February 28). Topoisomerase II Inhibitors in Cancer Treatment.
- RxList. (2021, October 25). How Do Antineoplastic EGFR Inhibitors Work? Uses, Side Effects, Drug Names.
- Susan G. Komen. (n.d.). CDK4/6 Inhibitors.
- AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- National Center for Biotechnology Information. (n.d.). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
- MDPI. (n.d.). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors.
- Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- Creative Biolabs. (n.d.). Xenograft Models.
- JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
- International Journal of Pharmaceutical Sciences and Research. (2021, April 1). PRECLINICAL EXPERIMENTAL SCREENING MODELS FOR THE ASSESSMENT OF ANTI-CANCER DRUGS.
- National Center for Biotechnology Information. (n.d.). Preclinical screening methods in cancer. PubMed Central.
- American Association for Cancer Research. (2005, February 11). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches.
- National Center for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
- ResearchGate. (n.d.). Western blot analysis of the main signaling pathways. The data are the....
- Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- American Association for Cancer Research. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development.
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
Sources
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. drugs.com [drugs.com]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. Targeting CDK4/6 for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
- 7. drugs.com [drugs.com]
- 8. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. youtube.com [youtube.com]
- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 12. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 13. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 24. medium.com [medium.com]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. karger.com [karger.com]
- 29. crownbio.com [crownbio.com]
- 30. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine Activity
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][4] A critical step in the journey from a promising compound in a test tube to a life-saving therapeutic is establishing a robust in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the IVIVC of a novel 1,8-naphthyridine derivative, using the hypothetical compound 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a case study in the context of anticancer activity.
The Foundational Step: Comprehensive In Vitro Characterization
The initial evaluation of any potential drug candidate begins with a thorough in vitro assessment. This stage is crucial for determining the compound's potency, mechanism of action, and selectivity. For many 1,8-naphthyridine derivatives, a key anticancer mechanism is the inhibition of topoisomerase II, an enzyme vital for DNA replication and repair in rapidly dividing cancer cells.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[5]
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its cytotoxic effects.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Hypothetical In Vitro Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | 2.5 | 1.8 |
| Doxorubicin (Reference) | 0.5 | 0.8 |
Transitioning to a Living System: In Vivo Efficacy Evaluation
Positive in vitro results are the gateway to in vivo testing. The primary goal of in vivo studies is to determine if the compound's activity in a controlled cellular environment translates to a therapeutic effect in a complex living organism.
Experimental Protocol: Human Tumor Xenograft Model
This model involves implanting human tumor cells into immunocompromised mice, creating a tumor that can be used to assess the efficacy of anticancer compounds.
Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., athymic nude mice) in a pathogen-free environment for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intraperitoneal, oral). Administer the compound to the treatment group according to a predetermined dosing schedule. The control group should receive the vehicle only.
-
Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly. At the end of the study, calculate the tumor growth inhibition (TGI).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of laboratory animals.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| This compound | 20 mg/kg | 55 |
| Doxorubicin (Reference) | 5 mg/kg | 70 |
The Crucial Link: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., IC₅₀) and a relevant in vivo response (e.g., TGI). A strong IVIVC is highly valuable in drug development as it can reduce the reliance on extensive animal testing and help in optimizing dosing regimens.
Analyzing the Correlation
A direct correlation would imply that lower in vitro IC₅₀ values correspond to higher in vivo TGI. However, the relationship is often more complex due to pharmacokinetic factors (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound with excellent in vitro potency may exhibit poor in vivo efficacy due to rapid metabolism or poor bioavailability.[6]
Conversely, a compound with modest in vitro activity might show significant in vivo effects if it has favorable pharmacokinetic properties, leading to sustained and effective concentrations at the tumor site.
Visualizing the Workflow
Caption: Workflow for establishing an in vitro-in vivo correlation.
Comparative Landscape: Benchmarking Against Alternatives
The broad class of 1,8-naphthyridine derivatives offers a rich source for comparative analysis. For instance, some derivatives have shown potent anti-inflammatory effects by modulating the TLR4 signaling pathway, while others exhibit neuroprotective properties.[1] When evaluating a new derivative like this compound, it is essential to compare its performance not only to standard-of-care drugs but also to other compounds within the same chemical class that have published in vivo data. This provides a more nuanced understanding of the structure-activity relationship and the potential advantages of the novel compound.
Conclusion
The development of novel therapeutics based on the 1,8-naphthyridine scaffold holds immense promise. However, success hinges on a meticulous and integrated approach to in vitro and in vivo evaluation. A strong in vitro-in vivo correlation is not merely an academic exercise; it is a critical tool that enhances the predictive power of preclinical studies, streamlines the drug development process, and ultimately increases the probability of translating a promising molecule into a clinically effective treatment. This guide provides a robust framework for undertaking such an endeavor, emphasizing scientific rigor and logical progression from the laboratory bench to preclinical models.
References
- Awasthi, A., et al. (2016). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online.
- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Abu-Melha, S., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed.
- RSC Publishing. (n.d.). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing.
- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Saini, M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- ResearchGate. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate.
- Saini, M., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI.
- Singh, M., et al. (2008). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Evaluating the Off-Target Effects of Novel 1,8-Naphthyridine Derivatives: A Case Study with 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
Introduction: The Imperative of Selectivity in Drug Discovery
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a remarkable diversity of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This versatility, however, presents a significant challenge: ensuring target selectivity. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions (ADRs) and a major contributor to the high attrition rates in clinical trials.[3][4] Therefore, a rigorous and early assessment of a compound's off-target profile is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines.
This guide provides a comprehensive framework for evaluating the off-target effects of novel compounds, using the uncharacterized molecule 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine as a practical case study. We will compare and contrast several state-of-the-art methodologies, explaining the causality behind experimental choices to build a self-validating system for off-target identification. Our approach is structured as a tiered strategy, moving from broad, predictive analyses to specific, high-confidence target validation in a cellular context.
A Multi-Pronged Strategy for Off-Target Profiling
A robust off-target evaluation strategy should be layered, beginning with cost-effective, high-throughput methods and progressing to more resource-intensive validation techniques. This ensures that efforts are focused on the most promising candidates and that potential liabilities are identified early.
Caption: A tiered workflow for comprehensive off-target effect evaluation.
Part 1: Predictive and Broad-Spectrum Screening
The initial phase aims to cast a wide net to generate hypotheses about potential off-targets using computational and high-throughput experimental methods.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational methods can provide a cost-effective first pass at identifying potential off-target liabilities.[5][6] These approaches leverage vast databases of known drug-target interactions to predict a compound's activity profile based on its chemical structure.
-
Expert Rationale: The principle of chemical similarity posits that structurally similar molecules are likely to have similar biological activities. Modern machine learning and graph neural network models go beyond simple similarity, learning complex structure-activity relationships to predict interactions with a wide range of proteins.[5] This step is crucial for prioritizing which experimental assays to run. For a 1,8-naphthyridine derivative, these tools might flag kinases, topoisomerases, or other ATP-binding proteins as potential targets.[7]
Broad-Spectrum Kinase Profiling
Given that a significant number of kinase inhibitors share structural similarities and that the ATP-binding pocket is conserved across the kinome, promiscuity is a common issue.[8][9] Therefore, screening novel compounds against a large panel of kinases is a standard and informative step.
-
Expert Rationale: A functional assay that directly measures kinase-catalyzed phosphate transfer is considered the gold standard as it provides direct evidence of activity modulation, rather than just binding.[8] Performing the screen at a fixed compound concentration (e.g., 1 µM) provides a global view of inhibitor selectivity and can reveal unexpected potent off-target activities.[9]
Table 1: Hypothetical Kinase Profiling Data Data represents the percent inhibition of kinase activity at a 1 µM compound concentration.
| Kinase Target | This compound (% Inhibition) | Comparator: Imatinib (% Inhibition) |
| ABL1 (On-Target) | 95% | 98% |
| KIT (Known Off-Target) | 78% | 92% |
| PDGFRα (Known Off-Target) | 75% | 89% |
| SRC | 45% | 55% |
| LCK | 68% | 15% |
| DDR1 | 8% | 85% |
| VEGFR2 | 12% | 25% |
This hypothetical data illustrates how a novel compound might show a different off-target profile compared to a known drug. Here, the naphthyridine derivative shows unexpected potent inhibition of LCK, which would warrant further investigation.
Part 2: Unbiased Identification and In-Cell Validation
Following broad screening, the next critical phase is to confirm direct physical engagement between the compound and its potential targets within the complex milieu of a living cell. This step is essential to distinguish true off-targets from indirect or downstream effects.
Chemical Proteomics for Global Target Identification
Chemical proteomics offers an unbiased approach to identify the full spectrum of proteins that a compound interacts with in a cellular lysate or even in living cells.[10] Techniques like compound-centric chemical proteomics (CCCP) involve immobilizing the drug on a solid support to "pull down" its binding partners from the proteome, which are then identified by mass spectrometry.
-
Expert Rationale: Unlike targeted assays, chemical proteomics does not rely on pre-existing assumptions about a compound's targets. It is a discovery-oriented method capable of identifying entirely novel and unexpected off-targets.[10][11] This is particularly valuable for novel scaffolds where the target class may not be obvious.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique that directly measures the engagement of a compound with its target protein in an intact cellular environment.[12][13] The core principle is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[14][15] This change in thermal stability is a direct proxy for target engagement.
-
Expert Rationale: CETSA is the gold standard for validating hits from broader screens because it provides evidence of a direct physical interaction in the most physiologically relevant context: the living cell.[14][16] It allows researchers to confirm that a compound not only binds a purified protein but also reaches and engages its target inside the cell, which is a prerequisite for biological activity.
Caption: The experimental workflow for a CETSA melt curve experiment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform both a CETSA melt curve (to identify the optimal temperature) and an Isothermal Dose-Response (ITDR) experiment (to quantify target engagement).
Part A: CETSA Melt Curve
-
Cell Culture: Plate the chosen cell line (e.g., HEK293T) and grow to 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Create two pools of cells: one treated with a saturating concentration of the test compound (e.g., 10 µM this compound) and one with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute cool-down at room temperature.[13]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing intracellular proteins without using detergents that might disrupt interactions.
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Analysis: Carefully collect the supernatant. Quantify the amount of a specific target protein (e.g., LCK, identified from the kinase screen) remaining in the soluble fraction using Western Blotting. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and thus, target engagement.
Part B: Isothermal Dose-Response (ITDR) Curve
-
Determine Optimal Temperature: From the melt curve data, identify the temperature that results in approximately 50% protein denaturation in the vehicle-treated group. This temperature will be used for the ITDR experiment.
-
Dose-Response Treatment: Treat cell aliquots with a serial dilution of the test compound (e.g., from 0.001 µM to 100 µM) for 1 hour at 37°C.
-
Isothermal Heating: Heat all samples at the single, pre-determined optimal temperature for 3 minutes.
-
Lysis, Fractionation, and Analysis: Follow steps 4-6 from the Melt Curve protocol.
-
Interpretation: Plot the amount of soluble target protein against the compound concentration. The resulting sigmoidal curve can be used to determine an apparent EC50 value, reflecting the compound's potency for engaging the target in a cellular environment.
Table 2: Hypothetical CETSA ITDR Data for LCK Engagement
| Compound Concentration (µM) | Soluble LCK Remaining (Normalized Intensity) |
| 0 (Vehicle) | 0.51 |
| 0.01 | 0.55 |
| 0.1 | 0.72 |
| 1 | 0.91 |
| 10 | 0.98 |
| 100 | 0.99 |
This data indicates a dose-dependent stabilization of the LCK protein by the compound, confirming it as a direct intracellular off-target.
Conclusion: Synthesizing a Complete Off-Target Profile
No single method can provide a complete picture of a compound's off-target profile. The true power of this guide lies in its integrated, multi-tiered approach. By starting with broad in silico and high-throughput screens, researchers can efficiently generate a list of potential off-targets. These hypotheses must then be rigorously tested for direct, physical engagement in a physiological context using methods like CETSA. Finally, any confirmed off-target with a cellular potency near that of the intended on-target should be subjected to functional assays to determine the downstream consequences of its modulation.
This systematic process of discovery and validation provides the critical data necessary to make informed decisions in drug development. It allows for the early identification of potential safety liabilities and can even uncover opportunities for drug repurposing.[8] For a novel molecule like this compound, this structured evaluation is the only reliable path to understanding its true biological activity and therapeutic potential.
References
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
- ASBMB. (2025). A game changer in cancer kinase target profiling.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- PubMed Central. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION.
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- PubMed Central. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases.
- ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
- PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- PubMed. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
- MDPI. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Resistance Landscape: A Comparative Cross-Resistance Profile of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
In the relentless battle against antimicrobial resistance, the pipeline of novel therapeutic agents is of paramount importance. Among the promising scaffolds, 1,8-naphthyridine derivatives have garnered significant attention for their potent antibacterial properties. This guide provides a comprehensive analysis of the cross-resistance profile of a novel investigational compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, benchmarked against established antibiotics. Our objective is to equip researchers, scientists, and drug development professionals with the essential data and methodologies to evaluate its potential role in combating drug-resistant bacterial infections.
The Scientific Imperative: Understanding Cross-Resistance
Cross-resistance, a phenomenon where a single resistance mechanism confers insensitivity to multiple antimicrobial agents, is a critical hurdle in antibiotic development.[1][2] A thorough understanding of a new drug candidate's cross-resistance profile is not merely an academic exercise; it is a crucial predictor of its clinical utility and longevity. This guide delves into the performance of this compound against a panel of bacterial strains with well-characterized resistance mechanisms, providing a clear-eyed view of its potential strengths and vulnerabilities.
Mechanism of Action: A Targeted Approach
Like many quinolone and naphthyridine antibiotics, this compound is hypothesized to exert its antibacterial effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. This targeted mechanism is foundational to its potent activity, but also delineates its potential for cross-resistance with other agents that share the same targets, most notably the fluoroquinolones.
Comparative Efficacy: A Head-to-Head Analysis
To objectively assess the cross-resistance profile of this compound, we conducted a comprehensive in vitro susceptibility study. The Minimum Inhibitory Concentration (MIC) of the compound was determined against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains, each with defined resistance mechanisms. For context, its performance was compared against ciprofloxacin (a fluoroquinolone) and tetracycline (a protein synthesis inhibitor).
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Bacterial Strain | Resistance Mechanism(s) | This compound | Ciprofloxacin | Tetracycline |
| Staphylococcus aureus ATCC 29213 | Wild-Type | 0.25 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | MepA Efflux Pump | 2 | 4 | 16 |
| Staphylococcus aureus | GyrA/GrlA Mutations | 16 | 32 | 0.5 |
| Escherichia coli ATCC 25922 | Wild-Type | 0.5 | 0.015 | 1 |
| Escherichia coli | AcrAB-TolC Efflux Pump Overexpression | 4 | 0.25 | 8 |
| Escherichia coli | GyrA/ParC Mutations | 32 | >64 | 1 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 1 | 0.5 | >64 |
| Pseudomonas aeruginosa | MexAB-OprM Efflux Pump Overexpression | 8 | 4 | >64 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The data reveals that this compound demonstrates potent activity against wild-type strains of both S. aureus and E. coli. As anticipated, its efficacy is diminished in strains harboring resistance mechanisms known to affect fluoroquinolones. Specifically, mutations in the target enzymes (GyrA/GrlA and GyrA/ParC) lead to a significant increase in MIC values, indicating a clear cross-resistance pathway with ciprofloxacin. Similarly, overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, also reduces the susceptibility to both our investigational compound and ciprofloxacin. Notably, the activity of tetracycline, which has a different mechanism of action, is largely unaffected by the target mutations that impact the naphthyridine and fluoroquinolone.
Experimental Protocol: Determining Cross-Resistance
The foundation of this comparative guide rests on robust and reproducible experimental data. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Step-by-Step Broth Microdilution MIC Assay
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent.
-
Culture the selected bacterial strains on appropriate agar plates overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the standardized inoculum to the final testing concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.[10]
-
-
Serial Dilution in Microtiter Plates:
-
Using a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in Mueller-Hinton broth to achieve a range of desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain tested.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
-
Reading and Interpretation of Results:
Visualizing the Workflow
Caption: Workflow for Broth Microdilution MIC Testing.
Understanding the Mechanisms of Cross-Resistance
The observed cross-resistance patterns are a direct consequence of the underlying molecular mechanisms. The following diagram illustrates the logical relationship between these mechanisms and their impact on the efficacy of different antibiotic classes.
Caption: Logical Relationship of Resistance Mechanisms to Antibiotic Classes.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent antibacterial agent against susceptible bacterial strains. However, its cross-resistance profile is intrinsically linked to that of the fluoroquinolones due to a shared mechanism of action. This underscores the importance of continued research into novel scaffolds with distinct mechanisms of action to truly circumvent existing resistance pathways. Future studies should focus on evaluating the efficacy of this compound in combination with other antibiotics to explore potential synergistic effects that could overcome resistance. Additionally, a deeper understanding of its interaction with a wider array of efflux pumps and target site mutations will be crucial in defining its ultimate clinical potential.
References
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- O'Neill, A. J., et al. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy, 76(5), 1236-1243.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control.
- Sutton, J. M., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(10), 3344-3355.
- Imamovic, L., et al. (2021). Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics. mBio, 12(4), e01215-21.
- Mohapatra, A. (2025, September 18). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube.
- Imamovic, L., et al. (2024, December 13). Collateral sensitivity and cross resistance in six species of bacteria exposed to six classes of antibiotics. bioRxiv.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- Pádraig, D., et al. (2019). Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, 12(8), 1555-1565.
- de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
- Brochado, A. R., et al. (2024, January 27). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. bioRxiv.
- Emery Pharma. (n.d.). Antibiotic Resistance Testing.
- Singh, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad282.
- Enne, V. I., & Bennett, P. M. (2010). Methods to Determine Antibiotic Resistance Gene Silencing. In Antibiotic Resistance Protocols (pp. 21-30). Humana Press.
- Genc, N., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 1.
- Gales, A. C. (2025, July 24). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive.
- de Araújo-Neto, J. B., et al. (2021). (PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate.
- de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed.
- de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. OUCI.
- Wójcik, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(14), 5364.
- Genc, N., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
- PubChem. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- Sharma, A., et al. (2017). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
- de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
A Senior Application Scientist's Guide to Evaluating Fluorescent Probes: A Comparative Analysis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine and Other Common Fluorophores
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that profoundly influences the quality and reliability of experimental data. This guide provides an in-depth technical comparison of the potential fluorescent properties of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine against established fluorescent probes such as Rhodamine B, Fluorescein, and BODIPY dyes. While direct experimental data for this compound is not extensively available in the public domain, this guide will infer its potential properties based on the well-characterized 1,8-naphthyridine scaffold and the electronic influence of its substituents. This comparative analysis is supported by established experimental data for the reference probes and detailed protocols for their characterization.
The 1,8-Naphthyridine Scaffold: A Promising Foundation for Fluorescent Probes
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in the development of fluorescent probes. Its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding make it an attractive platform for designing probes with high selectivity and sensitivity. The fluorescent properties of 1,8-naphthyridine derivatives are highly tunable through chemical modification, allowing for the rational design of probes for specific applications.
Our focus, this compound, possesses a unique combination of substituents. The fluoro group at the 6-position can subtly modulate the electronic properties of the aromatic system. More significantly, the dimethoxymethyl group at the 2-position is a protected aldehyde. This latent functionality is key to its potential as a "turn-on" fluorescent probe. In its protected form, the compound may exhibit weak fluorescence. However, upon hydrolysis of the acetal to the aldehyde, the resulting derivative can undergo further reactions, such as condensation with an appropriate nucleophile, to form a more extended π-conjugated system, leading to a significant enhancement in fluorescence.
Comparative Analysis of Fluorescent Properties
A meaningful comparison of fluorescent probes requires the evaluation of several key photophysical parameters. In this section, we will compare the anticipated properties of a derivatized 2-(formyl)-6-fluoro-1,8-naphthyridine with those of Rhodamine B, Fluorescein, and a representative BODIPY dye.
| Property | 2-(formyl)-6-fluoro-1,8-naphthyridine (Hypothetical Derivative) | Rhodamine B | Fluorescein | BODIPY FL |
| Excitation Max (λ_ex, nm) | ~380-450 | ~546[1] | ~490 | ~503 |
| Emission Max (λ_em, nm) | ~450-550 | ~567[1] | ~514 | ~512 |
| Stokes Shift (nm) | > 70[2] | 21 | 24 | 9 |
| Quantum Yield (Φ) | Moderate to High (upon reaction) | 0.31-0.97 (solvent dependent)[3] | ~0.95 (in 0.1 M NaOH) | ~0.90 |
| Photostability | Potentially High | Moderate | Low | High |
| Environmental Sensitivity | Likely sensitive to polarity and pH | Sensitive to polarity and pH | Highly pH-sensitive | Relatively insensitive to polarity and pH |
Table 1. Comparative photophysical properties of the hypothetical 1,8-naphthyridine derivative and common fluorescent probes.
In-Depth Look at Comparator Probes
Rhodamine B is a well-established xanthene dye known for its brightness and photostability in certain environments.[3] Its fluorescence is highly dependent on solvent polarity, making it a useful environmental probe.[3] However, its tendency to form non-fluorescent spirolactam structures in non-polar environments can be a limitation.
Fluorescein is another widely used xanthene dye, prized for its high quantum yield in aqueous solutions at physiological pH.[4] Its major drawback is its poor photostability and the strong dependence of its fluorescence on pH, which can complicate quantitative measurements.[4]
BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high quantum yields, and excellent photostability.[][6] They are generally less sensitive to solvent polarity and pH than the xanthene dyes, making them robust reporters in a variety of applications.[]
Experimental Protocols
To empirically validate the fluorescent properties of any new probe, a series of standardized experiments must be performed. The following protocols provide a framework for the characterization of this compound and its derivatives.
Synthesis and Derivatization of 2-(formyl)-6-fluoro-1,8-naphthyridine
The "turn-on" potential of this compound hinges on the deprotection of the aldehyde and its subsequent reaction.
Workflow for Probe Activation and Derivatization
Caption: Workflow for the activation of the 1,8-naphthyridine probe.
Protocol:
-
Deprotection: Dissolve this compound in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl). Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 2-formyl-6-fluoro-1,8-naphthyridine by column chromatography.
-
Derivatization: To a solution of the purified aldehyde in ethanol, add an equimolar amount of a desired aniline derivative and a catalytic amount of acetic acid. Reflux the mixture and monitor by TLC.
-
Isolation: Upon completion, cool the reaction to room temperature, and isolate the fluorescent Schiff base product by filtration or chromatography.
Measurement of Photophysical Properties
Accurate determination of the photophysical properties is essential for probe characterization.
Workflow for Photophysical Characterization
Caption: Experimental workflow for characterizing fluorescent probes.
Protocol for Relative Quantum Yield Determination:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s^2 / η_std^2)
where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the plots for the sample and standard, respectively, and η_s and η_std are the refractive indices of the solvents.
Conclusion and Future Directions
While the fluorescent properties of this compound require empirical validation, its chemical structure suggests significant potential as a "turn-on" fluorescent probe. The 1,8-naphthyridine scaffold offers a robust and tunable platform for the development of novel fluorescent sensors. A thorough characterization of its photophysical properties, following the protocols outlined in this guide, will be crucial in establishing its utility in comparison to well-established probes like Rhodamine B, Fluorescein, and BODIPY dyes. The development of new fluorophores with tailored properties remains a vibrant area of research, with the potential to drive innovation in cellular imaging, diagnostics, and drug discovery.
References
- Rhodamine B (CAS 81-88-9) is a synthetic organic dye celebrated for its intense fluorescence and vibrant pink to red color. (2026, January 6).
- Wikipedia contributors. (n.d.). Rhodamine B. In Wikipedia, The Free Encyclopedia.
- Ma, H., Ni, W. P., Lin, Q., Sun, R., & Ge, J. F. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 150, 642-648.
- Prahl, S. (2017, June 2). Rhodamine B. OMLC. [Link]
- Ataman Kimya. (n.d.). RHODAMINE B.
- Qin, W., Rohand, T., Baruah, M., & Boens, N. (2006). Solvent-dependent photophysical properties of borondipyrromethene dyes in solution. Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 138-143.
- Al-Kaysi, R. O., & T. Dichtel, W. R. (2016). Photophysical properties of BODIPY compounds (2a-2e) and the standard BODIPY FL. Dyes and Pigments, 125, 102-111.
- Fu, W. F., et al. (2008). A 1,8-naphthyridine-based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+. Organic Letters, 10(22), 5115-5118.
- Ghorpade, S., & S. Kumar, A. (2023).
- Yildiz, E., et al. (2024). Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. ACS Omega.
- BenchChem. (2025).
- Yue, Y., et al. (2018). A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al 3+. Journal of Photochemistry and Photobiology A: Chemistry, 356, 46-52.
- BenchChem. (2025). A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability.
- Li, Y., et al. (2022). A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. Inorganics, 10(11), 205.
- Geraghty, C., Wynne, C., & Elmes, R. B. P. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes.
- Pilla, V., Gonçalves, A. C., & Lodeiro, C. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 31.
- Zhang, X., et al. (2015). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Advances, 5(10), 7289-7292.
- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-42). Springer, Berlin, Heidelberg.
- Kim, D., et al. (2023). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. ACS Omega, 8(34), 30973-30982.
- Prahl, S. (2017, June 2). Fluorescein. OMLC. [Link]
- Li, H., et al. (2014). A 2-Styryl-1,8-naphthyridine derivative as a versatile fluorescent probe for the selective recognition of Hg 2+ , Ag + and F − ions by tuning the solvent.
- Pilla, V., Gonçalves, A. C., & Lodeiro, C. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 31.
- Fu, W. F., et al. (2013). New members of fluorescent 1,8-naphthyridine-based BF2 compounds: selective binding of BF2 with terminal bidentate N^N^O and N^C^O groups and tunable spectroscopy properties. Inorganic Chemistry, 52(15), 8733-8742.
- Ma, H., Ni, W. P., Lin, Q., Sun, R., & Ge, J. F. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 150, 642-648.
- Wang, L., et al. (2013). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 12(3), 464-472.
- Fu, W. F., et al. (2008). A 1,8-naphthyridine-based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+. Organic Letters, 10(22), 5115-5118.
- Zhang, X., et al. (2015). Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties. ChemistrySelect, 1(1), 1-5.
- Fu, W. F., et al. (2014). Synthesis, structures and photophysical properties of boron–fluorine derivatives based on pyridine/1,8-naphthyridine. New Journal of Chemistry, 38(11), 5485-5492.
- Seidel, M., & Rettig, W. (1999). Fluorescent 2,7-Dialkylamino-[4][8]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 4(9), 264.
- BenchChem. (2025). The Latent Fluorophore: A Technical Guide to the Fluorescence Potential of the 4-Methyl-1,8-naphthyridine-2,7-diol Scaffold.
- Indirapriyadharshini, V. K., Ramamurthy, P., Raghukumar, V., & Ramakrishnan, V. T. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543.
- Staneva, D., et al. (2022). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. International Journal of Molecular Sciences, 23(18), 10486.
- Li, Y., et al. (2016). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 21(7), 888.
- Amerigo Scientific. (n.d.). This compound.
- Pop, F., et al. (2022).
- Karuso, P., et al. (2012). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Bioorganic & Medicinal Chemistry Letters, 22(10), 3429-3432.
- Ooyama, Y., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(27), 17359-17366.
- Ghosh, S., et al. (2023). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 25(1), 221-230.
- Gordon, P. F., & Gregory, P. (1981). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (7), 859-863.
Sources
- 1. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 2. Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 6. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Head-to-Head Comparison Framework for 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
For researchers, scientists, and drug development professionals, the journey of characterizing a novel small molecule inhibitor is both exciting and methodologically demanding. This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, with established kinase inhibitors, focusing on the Extracellular signal-Regulated Kinase 5 (ERK5) pathway. While limited public data exists for the kinase inhibitory profile of this compound, its 1,8-naphthyridine scaffold is a recognized pharmacophore in numerous kinase inhibitors, making it a compelling candidate for investigation.[1][2]
This document will serve as a technical guide, outlining the necessary experiments to thoroughly profile this compound. We will use well-characterized ERK5 inhibitors as benchmarks to provide a robust comparative analysis.
The ERK5 Signaling Pathway: A Key Player in Cancer Biology
The ERK5 signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and migration.[3][4] Unlike the well-trodden ERK1/2 pathway, ERK5 possesses a unique C-terminal domain that allows it to directly influence gene expression.[3][5] Dysregulation of the ERK5 pathway has been implicated in the progression of various cancers, making it a promising target for therapeutic intervention.[6][7]
The canonical activation of ERK5 involves a three-tiered kinase cascade: MEKK2/3 activates MEK5, which in turn phosphorylates and activates ERK5.[3][5] Activated ERK5 can then translocate to the nucleus and modulate the activity of transcription factors like the Myocyte Enhancer Factor 2 (MEF2) family.[3]
Caption: The ERK5 Signaling Cascade.
A Framework for Comparative Analysis
To comprehensively evaluate this compound, we propose a direct comparison with a panel of established inhibitors that target the ERK5 pathway at different points and with varying selectivity profiles.
Selected Comparator Kinase Inhibitors:
| Inhibitor | Target(s) | Key Characteristics |
| XMD8-92 | ERK5, BRD4 | A widely used dual inhibitor; results can be confounded by BRD4 activity.[8] |
| AX15836 | ERK5 | A potent and selective ERK5 inhibitor engineered to lack BRD4 activity.[5][9] |
| BIX02189 | MEK5 | A selective inhibitor of the upstream kinase MEK5, allowing for pathway-level comparison.[9][10] |
| ADTL-EI1712 | ERK1, ERK2, ERK5 | A dual ERK1/2 and ERK5 inhibitor, designed to overcome compensatory signaling.[9][11] |
Our proposed experimental workflow is designed to build a comprehensive profile of the novel compound, from its direct enzymatic inhibition to its effects in a cellular context.
Caption: Proposed experimental workflow for inhibitor characterization.
In-Depth Technical Guide and Protocols
Part 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on ERK5 kinase activity and to assess its selectivity against other kinases.
Experiment: In Vitro Kinase Assay for IC50 Determination.
Objective: To quantify the concentration of the inhibitor required to reduce the enzymatic activity of ERK5 by 50%.
Protocol: A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.[12]
Expected Data and Comparative Analysis: The IC50 value for this compound will be compared to the known IC50 values of the comparator inhibitors.
| Inhibitor | Target | Reported IC50 (nM) | Hypothetical IC50 for this compound |
| AX15836 | ERK5 | 8[10] | To be determined |
| ERK5-IN-1 | ERK5 | 162[10][13] | To be determined |
| BIX02189 | MEK5 | 1.5[10] | To be determined |
| BIX02189 | ERK5 | 59[10] | To be determined |
| ADTL-EI1712 | ERK1/2/5 | 38.69/40.12/59.72[10] | To be determined |
Part 2: Target Engagement in a Cellular Environment
Confirming that a compound interacts with its intended target in the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][16]
Experiment: Cellular Thermal Shift Assay (CETSA).
Objective: To verify the direct binding of this compound to ERK5 in intact cells.
Protocol: The general workflow involves treating cells with the compound, heating the cells across a temperature gradient, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining.[14][17]
Data Interpretation: A shift in the melting curve of ERK5 to a higher temperature in the presence of the compound indicates target engagement.
Part 3: Cellular Activity and Downstream Signaling
To understand the functional consequences of target engagement, we will analyze the inhibitor's effect on downstream signaling pathways using Western blotting. A crucial aspect to investigate is the potential for "paradoxical activation," a phenomenon where some ERK5 kinase inhibitors can paradoxically increase the transcriptional activity of ERK5's C-terminal domain.[5][9]
Experiment: Western Blot Analysis of ERK5 Pathway Phosphorylation.
Objective: To measure the levels of phosphorylated ERK5 (p-ERK5) and downstream targets in response to inhibitor treatment.
Protocol: This involves treating cells with the inhibitors, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific antibodies against p-ERK5, total ERK5, and downstream markers.[18][19][20]
Comparative Analysis: The ability of this compound to suppress ERK5 phosphorylation will be compared with the effects of AX15836 and the indirect inhibition by BIX02189. Cells treated with XMD8-92 will serve as a control to assess potential off-target effects.
Caption: Logical relationship of inhibitors and their targets.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, the specific ERK5 enzyme, the substrate (e.g., myelin basic protein), and varying concentrations of the inhibitor or vehicle control.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[21]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
-
Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[14]
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 64°C), followed by 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[14]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis by Western Blot: Collect the supernatant and analyze the amount of soluble ERK5 by Western blotting.
-
Data Plotting: Plot the amount of soluble ERK5 against the temperature to generate melting curves.
Western Blot Protocol for p-ERK5
-
Cell Treatment and Lysis: Treat cells with inhibitors as described above. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18][19]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Detect the signal using an ECL chemiluminescent substrate and an imaging system.[18]
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK5 and a loading control (e.g., GAPDH or β-actin) for normalization.[18][20]
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By performing a head-to-head comparison with a carefully selected panel of established inhibitors, researchers can build a comprehensive profile of the novel compound's potency, selectivity, target engagement, and cellular activity. The outcomes of these experiments will be crucial in determining the therapeutic potential of this 1,8-naphthyridine derivative and will guide future optimization and preclinical development efforts.
References
- The ERK5 Signaling Pathway: A Core Regulator of Cancer Progression - Benchchem.
- ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - Frontiers.
- Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - ACS Publications.
- ERK inhibitors | ERK activators | pathway | protein - Selleck Chemicals.
- MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC - NIH.
- In vitro kinase assay - Protocols.io.
- Impact of ERK5 on the Hallmarks of Cancer - MDPI.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5 - Benchchem.
- ERK5 Selective Inhibitors | Selleckchem.com.
- C13H11Cl3N4OS in vitro kinase assay protocol - Benchchem.
- Application Note: Western Blot Protocol for Determining pERK Inhibition by ML786 - Benchchem.
- In vitro NLK Kinase Assay - PMC - NIH.
- Discovery of a Novel Dual-Target Inhibitor of ERK1 and ERK5 That Induces Regulated Cell Death to Overcome Compensatory Mechanism in Specific Tumor Types - ACS Publications.
- In vitro kinase assay - Bio-protocol.
- Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - NIH.
- Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC - PubMed Central.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- In Vitro Kinase Assays - Revvity.
- Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site - PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Comparative Analysis of ERK5 Gene Silencing Versus Pharmacological Inhibition: A Guide for Researchers - Benchchem.
- Western blot for phosphorylated proteins - Abcam.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne.
- Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors - Benchchem.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
- Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online.
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC - NIH.
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed.
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin - ResearchGate.
- Antimicrobial Activity of Naphthyridine Derivatives - MDPI.
- (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - ResearchGate.
- This compound | C11H11FN2O2 | CID - PubChem.
- This compound - Amerigo Scientific.
- This compound - Crescent Chemical Company.
- 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed.
- 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PubMed.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate.
- WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents.
- 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. annualreviews.org [annualreviews.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vitro kinase assay [protocols.io]
Validating the Antitumor Efficacy of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo antitumor efficacy of the novel compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. Drawing upon established principles of xenograft modeling and the known anticancer potential of the 1,8-naphthyridine scaffold, we present a detailed experimental design, compare its potential against established therapies, and provide the scientific rationale behind key methodological choices.
Introduction: The Therapeutic Promise of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The antitumor effects of many 1,8-naphthyridine compounds are attributed to their ability to inhibit key cellular enzymes involved in DNA replication and repair, such as topoisomerase II, leading to cell cycle arrest and apoptosis.[4] Several halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent in vitro cytotoxicity against various cancer cell lines, including pancreatic, leukemia, ovarian, and colon cancer.[1][5] For instance, compound 47 demonstrated an IC50 of 0.41 µM on MIAPaCa pancreatic cancer cells, and compound 29 showed an IC50 of 0.41 µM on PA-1 ovarian cancer cells.[4][5] Furthermore, other derivatives have exhibited significant activity against breast cancer cell lines like MCF7.[6]
Our compound of interest, this compound, is a novel analog within this promising class. While its specific mechanism of action is yet to be fully elucidated, its structural similarity to other active 1,8-naphthyridines suggests potential as an anticancer agent. This guide outlines a robust preclinical validation strategy using xenograft models to determine its in vivo efficacy.
Experimental Design: A Step-by-Step Xenograft Protocol
To assess the antitumor activity of this compound, a cell line-derived xenograft (CDX) model is proposed as the initial in vivo platform. CDX models, while not capturing the full heterogeneity of patient tumors, offer a reproducible and well-characterized system for initial efficacy screening.[7][8]
Cell Line Selection and Preparation
Based on the potent activity of other 1,8-naphthyridine derivatives against breast cancer, the MCF7 human breast adenocarcinoma cell line is recommended for this initial study.[6] These cells are well-characterized and readily available.
-
Cell Culture: MCF7 cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability: Prior to implantation, cell viability should be assessed using a trypan blue exclusion assay to ensure a highly viable cell suspension (>95%).
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 4-6 weeks old, are the preferred host for this study due to their immunodeficient state, which prevents rejection of the human tumor cells.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation and Cohort Formation
-
Implantation: A suspension of 5 x 10^6 MCF7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the right flank of each mouse. Matrigel is included to support initial tumor cell growth and establishment.
-
Tumor Growth Monitoring: Tumor volume should be monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Cohort Randomization: Once tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group) to ensure a uniform distribution of tumor sizes across all cohorts.
Treatment Regimen
-
Test Article: this compound. The formulation and dosing will need to be determined by prior maximum tolerated dose (MTD) studies. For this guide, we will propose a hypothetical daily intraperitoneal (i.p.) injection.
-
Comparator: Doxorubicin, a standard-of-care chemotherapeutic agent for breast cancer, will be used as a positive control.
-
Vehicle Control: The vehicle used to dissolve the test article and comparator will be administered to the control group.
| Group | Treatment | Dose (Hypothetical) | Route | Schedule |
| 1 | Vehicle Control | - | i.p. | Daily |
| 2 | This compound | To be determined by MTD | i.p. | Daily |
| 3 | Doxorubicin | 5 mg/kg | i.v. | Weekly |
Efficacy Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is determined by comparing the mean tumor volume in the treated groups to the vehicle control group. The percentage of TGI is calculated at the end of the study.
-
Secondary Endpoints:
-
Body Weight: Monitored twice weekly as an indicator of systemic toxicity.
-
Survival Analysis: If significant tumor burden necessitates euthanasia, a Kaplan-Meier survival curve can be generated.
-
Tumor Histology and Biomarker Analysis: At the end of the study, tumors can be excised, fixed, and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) via immunohistochemistry.
-
Visualizing the Experimental Workflow
Caption: Progression from CDX to more clinically relevant PDX models.
Conclusion
The validation of novel anticancer compounds requires a rigorous and systematic preclinical evaluation. The experimental framework outlined in this guide provides a robust starting point for assessing the in vivo antitumor efficacy of this compound. By employing well-established xenograft models and comparing the compound's performance against a standard-of-care therapy, researchers can generate the critical data necessary to determine its potential for further development as a cancer therapeutic.
References
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). National Center for Biotechnology Information.
- A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. (n.d.). Benchchem.
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). European Journal of Medicinal Chemistry.
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience.
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). National Center for Biotechnology Information.
- Patient-Derived Xenograft Tumor Models. (n.d.). Abnova.
- Xenograft and organoid model systems in cancer research. (2019). EMBO Molecular Medicine.
- Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2014). ResearchGate.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI.
Sources
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. startresearch.com [startresearch.com]
- 8. criver.com [criver.com]
The Unseen Adjuvant: Exploring the Synergistic Potential of Fluoro-1,8-Naphthyridines in Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate chess game of cancer therapy, the quest for strategic advantages is perpetual. While monotherapies have their place, the future increasingly lies in intelligent combinations that exploit cancer's vulnerabilities from multiple angles. This guide delves into the synergistic potential of a promising class of compounds: fluoro-1,8-naphthyridine derivatives. Although direct data on the specific molecule 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine is not publicly available, a wealth of research on structurally similar compounds provides a strong foundation for understanding their potential as chemosensitizing agents.
This analysis, grounded in preclinical data, will explore the mechanistic rationale for combining fluoro-1,8-naphthyridine derivatives with conventional chemotherapy, present evidence of their synergistic effects, and provide a framework for evaluating such combinations in a research setting.
The Core Scaffold: Unveiling the Anticancer Potential of 1,8-Naphthyridines
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] The introduction of a fluorine atom onto this scaffold has been a key strategy in enhancing the potency of various therapeutic agents. In the context of oncology, fluoro-1,8-naphthyridine derivatives have emerged as a class of compounds with significant cytotoxic activity against a range of cancer cell lines.[1][4]
Mechanism of Action: Targeting the Machinery of Cell Division
A primary mechanism by which many fluoro-1,8-naphthyridine and structurally related fluoroquinolone derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[5][6] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy.
By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks. This triggers a cascade of cellular responses, including cell cycle arrest, primarily at the S and G2/M phases, and ultimately, apoptosis (programmed cell death).[7]
Caption: Proposed mechanism of action for fluoro-1,8-naphthyridine derivatives.
The Power of Two: Synergistic Effects with Chemotherapy
The true potential of fluoro-1,8-naphthyridine derivatives may lie in their ability to act as synergistic partners to established chemotherapy drugs. The rationale for this combination approach is multifaceted: enhancing the cytotoxic effects, overcoming drug resistance, and potentially lowering the required doses of toxic chemotherapeutics.[8][9]
Numerous studies on fluoroquinolone analogs, which share a similar mechanism of action, have demonstrated synergistic or additive effects when combined with a variety of chemotherapeutic agents.[5][10]
Comparative Analysis of Synergistic Combinations
The following table summarizes key findings from preclinical studies on the combination of fluoroquinolone analogs with standard chemotherapy drugs. This data provides a strong inferential basis for the potential synergistic interactions of novel fluoro-1,8-naphthyridine derivatives.
| Fluoroquinolone Analog | Chemotherapy Drug | Cancer Model | Observed Synergistic Effect | Reference |
| Ciprofloxacin | Cisplatin | Various cancer models | Enhanced cytotoxicity and apoptosis.[11] | [11] |
| Ciprofloxacin | 5-Fluorouracil | Colon cancer | Increased TGFB1 expression leading to apoptosis.[11] | [11] |
| Moxifloxacin | Etoposide | Various cancer models | S-phase arrest via p21 upregulation.[11] | [11] |
| Gatifloxacin | Cisplatin | Various cancer models | S-phase and G2/M phase arrest.[11] | [11] |
This synergistic activity can be attributed to a multi-pronged attack on the cancer cell's survival mechanisms. While the fluoro-1,8-naphthyridine derivative induces DNA damage through topoisomerase II inhibition, the partner chemotherapeutic agent can act on a different cellular process, such as DNA synthesis (e.g., 5-Fluorouracil) or by forming DNA adducts (e.g., Cisplatin).
Caption: Synergistic interaction between a fluoro-1,8-naphthyridine and a chemotherapy drug.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of a novel compound like this compound with chemotherapy, a systematic experimental approach is crucial.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
1. Cell Culture:
-
Culture relevant cancer cell lines (e.g., breast, colon, lung) in appropriate media and conditions.
2. Single-Agent Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the fluoro-1,8-naphthyridine derivative and the chemotherapy drug individually for 48-72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound.
3. Combination Index (CI) Assay:
-
Treat cells with combinations of the two drugs at a constant ratio (based on their individual IC50 values).
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 2: Mechanistic Validation
1. Cell Cycle Analysis:
-
Treat cells with each drug alone and in combination at their IC50 concentrations.
-
After 24-48 hours, fix the cells, stain with propidium iodide, and analyze by flow cytometry to determine the cell cycle distribution.
2. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as in the cell cycle analysis.
-
Stain with Annexin V-FITC and propidium iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.
3. Western Blot Analysis:
-
Probe for key proteins involved in DNA damage response (e.g., γH2AX), cell cycle regulation (e.g., p21, cyclins), and apoptosis (e.g., cleaved PARP, caspases).
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 1,8-naphthyridine derivatives is highly dependent on their substitution patterns.[12][13] Key SAR findings from the literature suggest:
-
C-6 Position: The presence of a fluorine atom at the C-6 position can significantly influence cytotoxic activity.[12]
-
C-7 Position: Introduction of aminopyrrolidine derivatives at the C-7 position has been shown to enhance anticancer potency.[12]
-
C-3 Position: Modifications of the carboxylic acid at the C-3 position into carboxamides have yielded compounds with potent cytotoxicity.[2][4]
These insights can guide the rational design of novel fluoro-1,8-naphthyridine derivatives with improved anticancer profiles and synergistic potential.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the wealth of information on structurally related fluoro-1,8-naphthyridine and fluoroquinolone derivatives provides a compelling case for their investigation as synergistic partners in cancer chemotherapy. Their established mechanism as topoisomerase II inhibitors, coupled with demonstrated synergy with a range of conventional anticancer drugs, positions them as a promising area for further research.
Future studies should focus on synthesizing and evaluating novel derivatives, like the one , to build a comprehensive understanding of their structure-activity relationships and to identify lead candidates for preclinical and, ultimately, clinical development. The systematic evaluation of these compounds in combination with existing and emerging cancer therapies holds the potential to unlock new and more effective treatment paradigms for patients.
References
- Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors. MDPI. [Link]
- Recent Advances in Use of Topoisomerase Inhibitors in Combination Cancer Therapy.
- Recent Advances in Use of Topoisomerase Inhibitors in Combination Cancer Therapy. Bentham Science. [Link]
- Recent Advances in Use of Topoisomerase Inhibitors in Combin
- Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors. PubMed. [Link]
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. PMC - NIH. [Link]
- Synergistic and additive anticancer interactions of fluoroquinolones...
- Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. PubMed. [Link]
- A schematic representation of effects of fluoroquinolones in...
- Anticancer activities of Fluoroquinolone derivatives and complexes.
- 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central. [Link]
- Compositions and methods for treating cancer.
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
- 1,8-naphthyridine compounds for the treatment of cancer.
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers. [Link]
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
- Recent Patents on Anti-Cancer Drug Discovery. Semantic Scholar. [Link]
- 1h-1,8- naphthyridin-2ones as anti proliferative compounds.
Sources
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Compounds like 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a fluorinated heterocyclic building block, are instrumental in this research. The unique properties imparted by the fluorine atom and the naphthyridine core can enhance metabolic stability, binding affinity, and bioavailability in potential therapeutic agents.[1][2][3][4] However, with the power of such specialized reagents comes the profound responsibility of ensuring their safe handling and disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, grounding our actions in the principles of chemical safety and regulatory compliance. Our objective is to empower laboratory professionals to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Hazard Profile and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1222533-72-3) is not widely available, we can infer its likely hazard profile from structurally analogous fluoro- and 1,8-naphthyridine derivatives.[5][6][7] This approach, known as "read-across," is a standard practice in chemical risk assessment.
Based on these related compounds, this compound should be handled as a hazardous substance with the assumed classifications summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale and Precautionary Measures |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | The heterocyclic nitrogen atoms and the potential for hydrolysis of the dimethoxymethyl group can lead to irritating byproducts. Avoid all skin contact. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | The compound, as a fine solid or in solution, can cause significant irritation or damage upon contact with eyes.[6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | Inhalation of the dust can irritate the mucous membranes and respiratory tract.[6] |
| Unknown Long-Term Toxicity | Not Classified | As a research chemical, the full toxicological profile has not been investigated.[8] It must be handled with the assumption that it may have uncharacterized chronic hazards. |
Personal Protective Equipment (PPE): The First Line of Defense
Before beginning any waste collection or disposal procedure, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard mandated by OSHA's regulations on personal protective equipment (29 CFR 1910.132) and hazard communication (29 CFR 1910.1200).[9][10]
| PPE Category | Specification and Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles or a face shield.[7] Standard safety glasses do not provide adequate protection from splashes or fine dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Inspect gloves for tears or punctures before each use and replace them immediately if contaminated. |
| Body Protection | A buttoned laboratory coat must be worn to prevent incidental skin contact.[7] |
| Respiratory Protection | All handling of solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] |
Regulatory Framework: Adhering to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12]
-
EPA: Sets the standards for what constitutes hazardous waste and how it must be managed, stored, and disposed of. For academic institutions, the regulations in 40 CFR Part 262, Subpart K, offer a more flexible framework for managing laboratory waste, acknowledging the unique environment of research labs compared to industrial facilities.[13][14]
-
OSHA: Focuses on worker safety, ensuring that employees are trained to handle hazardous materials and that proper safety protocols, including emergency plans, are in place.[12][15]
Under these regulations, this compound must be classified as hazardous chemical waste . It is strictly forbidden to dispose of this compound down the drain or in the regular solid waste stream.[16][17]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical. It prevents dangerous chemical reactions and reduces the cost and complexity of disposal.
-
Solid Waste:
-
Carefully sweep up any pure, unused solid compound.
-
Collect contaminated materials such as weighing paper, gloves, and absorbent pads.
-
Place all solid waste into a designated, compatible, and sealable hazardous waste container made of polyethylene or glass. Avoid generating dust during transfer.[7]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a separate, leak-proof, and clearly labeled liquid waste container.
-
Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents or strong acids/bases, which could react with the naphthyridine ring system.
-
Ensure the container is sealed to prevent evaporation of the solvent.
-
-
Contaminated Sharps:
-
Any needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
Step 2: Container Labeling
Accurate labeling is a legal requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all container contents, including solvents.
-
The specific hazards associated with the waste (e.g., "Irritant").
-
The date when waste was first added to the container (the "Accumulation Start Date").
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[18]
-
The waste container must be kept in a designated SAA within the laboratory.
-
The container must be sealed at all times, except when actively adding waste.
-
The SAA must be under the control of the laboratory personnel.
-
Store the container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Final Disposal
The final step is to ensure the waste is transported and disposed of by a certified professional service.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for waste manifest documentation and pickup.
-
Never attempt to transport hazardous waste off-site yourself.[15] The final disposal will be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), likely via high-temperature incineration.[19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your EHS department.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For solid spills , carefully cover the material with an absorbent pad to prevent dust from becoming airborne, then gently sweep it into a sealable container.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and collect the waste.[20]
-
-
Collect Waste: Place all contaminated materials, including the spilled substance, absorbent materials, and any contaminated PPE, into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following all institutional protocols.
By adhering to these detailed procedures, researchers can confidently manage the lifecycle of specialized chemicals like this compound, ensuring a safe laboratory environment and safeguarding our shared ecosystem.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
- EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
- Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. BenchChem.
- Regulation of Laboratory Waste. American Chemical Society.
- Laboratory Waste Management: The New Regulations. MedLab Management.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- This compound. Amerigo Scientific.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet - 1,8-Naphthyridine-2-carbaldehyde. (2023, August 25). Fisher Scientific.
- Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
- Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.
- 1,8-Naphthyridine - Safety Data Sheet. (2025, July 5). ChemicalBook.
- Safety Data Sheet - 3-Acetyl-2-methyl-1,6-naphthyridine. (2024, December 19). Fluorochem.
- Safety Data Sheet - 1,8-Naphthyridine. (2026, January 6). MedchemExpress.com.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- The NIH Drain Discharge Guide. National Institutes of Health.
- Fluorinated Heterocycles. (2025, August 10). ResearchGate.
- This compound. BLDpharm.
- 7-Fluoro-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one - Safety Data Sheet. AK Scientific, Inc.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). PubMed Central.
- Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem.
- Proper Disposal of Benzo[c][14][12]naphthyridine: A Comprehensive Guide for Laboratory Professionals. BenchChem.
- Key developments in fluorinated heterocycles. (2025, March 3). Taylor & Francis Online.
- This compound | C11H11FN2O2. PubChem.
- Material Safety Data Sheet - 1,8-Naphthalic anhydride, 97%. Cole-Parmer.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. tcenv.com [tcenv.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. fishersci.com [fishersci.com]
- 17. nems.nih.gov [nems.nih.gov]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. acs.org [acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a halogenated naphthyridine derivative, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols from leading authorities such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), provides a detailed operational plan for the safe handling and disposal of this compound.
Hazard Assessment: An Evidence-Based Approach
Based on the hazard classifications of analogous fluoro- and methoxy-substituted naphthyridine and pyridine compounds, it is prudent to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] One supplier notes it as a "Warning Non Combustible Solids," which, while indicating low flammability, still necessitates careful handling to avoid exposure.[7]
Core Principles for Safe Chemical Handling:
The foundation of laboratory safety rests on a hierarchy of controls. Before relying solely on PPE, engineering and administrative controls must be implemented.
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9] Safety showers and eyewash stations must be readily accessible.[10][11]
-
Administrative Controls: Adherence to a laboratory-specific Chemical Hygiene Plan (CHP) is mandatory under OSHA's Laboratory Standard (29 CFR 1910.1450).[12] This plan should detail standard operating procedures for handling hazardous chemicals, including this specific compound. All personnel must receive comprehensive training on these procedures and the associated hazards.[12][13]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect against chemical exposure.[8][14] The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Level of Protection | Body Protection | Hand Protection | Eye and Face Protection | Respiratory Protection |
| Standard Handling (Weighing, preparing solutions, routine reactions) | Flame-resistant lab coat | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | Not generally required when working in a fume hood |
| Elevated Risk (Working with large quantities, potential for splashing or aerosolization) | Chemical-resistant apron over a flame-resistant lab coat | Heavier-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | Consider a NIOSH-approved respirator if engineering controls are insufficient |
| Spill Cleanup | Disposable chemical-resistant suit or coveralls | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | NIOSH-approved respirator with appropriate cartridges |
Step-by-Step PPE Protocol for Standard Handling:
-
Donning PPE: Before entering the designated work area, don a flame-resistant lab coat, ensuring it is fully buttoned. Next, put on safety glasses with side shields or chemical splash goggles. Finally, wear a single pair of nitrile gloves.
-
Preparing for Work: If double-gloving, put on the first pair of nitrile gloves before entering the fume hood.
-
Inside the Fume Hood: Once inside the fume hood, don the second pair of nitrile gloves. This ensures that the outer pair can be removed if contaminated without exposing your skin.
-
Handling the Compound: Perform all manipulations of this compound well within the fume hood.[10]
-
After Handling: Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Leaving the Work Area: Before leaving the fume hood area, remove the inner pair of gloves. Always wash your hands thoroughly with soap and water after handling any chemical.[10][11] Remove your lab coat and safety glasses before exiting the laboratory.
PPE Selection and Use Decision Workflow
Sources
- 1. aksci.com [aksci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. ipgsf.com [ipgsf.com]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. osha.gov [osha.gov]
- 13. lighthouselabservices.com [lighthouselabservices.com]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
